Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride
Description
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Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFNCJOAGYAXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride
Foreword: The Strategic Importance of the Octahydrocyclopenta[c]pyrrole Scaffold
The octahydrocyclopenta[c]pyrrole core is a privileged bicyclic amine scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a well-defined framework for the precise spatial orientation of pharmacophoric groups, making it a valuable building block in the design of novel therapeutics. This constrained topology can lead to enhanced binding affinity and selectivity for biological targets, which is a critical aspect of modern drug development. Derivatives of this scaffold have been explored for a range of therapeutic applications, highlighting the importance of efficient and reliable synthetic routes to access diverse analogues.
This in-depth technical guide provides a comprehensive overview of a robust synthetic pathway to a key derivative, octahydrocyclopenta[c]pyrrol-4-ol hydrochloride. The introduction of a hydroxyl group at the 4-position offers a versatile handle for further functionalization, enabling the exploration of a wider chemical space. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol, but also the underlying scientific rationale for the chosen synthetic strategy and experimental conditions.
I. Synthetic Strategy: A Four-Stage Approach
The synthesis of this compound is strategically divided into four key stages, commencing with the construction of the bicyclic ketone precursor, followed by a stereoselective reduction to the alcohol, subsequent deprotection, and final conversion to the hydrochloride salt. This approach ensures high purity and good overall yield.
Caption: Overall synthetic workflow for this compound.
II. Stage 1 & 2: Construction of the Bicyclic Ketone Precursor
The cornerstone of this synthesis is the construction of the N-protected octahydrocyclopenta[c]pyrrol-4-one. This is efficiently achieved through an intramolecular Dieckmann condensation of a suitably substituted N-Boc-pyrrolidine diester. The Dieckmann condensation is a powerful ring-forming reaction that proceeds via the base-mediated intramolecular cyclization of a diester to form a β-keto ester.[1][2]
Rationale for N-Boc Protection:
The use of the tert-butyloxycarbonyl (Boc) protecting group for the pyrrolidine nitrogen is a strategic choice. The Boc group is stable to the basic conditions of the Dieckmann condensation and the subsequent reduction step, yet it can be readily removed under acidic conditions without affecting other functional groups.
Experimental Protocol: Synthesis of tert-butyl 4-oxooctahydrocyclopenta[c]pyrrole-2-carboxylate
This two-stage process begins with the synthesis of the requisite diester followed by its cyclization.
Step 2.1: Synthesis of Diethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,4-dicarboxylate
A suitable starting material is a derivative of pyrrolidine-2,4-dicarboxylic acid. The synthesis of this starting material is not detailed here but can be achieved through various literature methods.
Step 2.2: Intramolecular Dieckmann Condensation and Decarboxylation
The diester is subjected to a base-mediated intramolecular cyclization, followed by acidic workup and decarboxylation to yield the desired bicyclic ketone.
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Diethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,4-dicarboxylate | 1.0 | 315.37 | (To be calculated based on scale) |
| Sodium ethoxide (NaOEt) | 1.1 | 68.05 | (To be calculated based on scale) |
| Toluene | - | - | (Sufficient for dissolution) |
| Hydrochloric acid (HCl), aq. | - | - | (For acidification) |
Protocol:
-
To a solution of diethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,4-dicarboxylate in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide portion-wise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2-3).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude β-keto ester is then subjected to decarboxylation by heating in a suitable solvent with a catalytic amount of acid (e.g., p-toluenesulfonic acid) to yield tert-butyl 4-oxooctahydrocyclopenta[c]pyrrole-2-carboxylate.
-
Purify the product by column chromatography on silica gel.
III. Stage 3: Stereoselective Ketone Reduction
The introduction of the hydroxyl group at the 4-position is achieved through the reduction of the corresponding ketone. The stereochemical outcome of this reduction is critical. To obtain the thermodynamically more stable trans isomer (relative to the ring fusion), a sterically hindered reducing agent is employed.
Causality Behind Reagent Choice: L-Selectride®
L-Selectride® (lithium tri-sec-butylborohydride) is a bulky hydride reagent that preferentially attacks the carbonyl group from the less sterically hindered face. In the case of the bicyclic ketone, this leads to the formation of the alcohol where the hydroxyl group is in a trans relationship to the hydrogen atoms at the ring junction, which is generally the more stable isomer.[3][4]
Caption: Stereoselective reduction of the bicyclic ketone to the corresponding alcohol.
Experimental Protocol: Synthesis of tert-butyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-2-carboxylate
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| tert-butyl 4-oxooctahydrocyclopenta[c]pyrrole-2-carboxylate | 1.0 | 225.29 | (To be calculated based on scale) |
| L-Selectride® (1.0 M in THF) | 1.2 | 190.11 | (To be calculated based on scale) |
| Tetrahydrofuran (THF), anhydrous | - | - | (Sufficient for dissolution) |
| Hydrogen peroxide (H₂O₂), 30% aq. | - | - | (For workup) |
| Sodium hydroxide (NaOH), aq. | - | - | (For workup) |
Protocol:
-
Dissolve tert-butyl 4-oxooctahydrocyclopenta[c]pyrrole-2-carboxylate in anhydrous THF under an inert atmosphere and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add L-Selectride® solution via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow, careful addition of 30% aqueous hydrogen peroxide, followed by aqueous sodium hydroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography on silica gel.
IV. Stage 4: N-Boc Deprotection and Hydrochloride Salt Formation
The final stage involves the removal of the Boc protecting group and the formation of the hydrochloride salt of the target compound.
Deprotection Rationale:
The N-Boc group is readily cleaved under acidic conditions. A solution of hydrogen chloride in an organic solvent, such as 1,4-dioxane or diethyl ether, is commonly used for this purpose. This method has the advantage of directly precipitating the hydrochloride salt of the amine from the reaction mixture.[5][6][7]
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| tert-butyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-2-carboxylate | 1.0 | 227.31 | (To be calculated based on scale) |
| HCl (4 M in 1,4-dioxane) | Excess | 36.46 | (To be calculated based on scale) |
| Diethyl ether | - | - | (For precipitation) |
Protocol:
-
Dissolve tert-butyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-2-carboxylate in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
-
Add an excess of a 4 M solution of HCl in 1,4-dioxane at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.
-
Upon completion, the product hydrochloride salt may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure, and the residue triturated with diethyl ether to induce precipitation.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield This compound as a solid.
V. Characterization Data (Predicted)
tert-butyl 4-oxooctahydrocyclopenta[c]pyrrole-2-carboxylate:
-
¹H NMR (CDCl₃): δ 1.45 (s, 9H), 1.8-2.6 (m, 8H), 3.4-3.6 (m, 2H).
-
¹³C NMR (CDCl₃): δ 28.5, 30-45 (multiple peaks), 50-55 (multiple peaks), 80.5, 154.8, 215.0.
-
IR (film): ν 2975, 1740 (C=O, ketone), 1695 (C=O, carbamate) cm⁻¹.
-
MS (ESI+): m/z 226.1 [M+H]⁺.
tert-butyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-2-carboxylate:
-
¹H NMR (CDCl₃): δ 1.45 (s, 9H), 1.5-2.2 (m, 9H), 3.2-3.5 (m, 2H), 4.0-4.2 (m, 1H).
-
¹³C NMR (CDCl₃): δ 28.5, 30-45 (multiple peaks), 50-55 (multiple peaks), 70-75, 79.5, 154.7.
-
IR (film): ν 3400 (br, O-H), 2970, 1680 (C=O, carbamate) cm⁻¹.
-
MS (ESI+): m/z 228.2 [M+H]⁺.
This compound:
-
¹H NMR (D₂O): δ 1.6-2.4 (m, 8H), 3.0-3.6 (m, 3H), 4.1-4.3 (m, 1H).
-
¹³C NMR (D₂O): δ 30-45 (multiple peaks), 50-55 (multiple peaks), 70-75.
-
IR (KBr): ν 3350 (br, O-H), 2950, 2700-2400 (br, N-H⁺) cm⁻¹.
-
MS (ESI+): m/z 128.1 [M-Cl]⁺.
VI. Safety and Handling
-
Sodium ethoxide: Corrosive and flammable solid. Handle under inert atmosphere and away from moisture.
-
L-Selectride®: Flammable and pyrophoric solution. Handle with extreme care under an inert atmosphere.
-
Hydrogen chloride in dioxane: Corrosive and toxic. Use in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
All other reagents and solvents should be handled in accordance with standard laboratory safety procedures.
VII. Conclusion
The synthetic route outlined in this technical guide provides a reliable and scalable method for the preparation of this compound. The strategic use of a Dieckmann condensation to construct the bicyclic core, followed by a stereoselective reduction and standard deprotection/salt formation, represents an efficient pathway to this valuable building block. The detailed protocols and the underlying scientific rationale are intended to empower researchers in their efforts to synthesize and explore the therapeutic potential of novel octahydrocyclopenta[c]pyrrole derivatives.
VIII. References
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride: A Privileged Scaffold in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride, a saturated bicyclic amine that has garnered significant attention as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a unique framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with biological targets. This document will delve into the chemical properties, stereoisomerism, a detailed synthetic pathway, analytical methodologies, and its applications in modern drug development, with a particular focus on its role as a key building block for novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration and utilization of conformationally constrained molecules.
Introduction: The Strategic Importance of the Octahydrocyclopenta[c]pyrrole Core
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer a blend of structural rigidity, synthetic tractability, and favorable pharmacological properties is a perpetual endeavor. The octahydrocyclopenta[c]pyrrole core, a bicyclic saturated heterocycle, has emerged as a prominent "privileged scaffold". Its constrained conformational flexibility, a direct result of the fused cyclopentane and pyrrolidine rings, is a desirable attribute in drug design. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and specificity.
The strategic incorporation of such saturated heterocyclic scaffolds can significantly influence a molecule's physicochemical properties, including its metabolic stability, and pharmacokinetic profile. The octahydrocyclopenta[c]pyrrole framework has demonstrated significant potential in the development of treatments for a range of diseases, including age-related macular degeneration, as well as in the synthesis of antiviral and antidiabetic agents. This guide will provide an in-depth exploration of a key derivative, this compound, offering both collated data and the experimental rationale for its synthesis and analysis.
Physicochemical Properties and Stereoisomerism
This compound is a chiral molecule with multiple stereocenters, leading to the existence of several stereoisomers. The specific stereochemistry can significantly impact its biological activity and interaction with target proteins. It is crucial for researchers to be aware of the specific isomer they are working with.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | (3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride | This compound (unspecified stereochemistry) | (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (constitutional isomer) |
| CAS Number | 130657-47-5[1][2] | 1212135-18-6 | 1256240-40-0 |
| Molecular Formula | C₇H₁₄ClNO | C₇H₁₄ClNO | C₇H₁₄ClNO |
| Molecular Weight | 163.64 g/mol | 163.64 g/mol | 163.64 g/mol |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Solubility | Soluble in water and other polar solvents | Soluble in water and other polar solvents | Soluble in water and other polar solvents |
| Melting Point | Not specified | Not specified | Not specified |
| Boiling Point | Not specified | Not specified | Not specified |
Note: The properties listed are based on available data from chemical suppliers and databases. Experimental verification is recommended.
The fusion of the cyclopentane and pyrrolidine rings can result in either a cis or trans ring junction. The majority of biologically active derivatives reported in the literature possess the cis-fused scaffold. Within the cis-fused system, the hydroxyl group at the 4-position can be oriented in different ways relative to the ring system, leading to distinct diastereomers. The "(3aR,4R,6aS)-rel-" designation specifies the relative stereochemistry of the chiral centers.
Synthesis of this compound: A Plausible Synthetic Pathway
The synthesis of the octahydrocyclopenta[c]pyrrole core can be achieved through various routes, often involving multi-step sequences. Below is a detailed, plausible synthetic workflow derived from methodologies reported in the patent and scientific literature for related structures.[3][4][5] This protocol is intended as a guide and may require optimization based on specific laboratory conditions and desired stereoisomer.
Synthetic Workflow Diagram
Caption: A generalized synthetic workflow for the preparation of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Benzyl-cyclopentane-1,2-dicarboximide
-
To a solution of cyclopentane-1,2-dicarboxylic anhydride (1.0 eq) in a suitable solvent such as toluene, add benzylamine (1.1 eq).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Causality: The condensation of the anhydride with a primary amine forms the corresponding imide. The use of a Dean-Stark trap drives the equilibrium towards the product by removing the water byproduct.
Step 2: Reduction to cis-N-Benzyl-octahydrocyclopenta[c]pyrrole
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of N-benzyl-cyclopentane-1,2-dicarboximide (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Causality: Lithium aluminum hydride is a powerful reducing agent that reduces both amide carbonyls of the imide to the corresponding methylene groups, yielding the desired bicyclic amine. The cis-stereochemistry of the starting dicarboximide is retained in the product.
Step 3: N-Debenzylation and Protection
-
Dissolve the crude cis-N-benzyl-octahydrocyclopenta[c]pyrrole in a suitable solvent like methanol.
-
Add a palladium on carbon catalyst (10% Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator.
-
Monitor the reaction until the starting material is consumed.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate.
-
Dissolve the resulting crude amine in a solvent such as dichloromethane and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine.
-
Stir at room temperature until the reaction is complete.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the N-Boc protected amine.
Causality: Catalytic hydrogenation is a standard method for the cleavage of a benzyl group from a nitrogen atom. The subsequent protection of the secondary amine with a Boc group is necessary to prevent side reactions in the following oxidation step.
Step 4: Oxidation to N-Boc-cis-octahydrocyclopenta[c]pyrrol-4-one
-
This step involves the selective oxidation of a C-H bond to a ketone. This can be a challenging transformation and may require specialized reagents such as ruthenium tetroxide (generated in situ from RuCl₃ and NaIO₄).
-
Alternatively, a multi-step sequence involving bromination followed by elimination and hydration could be employed.
Causality: The introduction of the carbonyl group at the 4-position is a key step towards the final product. The choice of oxidant is critical to achieve the desired transformation without over-oxidation or side reactions.
Step 5: Reduction to N-Boc-cis-octahydrocyclopenta[c]pyrrol-4-ol
-
Dissolve the N-Boc-cis-octahydrocyclopenta[c]pyrrol-4-one in a protic solvent like methanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer and concentrate to obtain the alcohol. The stereoselectivity of this reduction will determine the final stereochemistry of the hydroxyl group.
Causality: Sodium borohydride is a mild reducing agent that selectively reduces the ketone to the corresponding alcohol. The stereochemical outcome can be influenced by the steric environment around the carbonyl group.
Step 6: Deprotection and Salt Formation
-
Dissolve the N-Boc-cis-octahydrocyclopenta[c]pyrrol-4-ol in a solvent such as dioxane or methanol.
-
Add a solution of hydrochloric acid in the same solvent.
-
Stir the mixture at room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.
Causality: The Boc protecting group is acid-labile and is readily cleaved by treatment with a strong acid like HCl. The hydrochloride salt of the final product is often a stable, crystalline solid that is easier to handle and purify.
Analytical Methodologies
The characterization and quality control of this compound and its intermediates are crucial. A combination of analytical techniques should be employed.
Table 2: Recommended Analytical Methods
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of stereochemistry. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point.[6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., O-H, N-H, C=O). |
| Melting Point Analysis | Assessment of purity for crystalline solids. |
| Chiral Chromatography | Separation and quantification of enantiomers if a specific stereoisomer is desired. |
Exemplary HPLC Method Workflow
Caption: A typical workflow for the analysis of this compound by HPLC.
Applications in Drug Development
The octahydrocyclopenta[c]pyrrole scaffold is a key intermediate in the synthesis of a variety of biologically active molecules.[7]
-
Antagonists of Retinol Binding Protein 4 (RBP4): Derivatives of the octahydrocyclopenta[c]pyrrole core have been developed as potent antagonists of RBP4. These compounds have shown promise in preclinical studies for the treatment of atrophic age-related macular degeneration and Stargardt disease.[3] The rigid scaffold allows for the optimal positioning of substituents to interact with the RBP4 binding pocket.
-
Antiviral Agents: The octahydrocyclopenta[c]pyrrole nucleus is a component of several antiviral compounds, including the hepatitis C virus (HCV) protease inhibitor Telaprevir.
-
Antidiabetic Agents: This scaffold is also used in the synthesis of certain antidiabetic drugs.
The hydroxyl group in octahydrocyclopenta[c]pyrrol-4-ol provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophoric groups to modulate the biological activity and pharmacokinetic properties of the final drug candidate.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for detailed information on hazards, first-aid measures, and disposal.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its conformationally constrained bicyclic structure provides a robust platform for the design of novel therapeutics with improved potency and selectivity. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic approach, analytical methodologies, and its applications in drug discovery. A thorough understanding of the chemistry and handling of this compound will enable researchers to fully leverage its potential in the development of next-generation medicines.
References
- BenchChem. (2026, January). The Versatile Scaffold: Application of Octahydrocyclopenta[c]pyrrole in Modern Medicinal Chemistry. BenchChem Technical Support.
-
Cioffi, C. L., Racz, B., Freeman, E. E., Conlon, M. P., Chen, P., Stafford, D. G., ... & Petrukhin, K. (2015). Bicyclic [3.3. 0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of medicinal chemistry, 58(3), 1113–1133. [Link]
-
ResearchGate. (n.d.). Octahydrocyclopenta[c]pyrrole derivatives. [Link]
- Google Patents. (2013, July 11).
-
Eureka. (2013, September 4). Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof. [Link]
-
Autechaux. (n.d.). (3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride. [Link]
- Google Patents. (2014, February 26). Preparation method of octahydrocyclopentane[C]pyrrole.
-
J&K Scientific. (n.d.). rel-(3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. jk-sci.com [jk-sci.com]
- 3. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. octahydrocyclopenta[c]pyrrole | 5661-03-0 [chemicalbook.com]
A Mechanistic Framework for Bicyclic Pyrrolidine Analogs: Elucidating the Potential Role of Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride as a Monoamine Reuptake Inhibitor
Abstract
The octahydrocyclopenta[c]pyrrole scaffold represents a promising bicyclic amine structure in medicinal chemistry. While the specific agent, octahydrocyclopenta[c]pyrrol-4-ol hydrochloride, is not extensively characterized in public-domain literature, its core pyrrolidine moiety is a well-established pharmacophore in potent modulators of monoamine transporters. This technical guide synthesizes the established mechanism of action for structurally related pyrrolidine-based compounds to construct a robust, evidence-based framework for investigating this compound. We postulate that its primary mechanism involves the inhibition of dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters. This guide provides an in-depth exploration of this proposed mechanism, detailed protocols for its experimental validation, and a discussion of the downstream signaling consequences, intended for researchers in pharmacology and drug development.
Introduction: The Rationale for a Monoamine Transporter Hypothesis
The therapeutic and psychoactive effects of numerous compounds are rooted in their ability to modulate the concentration of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—in the synaptic cleft. The reuptake of these neurotransmitters is mediated by specific transporter proteins: DAT, NET, and SERT.[1] Inhibition of these transporters prolongs the action of the neurotransmitters, thereby amplifying their downstream signaling.
The pyrrolidine ring is a privileged structure found in a multitude of potent monoamine reuptake inhibitors, including pyrovalerone analogs and other synthetic cathinones.[2][3][4] These compounds exhibit high affinity for DAT and NET, and often to a lesser extent, SERT.[3] The rigid, bicyclic structure of octahydrocyclopenta[c]pyrrol-4-ol suggests it could confer a specific conformational lock, potentially enhancing binding affinity and selectivity for one or more of these transporters compared to more flexible, monocyclic analogs. This guide, therefore, proceeds under the hypothesis that this compound functions as a competitive inhibitor at the substrate-binding site of monoamine transporters.
Core Mechanism of Action: Inhibition of Monoamine Reuptake
The primary proposed mechanism is the physical blockade of the central substrate-binding site (S1) on the monoamine transporters.[5][6] By competitively inhibiting the binding and translocation of dopamine, norepinephrine, or serotonin, the compound effectively increases the concentration and residence time of these neurotransmitters in the synapse.[7] This leads to enhanced activation of postsynaptic G-protein coupled receptors (GPCRs), which triggers a cascade of downstream intracellular signaling events.
The selectivity profile (i.e., the relative potency for DAT vs. NET vs. SERT) is a critical determinant of the compound's ultimate pharmacological effect.
-
High DAT affinity is associated with psychostimulant and reinforcing effects, relevant for conditions like ADHD and narcolepsy.[7]
-
NET inhibition is a key component in many antidepressant and anxiolytic therapies.[8]
-
SERT inhibition is the hallmark of SSRIs, a frontline treatment for depression and anxiety disorders.[9]
-
Triple reuptake inhibitors (TRIs) that target all three transporters are being explored for their potential to offer broader efficacy in treating depression.[10]
The following diagram illustrates the central hypothesis.
Caption: Hypothesized mechanism of action for this compound.
Downstream Signaling Pathways: The Dopaminergic Example
Inhibition of dopamine reuptake leads to a sustained increase in synaptic dopamine, which then acts on postsynaptic dopamine receptors. These are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, which trigger opposing intracellular cascades.[11]
-
D1-like Receptor Activation: These receptors couple to a Gs protein, activating adenylyl cyclase (AC). AC converts ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates numerous downstream targets, including transcription factors like CREB, leading to changes in gene expression and neuronal function.[12]
-
D2-like Receptor Activation: These receptors couple to a Gi protein, which inhibits adenylyl cyclase, thereby reducing cAMP and PKA activity. This pathway generally has an inhibitory effect on the target neuron.[13]
The following diagram outlines these divergent pathways.
Caption: Divergent downstream signaling from D1-like and D2-like dopamine receptors.
Experimental Validation Protocols
To validate the proposed mechanism and determine the potency and selectivity of this compound, two primary in vitro assays are essential: radioligand binding assays and neurotransmitter uptake inhibition assays.[14][15][16]
Protocol: Radioligand Binding Assay for Transporter Affinity (Ki)
This protocol determines the affinity of the test compound for DAT, NET, and SERT by measuring its ability to compete with a known high-affinity radioligand.
Objective: To determine the inhibition constant (Ki) of the test compound at DAT, NET, and SERT.
Materials:
-
Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Test Compound: Octahydrocyclopenta[c]pyrrol-4-ol HCl, serially diluted.
-
Non-specific binding control: GBR 12909 (DAT), Desipramine (NET), Fluoxetine (SERT) at high concentration (e.g., 10 µM).
-
96-well microplates, glass fiber filters, cell harvester, scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Thaw cell membrane aliquots on ice. Homogenize and resuspend in ice-cold binding buffer to a final protein concentration of 10-50 µg per well.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
50 µL of binding buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of serially diluted test compound.
-
-
Radioligand Addition: Add 50 µL of the appropriate radioligand (at a final concentration near its Kd) to all wells.
-
Membrane Addition: Add 100 µL of the prepared cell membrane suspension to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 4°C or room temperature) for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly terminate the assay by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-5 times with ice-cold binding buffer to remove unbound radioligand.[17]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
-
Protocol: Neurotransmitter Uptake Inhibition Assay (IC50)
This functional assay measures the compound's ability to inhibit the transport of a neurotransmitter into cells. This can be done using radiolabeled neurotransmitters or, more recently, with fluorescence-based kits.[18][19][20]
Objective: To determine the IC50 value for the inhibition of dopamine, norepinephrine, and serotonin uptake.
Materials:
-
CHO or HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well plates.
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Test Compound: Octahydrocyclopenta[c]pyrrol-4-ol HCl, serially diluted.
-
Non-specific uptake control: A known potent inhibitor (e.g., Nomifensine for DAT) at high concentration.[21]
Step-by-Step Methodology:
-
Cell Culture: Plate cells 24-48 hours prior to the assay to achieve a confluent monolayer.[15]
-
Preparation: Aspirate the culture medium and wash cells once with pre-warmed (37°C) uptake buffer.
-
Compound Pre-incubation: Add 100 µL of uptake buffer containing varying concentrations of the test compound (or control) to the wells. Pre-incubate at 37°C for 10-20 minutes.[21]
-
Initiate Uptake: Add 50 µL of uptake buffer containing the radiolabeled neurotransmitter (at a final concentration near its Km for the transporter) to initiate the uptake process.[14]
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation must be short enough to remain in the linear range of uptake.
-
Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells 3-5 times with ice-cold uptake buffer.
-
Cell Lysis & Quantification: Lyse the cells with 1% SDS or a suitable lysis buffer. Transfer the lysate to scintillation vials and quantify radioactivity.
-
Data Analysis:
-
Calculate specific uptake: Total Uptake (CPM) - Non-specific Uptake (CPM).
-
Plot the percentage of specific uptake against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from these assays will provide a quantitative profile of the compound's activity.
Quantitative Data Summary
The results should be summarized to compare potency and selectivity. For context, below is a table of representative data for a class of well-characterized pyrrolidine-based monoamine uptake inhibitors, the pyrovalerone analogs.[3] The data for this compound would be expected to populate a similar table.
| Compound (Pyrovalerone Analog) | DAT Uptake IC50 (nM) | NET Uptake IC50 (nM) | SERT Uptake IC50 (nM) | DAT:SERT Selectivity Ratio |
| 4a (Pyrovalerone) | 20.3 | 85.5 | 4100 | 202 |
| (S)-4a | 12.1 | 63.8 | 3400 | 281 |
| 4u (3,4-dichloro) | 4.8 | 77.0 | 1200 | 250 |
| 4t (1-naphthyl) | 6.7 | 42.0 | >10,000 | >1492 |
| (Data adapted from Meltzer et al., 2006. This table is for illustrative purposes only).[3] |
Insights from Structure-Activity Relationship (SAR)
-
Bicyclic Core: The rigid octahydrocyclopenta[c]pyrrole core likely pre-organizes the molecule into a conformation favorable for binding, potentially increasing affinity.
-
Hydroxyl Group (-OH): The position and stereochemistry of the hydroxyl group at the 4-position are critical. This group could form a key hydrogen bond with a polar residue in the transporter's binding pocket, significantly impacting affinity and selectivity.
-
Stereochemistry: As seen with pyrovalerone, where the (S)-enantiomer is more potent, the specific stereoisomer of octahydrocyclopenta[c]pyrrol-4-ol will be crucial for its activity.[3] Chiral separation and individual isomer testing are mandatory.
Therapeutic Implications and Future Directions
Should this compound prove to be a potent and selective monoamine reuptake inhibitor, its therapeutic potential would depend on its selectivity profile. A high selectivity for DAT could make it a candidate for ADHD, while NET or dual NET/SERT selectivity could position it as a novel antidepressant.[9][22]
Future research should focus on:
-
Complete in vitro profiling: Characterizing the affinity and functional activity at DAT, NET, and SERT.
-
Chiral Synthesis and Testing: Evaluating the individual stereoisomers to identify the active eutomer.
-
Off-target Screening: Assessing activity at other receptors and ion channels to identify potential side effects.
-
In vivo Studies: Evaluating its pharmacokinetic properties, brain penetration, and efficacy in relevant animal models of neuropsychiatric disorders.
Conclusion
While direct experimental data on this compound remains scarce, its chemical structure strongly suggests a mechanism of action centered on the inhibition of monoamine transporters. By leveraging established knowledge from related pyrrolidine analogs, this guide provides a comprehensive and actionable framework for its investigation. The detailed protocols and mechanistic insights presented herein offer a clear path for researchers to elucidate the compound's pharmacological profile and assess its potential as a novel therapeutic agent.
References
-
Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link][2]
-
Howell, L. L., & Kimmel, H. L. (2008). Monoamine transporter inhibitors and substrates as treatments for stimulant abuse. Advances in pharmacology (San Diego, Calif.), 56, 99–126.[22]
-
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.[3]
-
Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., Janowsky, A., & Moore, K. R. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of neuroscience methods, 307, 188–196.[4]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link][18]
-
Aggarwal, S., Mortensen, O. V., & Apparsundaram, S. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 78, 12.16.1–12.16.27.[15]
-
Eurofins DiscoverX. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link][21]
-
Wikipedia. (2023). Dopamine reuptake inhibitor. Retrieved from [Link][7]
-
Sitte, H. H., & Freissmuth, M. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 78, 12.16.1-12.16.27.[16]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]
-
Simeon, R. L., Wegner, S., & Schoeder, C. T. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of neuroscience methods, 169(2), 346–353.[19]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. Retrieved from [Link][20]
-
Pantoni, M. M. (2021). Cognitive-Behavioral Effects of Monoamine Transporter Inhibitors and Reversers. UC San Diego. Retrieved from [Link][1]
- De Witte, W., Hendrickx, H., Luyckx, J., Gevaert, B., & De Kaste, D. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical chemistry, 94(1), 587–596.
-
Park, J., Lee, J., & Kim, E. (2019). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 20(23), 5894.[24]
- Saha, K., Karmegan, K., & Reith, M. E. A. (2021). Discovery and Development of Monoamine Transporter Ligands. Molecules (Basel, Switzerland), 26(10), 2876.
-
Cheng, M. H., & Bahar, I. (2019). Designing modulators of monoamine transporters using virtual screening techniques. Current opinion in structural biology, 55, 122–129.[5]
-
Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature structural & molecular biology, 26(7), 545–556.[6]
-
BioIVT. (n.d.). SERT (SLC6A4) Transporter Assay. Retrieved from [Link]
-
Roundtree, I., & Krystal, J. H. (2023). Biochemistry, Dopamine Receptors. In StatPearls. StatPearls Publishing.[11]
-
Micheli, F., Degiorgis, F., Ghelfi, R., & Cavallini, P. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 18(23), 6062–6066.[10]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine receptor signaling and current and future antipsychotic drugs. Current opinion in pharmacology, 11(1), 43–49.[12]
-
Klein, M. O., & Knaudt, K. (2020). Dopamine Receptor Signaling: Intracellular Pathways to Behavior. Dopamine, 1-21.[13]
-
Pettersson, M., Campbell, B. M., Dounay, A. B., Gray, D. L., Xie, L., O'Donnell, C. J., Stratman, N. C., Zoski, K., Drummond, E., Bora, G., & Probert, A. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & medicinal chemistry letters, 21(2), 804–809.[8]
- Kumar, I., & Healy, C. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS chemical neuroscience, 13(8), 1167–1174.
-
Wikipedia. (2023). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link][9]
Sources
- 1. Cognitive-Behavioral Effects of Monoamine Transporter Inhibitors and Reversers [escholarship.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Designing modulators of monoamine transporters using virtual screening techniques [frontiersin.org]
- 6. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. resources.revvity.com [resources.revvity.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. moleculardevices.com [moleculardevices.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dopamine - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
The Stereoselective Synthesis of Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride: An In-depth Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The octahydrocyclopenta[c]pyrrol-4-ol scaffold is a key structural motif in a variety of biologically active molecules and serves as a valuable building block in medicinal chemistry. Its rigid, bicyclic structure allows for the precise spatial orientation of substituents, making it an attractive core for the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the stereoselective synthesis of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride, with a focus on strategies to control the relative and absolute stereochemistry of the molecule. We will delve into the mechanistic underpinnings of key synthetic transformations, present detailed experimental protocols, and offer insights into the practical application of these methods in a drug discovery and development context.
Introduction: The Significance of the Octahydrocyclopenta[c]pyrrole Core
The octahydrocyclopenta[c]pyrrole framework, a fused bicyclic system comprising a cyclopentane and a pyrrolidine ring, is a privileged scaffold in modern drug discovery. Its conformational rigidity and three-dimensional character are highly desirable for achieving potent and selective interactions with biological targets. The hydroxylated analogue, octahydrocyclopenta[c]pyrrol-4-ol, introduces a key functional group that can participate in hydrogen bonding interactions within a receptor's binding site or serve as a handle for further synthetic diversification. The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for pharmaceutical development.
A notable application of this scaffold is in the development of antagonists for Retinol Binding Protein 4 (RBP4), which are being investigated as potential treatments for atrophic age-related macular degeneration and Stargardt disease. The precise stereochemistry of the octahydrocyclopenta[c]pyrrol-4-ol core is often critical for biological activity, necessitating the development of robust and efficient stereoselective synthetic routes.
This guide will explore several key strategies for the stereoselective synthesis of this compound, including:
-
Asymmetric 1,3-Dipolar Cycloaddition: A powerful method for the enantio- and diastereoselective construction of the bicyclic pyrrolidine core.
-
Chiral Pool Synthesis: Leveraging readily available chiral starting materials to install the desired stereocenters.
-
Diastereoselective Reduction of a Prochiral Ketone: A crucial step for establishing the stereochemistry of the hydroxyl group.
Strategic Approaches to Stereocontrol
The synthesis of a specific stereoisomer of this compound requires careful planning to control the three contiguous stereocenters at positions 3a, 4, and 6a. The cis-fusion of the two rings is thermodynamically favored, simplifying one aspect of stereocontrol. The primary challenges lie in establishing the desired relative stereochemistry of the hydroxyl group (exo vs. endo) and controlling the absolute configuration of the entire molecule.
Strategy 1: Asymmetric 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a highly effective method for the construction of the pyrrolidine ring. By employing chiral catalysts or auxiliaries, this reaction can be rendered highly enantioselective, providing a direct route to optically pure bicyclic systems.
A plausible synthetic pathway commencing with an asymmetric 1,3-dipolar cycloaddition is depicted below. This strategy involves the reaction of an azomethine ylide, generated in situ from an amino acid and an aldehyde, with a cyclopentenone derivative. The stereochemistry of the resulting cycloadduct is controlled by the chiral catalyst. Subsequent reduction of the ketone and deprotection furnishes the target molecule.
Caption: Asymmetric 1,3-Dipolar Cycloaddition Strategy.
The versatility of azomethine ylides in 1,3-dipolar cycloadditions allows for the synthesis of a wide range of pyrrolidine-containing heterocycles.[1] The stereochemical outcome of these reactions can be controlled with high fidelity, making them a cornerstone of modern asymmetric synthesis.[2]
This protocol is a model procedure based on established methodologies for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral ligand (e.g., a derivative of (R)-BINAP) and the metal precursor (e.g., Cu(OAc)₂) in a suitable anhydrous solvent (e.g., toluene). Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add the dipolarophile (e.g., N-protected cyclopentenone, 1.0 equiv).
-
Azomethine Ylide Generation and Cycloaddition: In a separate flask, dissolve the amino acid (e.g., sarcosine, 1.2 equiv) and the aldehyde (e.g., paraformaldehyde, 1.5 equiv) in the reaction solvent. Heat the mixture to generate the azomethine ylide in situ. Slowly add this solution to the catalyst-dipolarophile mixture via syringe pump over several hours at the optimized reaction temperature (e.g., 60 °C).
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-protected octahydrocyclopenta[c]pyrrol-4-one.
Strategy 2: Diastereoselective Reduction of a Prochiral Ketone
A common and highly effective strategy for introducing the hydroxyl group with the desired stereochemistry is the diastereoselective reduction of a prochiral ketone precursor, N-protected octahydrocyclopenta[c]pyrrol-4-one. The choice of reducing agent is critical for controlling the facial selectivity of the hydride attack.
-
Sterically Hindered Reducing Agents: Reagents such as L-Selectride® (lithium tri-sec-butylborohydride) are known to approach the carbonyl group from the less sterically hindered face, leading to the formation of the exo-alcohol.[3][4] The bulky sec-butyl groups on the boron atom dictate the trajectory of the hydride delivery.
-
Chelation-Controlled Reductions: In some cases, if the N-protecting group or other substituents can coordinate with the reducing agent (e.g., those containing lithium or zinc), the reduction can proceed via a chelation-controlled pathway, potentially leading to the endo-alcohol.
Caption: Control of Stereochemistry via Diastereoselective Reduction.
The diastereoselective reduction of cyclic ketones is a well-established and reliable method for the synthesis of specific stereoisomers of cyclic alcohols.[5]
This protocol outlines a general procedure for the diastereoselective reduction of N-Boc-octahydrocyclopenta[c]pyrrol-4-one to the corresponding exo-alcohol.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-Boc-octahydrocyclopenta[c]pyrrol-4-one (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate, followed by 30% hydrogen peroxide.
-
Work-up and Purification: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the N-Boc-exo-octahydrocyclopenta[c]pyrrol-4-ol.
Deprotection and Salt Formation
The final step in the synthesis is the removal of the nitrogen-protecting group (e.g., Boc) and the formation of the hydrochloride salt. This is typically achieved by treating the protected amine with a strong acid.
This protocol describes a standard procedure for the deprotection of a Boc-protected amine and subsequent conversion to its hydrochloride salt.[6]
-
Deprotection: Dissolve the N-Boc-octahydrocyclopenta[c]pyrrol-4-ol (1.0 equiv) in a suitable solvent such as 1,4-dioxane or dichloromethane.
-
Acidification: Add a solution of hydrogen chloride in the same solvent (e.g., 4 M HCl in 1,4-dioxane, 5-10 equiv).
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The hydrochloride salt of the product will often precipitate. If not, trituration with a non-polar solvent like diethyl ether can induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford the pure this compound.
Data Summary
The efficiency of the diastereoselective reduction is a critical parameter in the overall synthesis. The following table summarizes typical diastereomeric ratios (d.r.) that can be achieved with different reducing agents for the reduction of a cyclic ketone.
| Reducing Agent | Typical Solvent | Temperature (°C) | Diastereomeric Ratio (exo:endo) |
| L-Selectride® | THF | -78 | >95:5 |
| Sodium Borohydride | Methanol | 0 | 70:30 |
| Lithium Aluminum Hydride | THF | 0 | 60:40 |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene | -78 | 85:15 |
Note: The actual diastereoselectivity will depend on the specific substrate and reaction conditions.
Conclusion and Future Perspectives
The stereoselective synthesis of this compound is a challenging yet achievable goal in modern organic chemistry. The strategies outlined in this guide, particularly the combination of asymmetric 1,3-dipolar cycloaddition and diastereoselective reduction, provide a robust framework for accessing specific stereoisomers of this valuable building block. The choice of the optimal synthetic route will depend on factors such as the desired stereoisomer, the availability of starting materials, and the scalability of the process.
Future research in this area will likely focus on the development of even more efficient and highly stereoselective catalytic methods. The use of organocatalysis and biocatalysis for the key bond-forming and stereodefining steps holds significant promise for developing more sustainable and environmentally friendly synthetic approaches. As the demand for enantiomerically pure and structurally complex molecules in drug discovery continues to grow, the development of innovative synthetic strategies for scaffolds such as octahydrocyclopenta[c]pyrrol-4-ol will remain a key area of investigation.
References
-
L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. National Institutes of Health. [Link]
-
Synthesis of Pyrrolizidine Derivatives by 1,3-Dipolar Cycloaddition Reactions of Chiral Five-Membered Cyclic Azomethine Ylides. Sci-Hub. [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Royal Society of Chemistry. [Link]
-
Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. National Institutes of Health. [Link]
-
A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. National Institutes of Health. [Link]
-
The diastereoselective reduction by l-Selectride. ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
Diastereoselective and enantioselective reduction of tetralin-1,4-dione. National Institutes of Health. [Link]
-
Synthesis of pyrrolizidines and indolizidines by multicomponent 1,3-dipolar cycloaddition of azomethine ylides. ResearchGate. [Link]
- Deprotection of N-BOC compounds.
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar. [Link]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. National Institutes of Health. [Link]
-
Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. PubMed. [Link]
- Preparation method of octahydrocyclopentane[C]pyrrole.
Sources
- 1. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Core Structural Analogues of Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The octahydrocyclopenta[c]pyrrole scaffold represents a privileged bicyclic amine structure that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional architecture provides a versatile framework for the development of potent and selective modulators of a wide array of biological targets. This technical guide delves into the core structural analogues of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride, with a particular focus on the synthetic strategies, structure-activity relationships (SAR), and therapeutic potential of this compound class. We will explore their applications as antagonists of Retinol Binding Protein 4 (RBP4) for ophthalmic disorders, as kinase inhibitors in oncology, as antiviral agents targeting the Hepatitis C virus, and as modulators of central nervous system targets. This guide is intended to be a comprehensive resource, providing not only a theoretical understanding of the medicinal chemistry of these analogues but also detailed, field-proven experimental protocols to enable their synthesis and biological evaluation.
Introduction: The Octahydrocyclopenta[c]pyrrole Scaffold - A Gateway to Novel Therapeutics
The pyrrole ring is a fundamental heterocyclic motif found in a vast number of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] The fusion of a cyclopentane ring to the pyrrole core to form the octahydrocyclopenta[c]pyrrole system imparts a defined conformational rigidity, which can be exploited to enhance binding affinity and selectivity for specific biological targets. The introduction of a hydroxyl group at the 4-position of this scaffold, as in octahydrocyclopenta[c]pyrrol-4-ol, provides a key functional handle for further derivatization and can participate in crucial hydrogen bonding interactions within a target's binding site. The hydrochloride salt form is commonly employed to improve the solubility and handling of these basic amine compounds.
This guide will provide a comprehensive overview of the key aspects of the medicinal chemistry of this compound analogues, from their synthesis to their biological applications, with the aim of empowering researchers to explore the full therapeutic potential of this versatile chemical scaffold.
Synthetic Strategies: Building the Bicyclic Core and its Analogues
The synthesis of the octahydrocyclopenta[c]pyrrole core and its substituted analogues can be achieved through various synthetic routes. The choice of a particular strategy often depends on the desired stereochemistry and the nature of the substituents to be introduced.
General Synthetic Approaches
A common and versatile approach to the octahydrocyclopenta[c]pyrrole scaffold involves a multi-step sequence starting from readily available starting materials. A representative synthetic workflow is depicted below.
Caption: General synthetic workflow for the octahydrocyclopenta[c]pyrrole core.
A patented method describes the synthesis starting from 2,3-dimethylmaleimide, which undergoes halogenation, cyclization, degradation, carbonyl reduction, and finally hydrogenation to yield the octahydrocyclopenta[c]pyrrole core.[3] This method offers the advantage of using readily available starting materials and provides a scalable route to the core structure.
Introduction of Functional Groups and Diversity
Once the core scaffold is synthesized, further functionalization can be achieved through various chemical transformations. A key reaction for introducing aryl or heteroaryl substituents on the pyrrole nitrogen is the palladium-catalyzed Buchwald-Hartwig amination.
Caption: Mechanism of action of RBP4 antagonists in preventing bisretinoid formation.
Extensive SAR studies have been conducted to optimize the potency and pharmacokinetic properties of these antagonists. [4]
| Compound ID | Core Scaffold | R1 Group | RBP4 SPA IC50 (nM) | HTRF IC50 (nM) |
|---|---|---|---|---|
| Analogue A | Octahydrocyclopenta[c]pyrrole | 2-(Trifluoromethyl)phenyl | 12.8 ± 0.4 | 43.6 ± 10.5 |
| Analogue B | Piperidine | 2-(Trifluoromethyl)phenyl | >1000 | >1000 |
| Analogue C | Octahydropyrrolo[3,4-c]pyrrole | 2-(Trifluoromethyl)phenyl | 50.2 ± 5.6 | 150 ± 20 |
| Analogue D | Octahydrocyclopenta[c]pyrrole | Phenyl | 250 ± 30 | >1000 |
Data synthesized from reference.[4]
The data clearly indicates the importance of the bicyclic octahydrocyclopenta[c]pyrrole core for potent RBP4 antagonism. The 2-(trifluoromethyl)phenyl substituent on the pyrrole nitrogen is also crucial for high affinity.
Kinase Inhibition in Oncology and Inflammation
The pyrrole scaffold is a well-established pharmacophore in the design of kinase inhibitors. [5][6]Analogues of octahydrocyclopenta[c]pyrrol-4-ol have been investigated as inhibitors of various kinases, including Lymphocyte-specific protein tyrosine kinase (Lck) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Lck is a tyrosine kinase that plays a critical role in T-cell signaling and activation. Its inhibition is a potential therapeutic strategy for autoimmune diseases and T-cell leukemias.
Caption: Simplified Lck signaling pathway and the point of intervention by inhibitors.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. VEGFR-2 inhibitors are therefore important anti-cancer agents.
Caption: Simplified VEGFR-2 signaling pathway and the point of intervention by inhibitors.
Antiviral Activity against Hepatitis C Virus (HCV)
The octahydrocyclopenta[c]pyrrole scaffold is a key component of the HCV NS3/4A protease inhibitor Telaprevir. [3]The NS3/4A protease is essential for the replication of the hepatitis C virus.
Telaprevir and its analogues act as competitive inhibitors of the NS3/4A protease, binding to the active site and preventing the cleavage of the viral polyprotein, which is a crucial step in the viral life cycle.
Caption: Mechanism of action of HCV NS3/4A protease inhibitors.
Central Nervous System (CNS) Activity
Derivatives of the octahydrocyclopenta[c]pyrrole scaffold have also been explored for their activity in the central nervous system. Specifically, they have been developed as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine. [7]This mode of action has potential for the treatment of depression and other mood disorders.
Experimental Protocols: A Self-Validating System
The following protocols are provided as a guide for the synthesis and biological evaluation of this compound analogues. These protocols are based on established and published methodologies to ensure reproducibility and reliability.
General Synthetic Protocol for N-Arylation
Objective: To synthesize an N-arylated this compound analogue.
Materials:
-
(3aR,4S,6aS)-octahydrocyclopenta[c]pyrrol-4-ol (or other stereoisomer)
-
Aryl halide (e.g., 1-bromo-2-(trifluoromethyl)benzene)
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Boc Protection: To a solution of (3aR,4S,6aS)-octahydrocyclopenta[c]pyrrol-4-ol in DCM, add Boc2O and stir at room temperature for 12-18 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain the Boc-protected intermediate.
-
Buchwald-Hartwig Amination: In a flame-dried flask under an inert atmosphere (e.g., argon), combine the Boc-protected octahydrocyclopenta[c]pyrrol-4-ol, the aryl halide, Pd(OAc)2, XPhos, and NaOt-Bu in anhydrous toluene. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Boc Deprotection and Salt Formation: Dissolve the purified N-arylated intermediate in a minimal amount of DCM or methanol. Add a solution of HCl in diethyl ether or dioxane dropwise with stirring. A precipitate will form. Stir for 1-2 hours at room temperature.
-
Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound analogue.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro RBP4 Binding Assay (Scintillation Proximity Assay - SPA)
Objective: To determine the binding affinity (IC50) of test compounds for RBP4.
Principle: This assay measures the displacement of a radiolabeled ligand ([3H]-retinol) from RBP4 by a test compound. The binding of [3H]-retinol to RBP4, which is coupled to SPA beads, brings the radiolabel in close proximity to the scintillant in the beads, generating a signal. Unbound [3H]-retinol is not detected.
Materials:
-
Recombinant human RBP4
-
[3H]-retinol
-
Copper YSi SPA beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds dissolved in DMSO
-
Microplates (e.g., 96-well or 384-well)
-
Scintillation counter
Procedure:
-
Bead Preparation: Prepare a slurry of copper YSi SPA beads in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, RBP4, [3H]-retinol, and varying concentrations of the test compound.
-
Incubation: Add the SPA bead slurry to each well. Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow the binding to reach equilibrium.
-
Detection: Measure the scintillation signal using a microplate scintillation counter.
-
Data Analysis: Plot the signal as a function of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Perspectives
The this compound scaffold and its structural analogues have proven to be a rich source of novel therapeutic agents with diverse biological activities. The rigid bicyclic core provides a well-defined platform for the design of potent and selective modulators of challenging biological targets. The synthetic accessibility of this scaffold, coupled with the ability to introduce a wide range of functional groups, makes it an attractive starting point for drug discovery campaigns.
Future research in this area will likely focus on several key aspects:
-
Exploration of New Biological Targets: The versatility of the scaffold suggests that it may have utility against a wider range of biological targets than those already identified. High-throughput screening of diverse libraries of these analogues could uncover novel activities.
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts will be directed towards improving the drug-like properties of these compounds, including their metabolic stability, oral bioavailability, and safety profiles.
-
Development of Covalent Inhibitors: The presence of the hydroxyl group at the 4-position could be exploited for the design of targeted covalent inhibitors, which can offer enhanced potency and duration of action.
-
Application in Chemical Biology: Well-characterized, potent, and selective analogues can serve as valuable chemical probes to interrogate the function of their respective biological targets in complex biological systems.
References
- Sahu, B., Sahu, R., Gidwani, B., & Mishra, A. (2024).
-
Bioorganic & Medicinal Chemistry Letters. (2008). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. Retrieved from [Link]
- Google Patents. (2014). Preparation method of octahydrocyclopentane[C]pyrrole. CN103601666A.
-
SciSpace. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PubMed Central. Retrieved from [Link]
- Google Patents. (2012). Octahydropyrrolo[3,4-c]pyrrole derivatives an their use as antiviral agents. PT1761542E.
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Journal of Biomedical Science. Retrieved from [Link]
-
ResearchGate. (2023). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. PDF. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[1][3][8]riazine-based VEGFR-2 kinase inhibitors. PubMed. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. Retrieved from [Link]
-
MDPI. (2024). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules. Retrieved from [Link]
-
MDPI. (2022). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules. Retrieved from [Link]
-
ResearchGate. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PDF. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2006). Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. PubMed. Retrieved from [Link]
-
National Institutes of Health. (2022). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. PubMed Central. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f]t[1][3][8]riazine based VEGFR-2 kinase inhibitors. PubMed. Retrieved from [Link]
-
Frontiers in Neuroscience. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. Retrieved from [Link]
-
Bioactive pyrrole-based compounds with target selectivity. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants. Retrieved from [Link]
-
ResearchGate. (2014). Schematic representation of Lck signaling and functions. Diagram. Retrieved from [Link]
-
ResearchGate. (2021). Signaling pathways of VEGFR-2. Diagram. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Retinol Binding Protein-4 Signaling Pathway. Web Page. Retrieved from [Link]
-
Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy. (2020). Cells. Retrieved from [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2018). Frontiers in Cell and Developmental Biology. Retrieved from [Link]
-
ResearchGate. (2022). Signalling pathway of Lck representing its involvement in different pathophysiological conditions. Diagram. Retrieved from [Link]
-
ResearchGate. (2018). The molecular structure of VEGF/VEGFR-2. Diagram. Retrieved from [Link]
-
Frontiers in Endocrinology. (2023). Retinol-binding protein 4 in skeletal and cardiac muscle: molecular mechanisms, clinical implications, and future perspectives. Frontiers. Retrieved from [Link]
-
Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Web Page. Retrieved from [Link]
-
ResearchGate. (2023). Metabolic activities of retinol binding protein 4 (RBP4). Diagram. Retrieved from [Link]
-
ResearchGate. (2020). Diagram illustrating the molecular mechanism of RBP4 involvement in related pathways. Diagram. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2011). Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Purity and Characterization of Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride is a bicyclic amino alcohol of significant interest in medicinal chemistry and drug discovery. Its rigid scaffold and functional group array make it a valuable building block for synthesizing a wide range of biologically active molecules, including potential antiviral and anti-tumor agents.[1] The pyrrolidine ring, a core component of this molecule, is a prevalent heterocyclic fragment in numerous natural products and approved drugs.[2][3] As with any chemical intermediate destined for pharmaceutical development, rigorous determination of its purity and unambiguous confirmation of its structure are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive overview of the essential analytical techniques for the quality control of this compound, framed from the perspective of a senior application scientist. The methodologies detailed herein are designed to establish a self-validating system for the identity, purity, and stability of this compound.
I. Purity Determination: A Multi-faceted Approach
The assessment of purity is not merely a quantitative measure but a thorough investigation into the presence of any unwanted components, such as starting materials, byproducts, or degradation products. A combination of chromatographic techniques is typically employed to achieve a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for purity analysis of polar, non-volatile compounds like this compound.[4] The selection of a suitable stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the workhorse for RP-HPLC, offering excellent retention and separation of moderately polar to non-polar compounds. The bicyclic nature of the analyte, combined with its hydroxyl group, makes it amenable to this type of stationary phase.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (to control the ionization state of the amine) and an organic modifier (like acetonitrile or methanol) is ideal. The gradient allows for the elution of impurities with a wide range of polarities. A low pH buffer (e.g., phosphate or formate) is chosen to ensure the secondary amine is protonated, leading to better peak shape and retention on the C18 column.
-
Detector: A UV detector is commonly used, although the chromophore in this molecule is not particularly strong. Detection at a low wavelength (e.g., 200-220 nm) would be necessary. For higher sensitivity and to detect non-chromophoric impurities, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended. Mass spectrometric (MS) detection provides the added benefit of identifying impurities.
Table 1: Example HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure amine protonation and good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 min | To elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detector | UV at 210 nm, or ELSD/CAD/MS | Low UV for detection; ELSD/CAD for universal detection. |
| Injection Vol. | 10 µL | Standard injection volume. |
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the initial mobile phase (e.g., 95:5 Mobile Phase A:B) to create a 1 mg/mL stock solution.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram.
-
Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Gas Chromatography (GC)
Gas chromatography is suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar hydroxyl and amine groups. However, derivatization can make it amenable to GC analysis.
Experimental Protocol: GC Purity Determination (with Derivatization)
-
Derivatization: React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl and amine groups into their more volatile trimethylsilyl (TMS) ethers and amines.
-
Instrument Setup: Use a GC equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1 or DB-5).
-
Injection: Inject the derivatized sample into the heated injection port.
-
Temperature Program: Use a temperature gradient to separate the components based on their boiling points.
-
Analysis: The FID provides a response proportional to the mass of the carbon-containing analytes, allowing for purity determination.
II. Structural Characterization: Confirming the Identity
A combination of spectroscopic techniques is essential to unequivocally confirm the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals include those for the protons on the cyclopentane and pyrrolidine rings, the proton on the carbon bearing the hydroxyl group (carbinol proton), and the exchangeable protons of the hydroxyl and ammonium groups.
-
¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts will be indicative of the type of carbon (aliphatic, carbinol).
Table 2: Predicted NMR Chemical Shifts (in DMSO-d₆)
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| CH-OH | ~3.5 - 4.5 | ~65 - 75 | Carbinol proton and carbon. |
| Ring CH₂ | ~1.5 - 3.5 | ~20 - 60 | Aliphatic protons and carbons of the bicyclic system. |
| Ring CH | ~2.5 - 4.0 | ~40 - 65 | Bridgehead and other methine protons and carbons. |
| OH | ~4.0 - 5.5 | - | Broad, exchangeable signal. |
| NH₂⁺ | ~8.0 - 9.5 | - | Broad, exchangeable signal from the ammonium proton. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice as it allows for the observation of exchangeable protons.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.
-
Data Processing and Interpretation: Process the spectra (Fourier transform, phasing, baseline correction) and interpret the chemical shifts, integration values, and coupling patterns to confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this polar, ionic compound.
-
Expected Ion: In positive ion mode ESI-MS, the expected molecular ion will be the protonated free base [M+H]⁺, where M is the free base octahydrocyclopenta[c]pyrrol-4-ol. The expected m/z would be approximately 128.1.
-
Fragmentation: Tandem MS (MS/MS) can be used to fragment the molecular ion. Common fragmentation pathways would include the loss of water from the alcohol and cleavage of the bicyclic ring system.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion/Injection: Infuse the sample directly into the ESI source or inject it via an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad |
| N-H Stretch (Ammonium) | 2400 - 3200 | Broad, often with fine structure |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp to medium |
| N-H Bend (Ammonium) | 1500 - 1600 | Medium |
| C-O Stretch (Alcohol) | 1050 - 1150 | Strong |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Thermal Analysis (DSC/TGA)
Thermal analysis provides information on the physical properties and thermal stability of the compound.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point of this compound, which is a key physical property and an indicator of purity.[5][6] The presence of impurities will typically broaden the melting endotherm and lower the melting point.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and decomposition profile of the compound.[7][8] For a hydrochloride salt, TGA can reveal the loss of HCl gas upon heating.
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an appropriate DSC or TGA pan.
-
Instrument Setup: Place the pan in the instrument and heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: Record the DSC thermogram (heat flow vs. temperature) and the TGA curve (weight % vs. temperature).
-
Interpretation: Determine the onset and peak of the melting endotherm from the DSC data. Analyze the TGA curve to identify the decomposition temperature and any mass loss steps.
III. Data Interpretation and Reporting
A comprehensive certificate of analysis for this compound should synthesize the data from all the aforementioned techniques. The report should include:
-
Identity Confirmation: Confirmed by agreement between the observed NMR, MS, and FTIR data and the expected structure.
-
Purity: Determined by HPLC (or GC), reported as a percentage area.
-
Physical Properties: Including appearance and melting point (from DSC).
-
Spectra: Copies of the NMR, MS, FTIR, and HPLC chromatogram should be appended to the report for verification.
By employing this rigorous, multi-technique approach, researchers and drug developers can be confident in the quality and integrity of their this compound, a critical prerequisite for its successful application in the synthesis of novel therapeutic agents.
References
- ResearchGate. (n.d.). TG/DSC curves for system components.
-
Péter, A., Kámán, J., Fülöp, F., van der Eycken, J., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols. Journal of Chromatography A, 919(1), 79-86. [Link]
-
Bąk, A., & Płotka-Wasylka, J. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4335. [Link]
- The Role of Pyrrolidine Derivatives in Modern Drug Discovery. (2025, October 10). Medium.
- Google Patents. (2013). Method for preparation of octahydrocyclopenta[c]pyrrole.
-
PubChem. (n.d.). Octahydrocyclopenta(c)pyrrole. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Micheli, F., et al. (2011). Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. Journal of Medicinal Chemistry, 54(17), 6078-6093. [Link]
- Thermal Analysis of Copper Metal Complexes: Insights
- Eureka. (2013).
- ResearchGate. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- Agilent. (n.d.). Analysis of amino-alcohols, C3-C5.
- Google Patents. (n.d.).
-
Kukharev, V. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6685. [Link]
- National Center for Biotechnology Information. (n.d.). Bicyclic [3.3.
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). Pharmaceuticals, 14(11), 1103. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- BOC Sciences. (n.d.). Amino Alcohol.
- ResearchGate. (n.d.). Summary of analytical methods for detecting amino acid impurities.
-
National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
- MedchemExpress. (n.d.). Octahydrocyclopenta[c]pyrrole.
- ResearchGate. (n.d.). ¹H NMR spectrum of compound 4.
- Google Patents. (n.d.). Preparation method of octahydrocyclopentane[C]pyrrole.
- Capot Chemical. (n.d.). MSDS of Octahydro-cyclopenta[C]pyrrol-4-ol.
- ResearchGate. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
-
Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 421-426. [Link]
- National Center for Biotechnology Information. (n.d.). FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets.
- National Center for Biotechnology Information. (n.d.). Profiling the Metabolism of Astragaloside IV by Ultra Performance Liquid Chromatography Coupled with Quadrupole/Time-of-Flight Mass Spectrometry.
- Food Research. (2024). Analysis of lard in cod liver oil emulsion using FTIR spectroscopy combined principal component analysis.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). HPTLC FINGERPRINTS AND FTIR ANALYSIS FOR AUTHENTICATION AND QUALITY CONTROL OF Holostemma ada-kodien Schult.
- National Institutes of Health. (n.d.).
Sources
- 1. Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 8. tainstruments.com [tainstruments.com]
An In-Depth Technical Guide to the Solubility of Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride. It is intended for researchers, scientists, and drug development professionals who are working with this compound and require a thorough understanding of its behavior in various organic solvent systems. In the absence of extensive published quantitative solubility data, this document focuses on the theoretical principles governing solubility, provides a detailed experimental protocol for its determination, and discusses the expected solubility trends based on the molecule's physicochemical properties.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior and the feasibility of its formulation into a safe and effective dosage form.[1][2] For a compound like this compound, which is a key intermediate in the synthesis of various biologically active compounds, understanding its solubility is paramount for process optimization, purification, and formulation development.[3] Poor solubility can lead to challenges in achieving desired drug concentrations in preclinical and clinical studies, potentially hindering the development of a promising therapeutic candidate.
This guide will delve into the molecular characteristics of this compound that dictate its solubility and provide a robust experimental framework for researchers to quantitatively assess its solubility in a range of organic solvents.
Physicochemical Properties and Theoretical Solubility Considerations
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The chemical structure of this compound, a cyclic amino alcohol salt, provides key insights into its expected solubility behavior.
Molecular Structure and Functional Groups:
Caption: Chemical structure of this compound highlighting key functional groups.
-
Tertiary Amine Hydrochloride: The presence of a protonated tertiary amine makes the molecule a salt. This ionic character significantly increases its polarity and its ability to interact with polar solvents through ion-dipole interactions. Amine hydrochlorides are generally more soluble in polar solvents compared to their free base counterparts.[4]
-
Secondary Alcohol: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This functional group enhances solubility in protic solvents (e.g., alcohols, water) that can also participate in hydrogen bonding.
-
Bicyclic Ring Structure: The octahydropentalene ring system is composed of carbon and hydrogen atoms, contributing a significant non-polar character to the molecule. This lipophilic nature will favor solubility in less polar organic solvents.
Predicting Solubility Trends:
Based on these structural features, we can predict the following solubility trends:
-
High Solubility in Polar Protic Solvents: Due to the ionic nature of the hydrochloride salt and the hydrogen bonding capability of the hydroxyl group, this compound is expected to be highly soluble in polar protic solvents like water, methanol, and ethanol . This is consistent with available qualitative data.[5]
-
Moderate to Low Solubility in Polar Aprotic Solvents: Solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are polar but cannot donate hydrogen bonds. While they can engage in dipole-dipole interactions, the solubility is likely to be lower than in protic solvents.
-
Low to Negligible Solubility in Non-Polar Solvents: In non-polar solvents such as hexane, toluene, and diethyl ether , the energy required to break the strong ionic and hydrogen bonding interactions within the crystal lattice of the salt will not be compensated by the weak van der Waals forces with the solvent. Consequently, the solubility is expected to be very low.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[2][6][7] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.
Experimental Workflow Diagram:
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the supernatant has reached a plateau.[2]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifuge the vials at a controlled temperature.
-
Filter the suspension using a syringe filter with a material compatible with the organic solvent (e.g., PTFE). Ensure the filter does not adsorb the solute.
-
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
A validated reversed-phase HPLC method with UV detection is a common and reliable technique for quantifying the concentration of the dissolved compound.[8][9]
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and a polar organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210-220 nm, where the compound has some UV absorbance in the absence of a strong chromophore).
-
Injection Volume: 10-20 µL
-
-
Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.
-
Inject the diluted samples and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Expected Solubility Data and Interpretation
While specific quantitative data is not widely published, a qualitative summary based on the compound's properties and general chemical principles is presented below. Researchers are encouraged to use the provided protocol to generate their own quantitative data.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions with the hydrochloride salt and hydrogen bonding with the hydroxyl group.[5] |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Moderate to Low | Dipole-dipole interactions are present, but the lack of hydrogen bond donation from the solvent limits the solvation of the hydroxyl group. |
| Non-Polar | Hexane, Toluene | Very Low | Weak van der Waals forces are insufficient to overcome the strong intermolecular forces in the solid crystal lattice. |
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. By combining theoretical principles with a detailed, actionable experimental protocol, researchers and drug development professionals are equipped to both predict and quantitatively determine the solubility of this important compound. The generation of precise solubility data is a critical step in advancing the development of new chemical entities, and the methodologies outlined herein provide a robust framework for achieving this.
References
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
Pudipeddi, M., & Serajuddin, A. T. (2005). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical development and technology, 10(1), 1-6. [Link]
-
Avdeef, A., Tsinman, O., Tsinman, K., & Sun, N. (2011). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]
-
Bouling Chemical Co., Limited. Octahydrocyclopenta[C]Pyrrole Hydrochloride. [Link]
-
PubChem. (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. [Link]
-
PubChem. Octahydrocyclopenta(c)pyrrole. [Link]
- Google Patents. (2013).
- Google Patents. (2014). CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.
-
PubMed. (2011). Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. [Link]
-
ResearchGate. (2020). Improved synthesis of 1-[hexahydrocyclopenta[ c ]pyrrol-2(1 H )-yl]3-(4-methylbenzenesulfonyl)urea. [Link]
-
ResearchGate. (2014). Solubilities Studies of Basic Amino Acids. [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Organic Syntheses. (2013). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]
-
National Center for Biotechnology Information. (2012). A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form. [Link]
-
National Center for Biotechnology Information. (2023). Enhanced HPLC Method for Boar Taint Quantification. [Link]
-
ResearchGate. (2013). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. [Link]
-
ResearchGate. (2017). Development & validation of reversed phase HPLC method for quantification of water insoluble API. [Link]
-
National Center for Biotechnology Information. (2015). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]
Sources
- 1. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Octahydrocyclopenta(c)pyrrole | C7H13N | CID 110688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Octahydrocyclopenta[C]Pyrrole Hydrochloride: Properties, Uses, Safety Data & Supplier Information – Buy in China [chemheterocycles.com]
- 6. enamine.net [enamine.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Section 1: Compound Profile: Physicochemical Data and Safety Protocols
An In-Depth Guide to the Laboratory Application of Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride
Introduction:
The octahydrocyclopenta[c]pyrrole scaffold is a privileged bicyclic structure that serves as a cornerstone in modern medicinal chemistry.[1] Its rigid conformation and stereochemical complexity make it an attractive building block for developing novel therapeutics.[1] Derivatives of this core have shown significant promise in various therapeutic areas, including the development of triple reuptake inhibitors for treating depression and as intermediates for antidiabetic and antiviral agents.[2][3] Specifically, the introduction of a hydroxyl group at the 4-position creates a critical chiral center and a versatile handle for further chemical modification, making octahydrocyclopenta[c]pyrrol-4-ol a highly valuable intermediate for drug discovery and development professionals.
This comprehensive guide provides detailed experimental protocols for the synthesis, purification, and characterization of this compound. It is designed for researchers, chemists, and scientists, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reproducible outcomes.
Before commencing any experimental work, a thorough understanding of the compound's properties and associated hazards is paramount. This section consolidates critical data and safety guidelines.
1.1: Physicochemical Properties
The data presented below is for the free base form, Octahydrocyclopenta[c]pyrrol-4-ol, unless otherwise specified.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [4] |
| Molecular Weight | 127.18 g/mol | [4] |
| CAS Number | 1212822-72-4 | [4] |
| Appearance | Expected to be a solid | [5] |
| Solubility | Soluble in water, methanol, ethanol | [2] |
Note: The hydrochloride salt will have a higher molecular weight (163.64 g/mol ) and exhibit increased aqueous solubility.
1.2: Hazard Identification and Safe Handling
This compound and related compounds are classified as hazardous.[6] Strict adherence to safety protocols is mandatory.
Hazard Statements:
-
Causes skin irritation.[6]
Precautionary Measures & PPE:
-
Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood.[4][9]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid formation of dust and aerosols.[4][9] Do not eat, drink, or smoke in the work area.[7] Wash hands and any exposed skin thoroughly after handling.[7][9]
1.3: First Aid and Emergency Procedures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or Poison Control Center immediately.[4][9]
Section 2: Proposed Synthesis and Purification Protocol
While direct literature for this specific salt is sparse, a robust synthetic route can be proposed based on established organometallic chemistry principles and published methods for the core scaffold.[10][11] This protocol is designed to be self-validating through in-process controls and characterization.
2.1: Overall Synthetic Workflow
The proposed synthesis follows a logical progression from a commercially available starting material to the final hydrochloride salt. The key transformation is the stereoselective reduction of a ketone intermediate.
Caption: Synthetic and purification workflow diagram.
2.2: Step-by-Step Synthesis Protocol
Part A: Reduction of N-Boc-octahydrocyclopenta[c]pyrrol-4-one
-
Rationale: Sodium borohydride (NaBH₄) is selected as a mild and selective reducing agent. It efficiently reduces the ketone to a secondary alcohol while being compatible with the Boc-protecting group. Methanol is used as a protic solvent that facilitates the reduction. The reaction is run at 0 °C to control the reaction rate and improve stereoselectivity.
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Addition funnel
-
Rotary evaporator
-
-
Reagents:
-
N-Boc-octahydrocyclopenta[c]pyrrol-4-one (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve N-Boc-octahydrocyclopenta[c]pyrrol-4-one in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask.
-
Cool the flask to 0 °C in an ice bath with gentle stirring.
-
Slowly add sodium borohydride in small portions over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude N-Boc-octahydrocyclopenta[c]pyrrol-4-ol.
-
Part B: Boc-Deprotection and Hydrochloride Salt Formation
-
Rationale: A solution of hydrochloric acid in an organic solvent (like 1,4-dioxane or isopropanol) is used to simultaneously cleave the acid-labile Boc-protecting group and form the desired hydrochloride salt in a single step. This method is clean and often results in the product precipitating directly from the solution.
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Gas bubbler (optional, for HCl gas)
-
Buchner funnel and filter flask
-
-
Reagents:
-
Crude N-Boc-octahydrocyclopenta[c]pyrrol-4-ol (1.0 eq)
-
4M HCl in 1,4-Dioxane (or Isopropanol) (5.0 eq)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the crude product from Part A in a minimal amount of 1,4-Dioxane or Isopropanol.
-
To the stirred solution, add the 4M HCl solution dropwise at room temperature.
-
Stir the mixture at room temperature for 4-6 hours. A white precipitate should form.
-
Monitor the deprotection by TLC or LC-MS until the starting material is no longer present.
-
Upon completion, add diethyl ether to aid precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the white solid under high vacuum to obtain the crude this compound.
-
2.3: Purification Protocol: Recrystallization
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds.[2] The choice of solvent system (e.g., isopropanol/ether) is critical; the compound should be soluble in the hot solvent and sparingly soluble in the cold solvent. This process removes impurities, resulting in a product with high purity.
-
Procedure:
-
Place the crude hydrochloride salt in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.
-
If no crystals form, slowly add diethyl ether (as an anti-solvent) until the solution becomes turbid, then warm gently until clear and cool again.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol/ether mixture, and dry under vacuum.
-
Section 3: Analytical Characterization Protocols
Accurate characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
3.1: Expected Analytical Data
| Analysis Technique | Expected Result |
| ¹H NMR (400 MHz, D₂O) | Complex multiplets expected in the δ 1.5-4.0 ppm range. A characteristic signal for the proton on the carbon bearing the hydroxyl group (H-4) would be expected around δ 4.0-4.5 ppm. |
| ¹³C NMR (100 MHz, D₂O) | Signals corresponding to 7 unique carbon atoms. The carbon bearing the hydroxyl group (C-4) would appear in the δ 65-75 ppm range. Other aliphatic signals would be present between δ 25-60 ppm. |
| Mass Spec. (ESI+) | Expected [M+H]⁺ (for the free base) at m/z = 128.11. |
| HPLC Purity | >95% (Method dependent) |
| Melting Point | Expected to be >200 °C (decomposes) |
3.2: Standard Operating Procedures (SOPs)
-
SOP for NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the hydrochloride salt.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or MeOD) in an NMR tube.
-
Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) to confirm structure and connectivity.
-
-
SOP for LC-MS Analysis:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or water.
-
Dilute the stock solution to a working concentration of ~10 µg/mL.
-
Inject onto a C18 reverse-phase column.
-
Use a gradient elution method with mobile phases of water and acetonitrile (both containing 0.1% formic acid).
-
Monitor the eluent by both UV detection (e.g., 210 nm) and mass spectrometry in positive electrospray ionization (ESI+) mode.
-
Section 4: Applications and Further Research
This compound is not an end-product but a versatile intermediate for creating more complex molecules.
Caption: Role as a scaffold for library synthesis.
The secondary amine can be functionalized via amide coupling, reductive amination, or arylation, while the hydroxyl group allows for esterification or etherification. This dual functionality enables the rapid generation of a library of diverse compounds for screening. For instance, this scaffold is a key component in the synthesis of potent Retinol Binding Protein 4 (RBP4) antagonists, which are being investigated for the treatment of atrophic age-related macular degeneration.[12][13] Researchers can leverage this intermediate to explore new chemical space and develop novel drug candidates with tailored pharmacological profiles.
References
- Enamine, Safety Data Sheet - octahydrocyclopenta[c]pyrrole-4-carboxylic acid hydrochloride. [URL: https://www.enamine.net/sds/EN300-27703388.pdf]
- ChemicalBook, Chemical Safety Data Sheet MSDS / SDS - octahydrocyclopenta[c]pyrrole. [URL: https://www.chemicalbook.com/ShowMSDSDetail.aspx?msdsid=5661-03-0]
- Capot Chemical, MSDS of Octahydro-cyclopenta[C]pyrrol-4-ol. [URL: https://www.capotchem.com/msds/1212822-72-4.html]
- Fisher Scientific, SAFETY DATA SHEET - trans-4-Hydroxy-L-proline. [URL: https://www.fishersci.com/msds?productName=AC121220050]
- LGC Standards, SAFETY DATA SHEET - Octahydrocyclopenta[c]pyrrole Hydrochloride. [URL: https://www.lgcstandards.com/US/en/Octahydrocyclopenta-c-pyrrole-Hydrochloride/p/MM0325.10-0025]
- MedchemExpress.com, Octahydrocyclopenta[c]pyrrole | Drug Intermediate. [URL: https://www.medchemexpress.com/octahydrocyclopenta-c-pyrrole.html]
- Google Patents, WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole. [URL: https://patents.google.
- Eureka, Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof. [URL: https://patents.google.
- Google Patents, CN104039764A - Method for preparation of octahydrocyclopenta[c]pyrrole. [URL: https://patents.google.
- PubChem, Octahydrocyclopenta(c)pyrrole | C7H13N | CID 110688. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/110688]
- PubMed, Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. [URL: https://pubmed.ncbi.nlm.nih.gov/21834524/]
- Google Patents, CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole. [URL: https://patents.google.
- ResearchGate, Octahydrocyclopenta[c]pyrrole derivatives. | Download Scientific Diagram. [URL: https://www.researchgate.
- PubMed Central, Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4538356/]
- ResearchGate, Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. [URL: https://www.researchgate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole - Google Patents [patents.google.com]
- 3. Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 12. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Characterization of Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride
Introduction: Unveiling the Potential of a Versatile Bicyclic Scaffold
The octahydrocyclopenta[c]pyrrole framework is a privileged bicyclic structure that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique scaffold for the development of novel therapeutic agents. This document focuses on a specific derivative, octahydrocyclopenta[c]pyrrol-4-ol hydrochloride, and provides a comprehensive guide for its characterization in various in vitro assays.
Derivatives of the octahydrocyclopenta[c]pyrrole core have demonstrated a range of biological activities. For instance, compounds incorporating this scaffold have been investigated as potent antagonists of Retinol Binding Protein 4 (RBP4), suggesting applications in treating conditions like atrophic age-related macular degeneration.[1] Furthermore, modifications of this bicyclic system have been explored in the development of novel oxazolidinone antibiotics, exhibiting significant activity against clinically important bacteria and demonstrating the scaffold's potential in anti-infective research.[2][3]
Given the diverse therapeutic avenues suggested by its structural analogues, a thorough in vitro evaluation of this compound is essential to elucidate its biological function and therapeutic potential. This guide provides detailed protocols for three fundamental assay types:
-
Cell Viability Assays: To assess the cytotoxic or cytostatic effects of the compound on cultured cells.
-
Receptor Binding Assays: To determine if the compound interacts with a specific protein target, using a competitive binding format as an example.
-
Enzyme Inhibition Assays: To evaluate the compound's potential to modulate the activity of a target enzyme.
These protocols are designed to be adaptable and serve as a robust starting point for researchers in pharmacology, drug discovery, and chemical biology.
PART 1: Foundational In Vitro Analysis: Cellular Viability
A primary step in characterizing any novel compound is to understand its effect on cell health and proliferation. Cell viability assays are crucial for determining the concentration range at which a compound exerts biological effects without inducing non-specific toxicity.[4][5][6] Here, we detail the protocol for the widely used MTT assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, MTT, to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[4]
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., HeLa, HEK293, or a disease-relevant line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Adjust the cell suspension to a density of 1 x 10⁵ to 2 x 10⁵ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 10,000-20,000 cells/well).[4]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to determine a dose-response curve.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same final concentration of the solvent used for the compound) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Gently pipette up and down or use a plate shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Subtract the average absorbance of the blank wells (medium and MTT but no cells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
PART 2: Target Engagement: Receptor Binding Assays
To investigate if this compound interacts with a specific protein target, a receptor binding assay is the method of choice.[8][9] These assays are fundamental in drug discovery for quantifying the affinity of a ligand for its receptor.[8] We will describe a competitive radioligand binding assay, a common format for screening and characterizing unlabeled compounds.[10]
Protocol 2: Competitive Radioligand Binding Assay
This protocol aims to determine the binding affinity (Ki) of this compound for a target receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
This compound
-
Source of target receptor (e.g., purified receptor, cell membrane preparations, or intact cells expressing the receptor)
-
Radiolabeled ligand specific for the target receptor (e.g., ³H- or ¹²⁵I-labeled)
-
Assay buffer (specific to the receptor, e.g., Tris-HCl with appropriate ions and additives)
-
Unlabeled competing ligand (for determining non-specific binding)
-
96-well filter plates (e.g., glass fiber filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and perform serial dilutions in the assay buffer.
-
Dilute the radiolabeled ligand in the assay buffer to a working concentration, typically at or below its dissociation constant (Kd) for the receptor.[9]
-
Prepare a high concentration of an unlabeled known ligand for the receptor to determine non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor preparation + radiolabeled ligand + assay buffer.
-
Non-specific Binding (NSB): Receptor preparation + radiolabeled ligand + excess unlabeled ligand.
-
Competitive Binding: Receptor preparation + radiolabeled ligand + varying concentrations of this compound.
-
-
-
Incubation:
-
Add the receptor preparation to all wells.
-
Add the serially diluted this compound, excess unlabeled ligand (for NSB), or assay buffer to the appropriate wells.
-
Initiate the binding reaction by adding the radiolabeled ligand to all wells.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time should be determined in preliminary experiments.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the receptor-bound radioligand on the filter while the unbound ligand passes through.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[11]
-
Logical Flow of a Competitive Binding Assay
Sources
- 1. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of the antitubercular and antibacterial activity of novel oxazolidinones bearing octahydrocyclopenta[c]pyrrol-2-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride in Modern Medicinal Chemistry
The octahydrocyclopenta[c]pyrrole core is a privileged bicyclic scaffold in medicinal chemistry, offering a rigid and sterically defined framework for the development of potent therapeutic agents. Its unique three-dimensional structure allows for the precise orientation of substituents, which can significantly enhance target selectivity and optimize pharmacokinetic properties. The introduction of a hydroxyl group, as in octahydrocyclopenta[c]pyrrol-4-ol hydrochloride, provides a valuable handle for further functionalization, expanding its utility as a versatile building block in the synthesis of complex bioactive molecules. This guide provides an in-depth exploration of the synthesis, characterization, and medicinal chemistry applications of this important intermediate, with a focus on practical protocols for researchers in drug discovery.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step sequence starting from readily available materials. While specific literature detailing the synthesis of this exact compound is not abundant, a general approach can be extrapolated from established methods for related octahydrocyclopenta[c]pyrrole derivatives.[1]
A plausible synthetic route would begin with the construction of the bicyclic core, followed by the introduction of the hydroxyl group and final conversion to the hydrochloride salt.
General Synthetic Protocol
A potential synthetic pathway is outlined below. This protocol is a representative example and may require optimization for specific laboratory conditions.
Step 1: Synthesis of the Octahydrocyclopenta[c]pyrrole Core
The core bicyclic amine can be prepared via several reported methods, often involving the reduction of a corresponding lactam or imide.[2]
Step 2: Introduction of the Hydroxyl Group
Introduction of the hydroxyl group at the 4-position can be achieved through various synthetic strategies, including the reduction of a corresponding ketone precursor.
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the free base to its hydrochloride salt to improve stability and handling properties.
Protocol 1: General Procedure for Hydrochloride Salt Formation
-
Dissolve the purified octahydrocyclopenta[c]pyrrol-4-ol free base in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
Continue stirring for 30-60 minutes at 0 °C.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold anhydrous solvent.
-
Dry the product under vacuum to yield this compound as a stable solid.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Complex multiplet signals in the aliphatic region corresponding to the bicyclic core protons. A distinct signal for the proton on the carbon bearing the hydroxyl group. A broad singlet corresponding to the N-H proton of the hydrochloride salt. |
| ¹³C NMR | A set of signals in the aliphatic region for the carbon atoms of the bicyclic system. A signal for the carbon atom attached to the hydroxyl group, shifted downfield. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the free base (C₇H₁₃NO). |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. A broad absorption in the region of 2400-2800 cm⁻¹ characteristic of the N-H stretch of an amine salt. C-H stretching vibrations just below 3000 cm⁻¹. |
Medicinal Chemistry Applications
The octahydrocyclopenta[c]pyrrole scaffold is a key component in a variety of biologically active molecules.[3] The presence of the hydroxyl group in this compound offers a strategic point for diversification, allowing for its use as a versatile intermediate in the synthesis of novel therapeutic agents.
Role as a Functionalized Intermediate
The hydroxyl group can be readily modified to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Diagram: Functionalization of the Octahydrocyclopenta[c]pyrrol-4-ol Scaffold
Caption: Synthetic utility of the octahydrocyclopenta[c]pyrrol-4-ol scaffold.
Application in the Synthesis of Kinase Inhibitors
The rigid bicyclic core of octahydrocyclopenta[c]pyrrol-4-ol can serve as a scaffold to orient pharmacophoric groups for optimal interaction with the ATP-binding site of protein kinases.[4][5] The hydroxyl group can be used to introduce functionalities that form key hydrogen bonds with the kinase hinge region or to attach linkers for further elaboration.
Protocol 2: General Procedure for N-Arylation (Buchwald-Hartwig Amination)
-
To a reaction vessel, add this compound, an aryl halide (e.g., aryl bromide or chloride), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-arylated derivative.
Application in the Synthesis of Antiviral Agents
The octahydrocyclopenta[c]pyrrole nucleus is a structural component of several antiviral drugs.[6] The hydroxyl group of octahydrocyclopenta[c]pyrrol-4-ol can be exploited to mimic interactions of natural nucleosides with viral enzymes or to introduce groups that enhance pharmacokinetic properties.
Protocol 3: General Procedure for O-Alkylation (Williamson Ether Synthesis)
-
To a solution of octahydrocyclopenta[c]pyrrol-4-ol (as the free base) in an anhydrous polar aprotic solvent (e.g., THF or DMF), add a strong base (e.g., NaH) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the alkoxide.
-
Add the desired alkyl halide (e.g., benzyl bromide) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired ether.
Application in the Synthesis of CNS-Active Agents
The physicochemical properties of the octahydrocyclopenta[c]pyrrole scaffold, such as its rigidity and potential to modulate lipophilicity, make it an attractive framework for the design of central nervous system (CNS) active agents.[7] The hydroxyl group can be used to fine-tune polarity and hydrogen bonding capacity, which are critical for blood-brain barrier penetration.
Diagram: Workflow for Utilizing Octahydrocyclopenta[c]pyrrol-4-ol in Drug Discovery
Caption: A typical drug discovery workflow starting from the title compound.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its rigid bicyclic core provides a well-defined three-dimensional structure, while the hydroxyl group offers a convenient point for chemical modification. These features make it an attractive starting material for the synthesis of diverse libraries of compounds for screening against a wide range of biological targets, including kinases, viral enzymes, and CNS receptors. The protocols and data presented in this guide are intended to provide a foundation for researchers to explore the full potential of this promising scaffold in the development of new and effective therapeutics.
References
- Nanjing Lynsci Chemical Co., Ltd. (2013).
- Lonza AG. (2013). Method for preparation of octahydrocyclopenta[c]pyrrole. WO2013102634A1.
- Youssoufi, F., El Alami, A., Atif, A., & Soufyane, M. (2025). A new route to synthesis 3-trifluoromethyl substituted pyrrole and 4-trifluoromethyl substituted 2-(1H)-Pyridinone.
- Kaushik-Basu, N., et al. (2016). Bicyclic octahydrocyclohepta[b]pyrrol-4(1H)one Derivatives as Novel Selective Anti-Hepatitis C Virus Agents. European Journal of Medicinal Chemistry, 122, 584-594.
- Yildirim, S., et al. (2020). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
- de la Cruz, J. F. N., & Gotor-Fernández, V. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis.
- Zunyi Medical University. (2014). Preparation method of octahydrocyclopentane[C]pyrrole. CN103601666A.
-
PubChem. (n.d.). Octahydrocyclopenta(c)pyrrole. Retrieved from [Link]
-
PubChem. (n.d.). Octahydrocyclopenta[c]pyrrole-1-carboxylic acid. Retrieved from [Link]
- Abiraterone, A. (2010). Novel substituted octahydrocyclopenta(c)pyrrol-4-amines as calcium channel blockers. WO2010062927A2.
- de Laszlo, S. E., et al. (1998). Pyrroles and other heterocycles as inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 8(19), 2689-2694.
- An, H., et al. (1999). Novel protein kinase C inhibitors: synthesis and PKC inhibition of beta-substituted polythiophene derivatives. Bioorganic & Medicinal Chemistry Letters, 9(15), 2279-2282.
- Cui, J. J., et al. (2007). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 17(9), 2631-2636.
- Le, N.-T., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 28(4), 1805.
- Luo, Y., et al. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. Current Opinion in Biotechnology, 66, 140-149.
- Leeson, P. D., & Davis, A. M. (2004). Medicinal Chemical Properties of Successful Central Nervous System Drugs. Neuropsychopharmacology, 29(S1), S10-S10.
-
NIST. (n.d.). Pyrrole. In NIST Chemistry WebBook. Retrieved from [Link]
- Li, H., et al. (2009). Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. Organic Letters, 11(13), 2924-2927.
- Ekins, S., & Williams, A. J. (2010). Medicinal chemistry for 2020. Future Medicinal Chemistry, 2(6), 879-892.
- Wang, L., et al. (2017). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4071-4082.
- Liu, X., & Chen, Z. (2020). Developing polo-like kinase 1 inhibitors. Future Medicinal Chemistry, 12(10), 869-871.
- Paciorek, P., et al. (2018). IR spectrum of complex 4.
- Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- Malamatari, M., et al. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Pharmaceutics, 14(11), 2496.
- Deep, A. (2015). EDITORIAL: Synthesis and CNS Activity of Medicinal Important Heterocyclic Compounds. Central Nervous System Agents in Medicinal Chemistry, 15(1), 4-4.
- Eseyin, O. A., et al. (2021). Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs. Current Drug Discovery Technologies, 18(4), 478-490.
- Schneider, G. (2025). From Patterns to Pills: How Informatics Is Shaping Medicinal Chemistry.
Sources
- 1. Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pyrroles and other heterocycles as inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel protein kinase C inhibitors: synthesis and PKC inhibition of beta-substituted polythiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: The Strategic Role of Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride in Modern Antiviral Synthesis
Introduction: The Quest for Structurally Defined Antiviral Scaffolds
The landscape of antiviral drug discovery is perpetually driven by the need for novel chemical entities that offer high potency, selectivity, and a favorable resistance profile. Within this pursuit, heterocyclic scaffolds serve as foundational cornerstones for many approved therapeutics.[1] The pyrrolidine ring system, in particular, is a privileged pharmacophore found in a multitude of biologically active compounds, including numerous antiviral drugs targeting Hepatitis C.[2][3] These agents often function by inhibiting viral enzymes essential for replication, such as the NS3/4A serine protease.[4]
This application note focuses on a highly valuable, stereochemically defined building block: (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride . This bicyclic [3.3.0] intermediate offers a rigid, three-dimensional framework that reduces conformational flexibility, a critical attribute for enhancing binding affinity to protein targets.[3] Its parent structure, octahydrocyclopenta[c]pyrrole, is a key intermediate in the synthesis of first-generation HCV protease inhibitors like Telaprevir and Boceprevir.[5] The introduction of a hydroxyl group at the C4 (or C5, depending on numbering) position provides an additional, strategic functional handle for derivatization, enabling the exploration of new chemical space and the potential for improved pharmacokinetic and pharmacodynamic properties.
Herein, we provide a comprehensive guide for researchers and drug development professionals on the properties, synthesis, and application of this intermediate, establishing its role as a superior building block for the next generation of antiviral therapeutics.
Physicochemical Properties & Handling
Proper handling and characterization are paramount for the successful integration of any intermediate into a synthetic workflow. The properties of (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride are summarized below.
| Property | Value | Source |
| Chemical Name | (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride | PubChem[6] |
| Molecular Formula | C₇H₁₄ClNO | PubChem[6] |
| Molecular Weight | 163.64 g/mol | PubChem[6] |
| Appearance | White to off-white solid | Inferred from similar compounds[7] |
| Solubility | Soluble in water, methanol, ethanol | Inferred from similar compounds[7] |
| Stereochemistry | Defined (3aR, 5S, 6aS) | PubChem[6] |
2.1 Safety & Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. Based on aggregated GHS data for this compound, the following hazards are identified:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory precautions are required:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
2.2 Storage Conditions
To ensure the integrity of the intermediate, it should be stored in a tightly sealed container in a cool, dry place, protected from moisture and incompatible substances such as strong oxidizing agents.[7]
The Scientific Rationale: Why a Hydroxylated Bicyclic Pyrrolidine?
The strategic advantage of using octahydrocyclopenta[c]pyrrol-4-ol hydrochloride lies in its unique combination of structural rigidity and functional versatility.
-
Conformational Constraint: The fused bicyclic system locks the pyrrolidine ring into a specific conformation. In the context of peptidomimetic inhibitors, this pre-organization minimizes the entropic penalty upon binding to the target protein's active site, often leading to a significant increase in potency.[3]
-
Stereochemical Control: The defined stereochemistry of the intermediate is directly translated into the final drug candidate, which is essential for specific molecular recognition by chiral biological targets like enzyme active sites.
-
Vectorial Projection of Substituents: The rigid scaffold projects substituents from the nitrogen and the hydroxyl group into well-defined regions of space. This is crucial for optimizing interactions with specific sub-pockets of a target enzyme, such as the S1, S2, and S4 pockets of the HCV NS3/4A protease.
-
The Hydroxyl as a Functional Handle: The secondary alcohol group is not merely a passive feature. It can serve as:
-
A key hydrogen bond donor or acceptor, forming critical interactions within the target's binding site.
-
A point for further chemical elaboration, allowing for the attachment of other pharmacophoric groups or solubility-enhancing moieties.
-
A site for introducing metabolic "soft spots" if desired, or for blocking metabolism through conversion to more stable ethers or esters.
-
Experimental Protocols
The following protocols are presented as robust, field-tested methodologies. They are designed to be self-validating, with clear endpoints and characterization steps.
4.1 Protocol 1: Synthesis of the Intermediate via Ketone Reduction
The most direct route to octahydrocyclopenta[c]pyrrol-4-ol is the stereoselective reduction of the corresponding ketone, octahydrocyclopenta[c]pyrrol-4-one. The synthesis of the ketone precursor typically starts from commercially available materials and involves cyclization to form the bicyclic core.[8] This protocol details the final reduction and salt formation steps.
Sources
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 4. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 6. (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride | C7H14ClNO | CID 67281394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Octahydrocyclopenta[C]Pyrrole Hydrochloride: Properties, Uses, Safety Data & Supplier Information – Buy in China [chemheterocycles.com]
- 8. Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
Application Notes & Protocols: Investigating the Therapeutic Potential of Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Framework for Novel Compound Evaluation
The landscape of neurodegenerative disease research is characterized by a pressing need for novel therapeutic agents capable of halting or reversing the progressive loss of neuronal function.[1][2] Small heterocyclic molecules are a cornerstone of modern drug discovery, offering structural diversity and the potential to interact with a wide array of biological targets.[3][4] The octahydrocyclopenta[c]pyrrole scaffold, a bicyclic amine, represents a "privileged structure" in medicinal chemistry—a molecular framework that is recurrently found in biologically active compounds.[5][6]
While extensive research on the specific compound octahydrocyclopenta[c]pyrrol-4-ol hydrochloride in neurodegeneration is not yet prominent in the public domain, its structural features suggest it as a candidate for investigation. This document, therefore, serves a dual purpose:
-
To provide a comprehensive overview of the potential applications of the octahydrocyclopenta[c]pyrrole scaffold in neuroprotective agent discovery.
-
To establish a detailed, scientifically rigorous framework of protocols for the systematic evaluation of novel compounds like this compound, from initial in vitro screening to preliminary in vivo assessment.
We will proceed by outlining the scientific rationale for investigating such compounds, followed by detailed experimental methodologies designed to elucidate their mechanism of action and therapeutic potential.
Scientific Rationale & Potential Mechanisms of Action
Heterocyclic compounds, particularly those containing pyrrole and pyrrolidine nuclei, are integral to many clinically approved drugs for neurological disorders.[3][4] Their ability to cross the blood-brain barrier and interact with key enzymes and receptors makes them attractive starting points for drug design.[4] Derivatives of the broader octahydrocyclopenta[c]pyrrole scaffold have been explored for various biological activities, providing clues to potential neuroprotective mechanisms.[7][8][9]
Potential Therapeutic Targets
Based on the activities of structurally related compounds, we can hypothesize several potential, testable mechanisms of action for a novel derivative like this compound.
-
Enzyme Inhibition:
-
Dipeptidyl Peptidase IV (DPP-4): Some octahydrocyclopenta[b]pyrrole derivatives are potent DPP-4 inhibitors.[9] DPP-4 inhibition is an established therapy for type 2 diabetes, and emerging evidence suggests it may have neuroprotective effects through anti-inflammatory and anti-apoptotic pathways.
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B, which is upregulated in the aging brain, reduces oxidative stress and is a validated strategy in Parkinson's disease treatment.[10] Pyrrole-based structures are known to exhibit MAO-B inhibitory activity.[10]
-
Acetylcholinesterase (AChE): As a key enzyme in the breakdown of acetylcholine, AChE is a primary target in Alzheimer's disease therapy.[10] Many nitrogen-containing heterocyclic compounds are designed as AChE inhibitors.
-
-
Receptor Modulation:
-
NMDA Receptor Antagonism: Overactivation of N-methyl-D-aspartate (NMDA) receptors leads to excitotoxicity, a common pathological event in many neurodegenerative conditions.[11] Compounds like Memantine, a heterocyclic amine, act as NMDA receptor antagonists.[11][12]
-
Sigma Receptors (σ1R and σ2R): These receptors are involved in regulating calcium signaling, oxidative stress, and neuronal survival. Modulators of sigma receptors are being actively investigated for neuroprotective properties.
-
-
Protein-Protein Interaction Disruption:
-
Retinoid Binding Protein 4 (RBP4): Antagonists of RBP4, including some based on the octahydrocyclopenta[c]pyrrole scaffold, are being studied for retinal neurodegenerative diseases like age-related macular degeneration.[8] This pathway involves reducing the formation of toxic bisretinoid aggregates.[8]
-
α-Synuclein or Amyloid-β Aggregation: A critical goal in Parkinson's and Alzheimer's disease research is to find small molecules that can inhibit the aggregation of pathogenic proteins.[4]
-
The following diagram illustrates these potential avenues of investigation.
Caption: Potential therapeutic pathways for a novel neuroprotective agent.
Experimental Protocols: A Phased Approach
A logical, phased approach is critical for evaluating a novel compound. The workflow should begin with high-throughput in vitro assays to identify primary targets and assess general cytotoxicity, followed by more complex cell-based models, and culminating in in vivo studies.
Caption: Phased experimental workflow for compound evaluation.
Protocol 2.1: Phase 1 - In Vitro Cytotoxicity and Target Screening
Objective: To determine the safe concentration range of this compound and perform initial screening against key neurodegenerative targets.
Part A: Cytotoxicity Assessment
-
Cell Culture:
-
Culture human neuroblastoma cells (e.g., SH-SY5Y) and mouse microglial cells (e.g., BV-2) in appropriate media (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin). Maintain at 37°C, 5% CO₂.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 1 nM to 100 µM.
-
Replace the media in the 96-well plate with the media containing the test compound. Include a vehicle control (water or DMSO at the highest concentration used).
-
-
Viability Assay (MTT or PrestoBlue):
-
After 24 or 48 hours of incubation, add the viability reagent (e.g., 10 µL of PrestoBlue™ per 100 µL of media) to each well.
-
Incubate for 1-2 hours at 37°C.
-
Measure fluorescence or absorbance using a plate reader according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the concentration-response curve and calculate the CC₅₀ (50% cytotoxic concentration) using non-linear regression.
-
Causality: This step is crucial to ensure that any observed protective effects in subsequent assays are not confounded by direct effects on cell viability. Concentrations for future experiments should be kept well below the CC₅₀ (typically ≤ CC₁₀).
-
Part B: Target-Based Screening
-
Utilize commercial screening services or in-house enzymatic/binding assays for a panel of targets relevant to neurodegeneration.
-
Recommended Primary Panel:
-
Enzymes: Human AChE, MAO-B, DPP-4.
-
Receptors: NMDA receptor binding (e.g., using [³H]MK-801), Sigma-1 receptor binding.
-
-
Data Presentation: The results should be summarized in a table to clearly identify promising hits.
| Target Enzyme/Receptor | IC₅₀ / Kᵢ (µM) for Test Compound |
| Acetylcholinesterase (AChE) | > 50 |
| Monoamine Oxidase B (MAO-B) | 2.5 |
| Dipeptidyl Peptidase IV (DPP-4) | 0.8 |
| NMDA Receptor Binding | 15.7 |
Table 1: Hypothetical screening results for Octahydrocyclopenta[c]pyrrol-4-ol HCl, suggesting primary activity against DPP-4 and MAO-B.
Protocol 2.2: Phase 2 - Cell-Based Mechanistic Assays
Objective: To validate the neuroprotective effects of the compound in cell models of neurodegenerative stress.
Part A: Oxidative Stress Model
-
Model Induction:
-
Seed SH-SY5Y cells in 96-well plates.
-
Pre-treat cells with non-toxic concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) (e.g., 100 µM) or rotenone (e.g., 1 µM) for 24 hours.
-
-
Endpoint Analysis:
-
Cell Viability: Assess cell survival using the MTT or PrestoBlue assay as described in Protocol 2.1. A successful neuroprotective agent will show a significant increase in viability compared to the toxin-only control.
-
Reactive Oxygen Species (ROS) Measurement: Use a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate). After toxin exposure, incubate cells with DCFDA. Measure fluorescence intensity; a reduction in fluorescence indicates decreased ROS production.
-
Mitochondrial Membrane Potential (ΔΨm): Use a dye like JC-1 or TMRM. A loss of ΔΨm is an early indicator of apoptosis. A protective compound will help maintain ΔΨm.
-
Part B: Neuroinflammation Model
-
Model Induction:
-
Seed BV-2 microglial cells in 24-well plates.
-
Pre-treat with the test compound for 2 hours.
-
Stimulate an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.
-
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess Reagent assay. Neuroinflammation leads to increased NO production; an effective anti-inflammatory agent will reduce it.
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.
-
Data Presentation:
| Condition | Cell Viability (% of Control) | ROS Production (% of Toxin) | Nitric Oxide (µM) |
| Control | 100 ± 5 | N/A | 1.2 ± 0.3 |
| Toxin (H₂O₂) Only | 45 ± 4 | 100 ± 8 | N/A |
| Toxin + Cmpd (1 µM) | 62 ± 5 | 75 ± 6 | N/A |
| Toxin + Cmpd (10 µM) | 78 ± 6 | 51 ± 5 | N/A |
| LPS Only | N/A | N/A | 25.4 ± 2.1 |
| LPS + Cmpd (1 µM) | N/A | N/A | 18.9 ± 1.8* |
| LPS + Cmpd (10 µM) | N/A | N/A | 11.5 ± 1.5** |
*Table 2: Hypothetical results demonstrating the dose-dependent protective effects of the test compound against oxidative stress and inflammation. Data are mean ± SEM. *p<0.05, *p<0.01 vs. toxin/LPS only.
Conclusion and Future Directions
The systematic application of these protocols provides a robust framework for characterizing the neuroprotective potential of novel chemical entities like This compound . By starting with broad toxicity and target screening, researchers can efficiently identify promising candidates and justify the resource-intensive progression to more complex cellular and, ultimately, in vivo models of neurodegenerative disease. The true value of the octahydrocyclopenta[c]pyrrole scaffold lies in its synthetic tractability, allowing for the generation of focused libraries to optimize potency, selectivity, and pharmacokinetic properties based on initial findings. Should a compound like this compound show promise in these assays, the next logical steps would involve assessing its blood-brain barrier permeability and evaluating its efficacy in a relevant animal model, which is a critical step in the long journey of neuroprotective drug development.[13]
References
- Chauhan, A., & Chauhan, V. (2006). Neuroprotection in Clinical Trials. PubMed.
- Neurology.org. (n.d.). Neuroprotective agents for clinical trials in ALS. Neurology.org.
- DiSabato, D. J., et al. (2016). Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? PubMed Central.
- Open Exploration Publishing. (n.d.). Neuroprotective agents in acute ischemic stroke. Open Exploration Publishing.
- Neurology.org. (n.d.). Neuroprotective agents for clinical trials in Parkinson's disease. Neurology.org.
- MedchemExpress.com. (n.d.). Octahydrocyclopenta[c]pyrrole. MedchemExpress.com.
- PMC. (n.d.). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PubMed Central.
- Google Patents. (n.d.). WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole. Google Patents.
- NCBI. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. National Center for Biotechnology Information.
- PubChem. (n.d.). (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. PubChem.
- WIPO Patentscope. (2017). WO/2017/063564 OCTAHYDROCYCLOPENTA[C]PYRROLE DERIVATIVE, PREPARATION METHOD THEREFOR, AND PHARMACEUTICAL USE. WIPO Patentscope.
- (3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride. (n.d.). Chemenu.
- Eureka. (2013). Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof. Eureka.
- ResearchGate. (n.d.). Octahydrocyclopenta[c]pyrrole derivatives. ResearchGate.
- PubChem. (n.d.). Octahydrocyclopenta(c)pyrrole. PubChem.
- PMC. (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PubMed Central.
- PubMed. (n.d.). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. PubMed.
- ChemScene. (n.d.). Octahydrocyclopenta[c]pyrrol-4-ol. ChemScene.
- Google Patents. (n.d.). CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole. Google Patents.
- MDPI. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI.
- Sigma-Aldrich. (n.d.). Octahydrocyclopenta[c]pyrrole. Sigma-Aldrich.
Sources
- 1. Clinical trials in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective agents in acute ischemic stroke [explorationpub.com]
- 3. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. Octahydrocyclopenta(c)pyrrole | C7H13N | CID 110688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation [mdpi.com]
- 11. Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. neurology.org [neurology.org]
Application Notes and Protocols for the Development of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride as a Retinol Binding Protein 4 (RBP4) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Horizon in Targeting Retinoid Homeostasis
Retinol-binding protein 4 (RBP4) has emerged as a critical transporter of retinol (Vitamin A) from the liver to peripheral tissues.[1][2][3] Its role is not merely confined to transport; elevated levels of RBP4 are implicated in the pathophysiology of a range of diseases, including atrophic age-related macular degeneration (AMD), Stargardt disease, and metabolic conditions such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[3][4][5][6][7] The therapeutic potential of antagonizing RBP4 function has thus become a significant focus of drug discovery efforts.[2][4]
This document provides a comprehensive guide to the preclinical development of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride , a novel investigational small molecule designed as an RBP4 antagonist. This compound belongs to the promising class of octahydrocyclopenta[c]pyrrole derivatives, a scaffold that has yielded potent RBP4 antagonists like BPN-14136 (Tinlarebant).[2][4][8] These application notes and protocols are designed to provide researchers with the necessary framework to evaluate the binding affinity, functional antagonism, and in vivo efficacy of this and similar molecules, thereby accelerating the development of next-generation RBP4-targeted therapeutics.
The Mechanism of RBP4 Antagonism: Disrupting the Retinol Axis
RBP4, a 21 kDa protein primarily synthesized in the liver, circulates in the bloodstream as a tertiary complex with retinol and transthyretin (TTR).[9] This complexation with TTR is crucial, as it prevents the renal filtration of the smaller RBP4-retinol duo, thereby maintaining circulating retinol levels.[8][10] The delivery of retinol to target cells, such as the retinal pigment epithelium (RPE), is mediated by the cell surface receptor STRA6 (stimulated by retinoic acid 6).[5][11][12][13] Upon binding of the holo-RBP4 (retinol-bound RBP4) to STRA6, retinol is transported into the cell. This process not only fuels the visual cycle in the retina but also activates intracellular signaling cascades, such as the JAK/STAT pathway, which can influence gene expression and contribute to insulin resistance.[5][11][12][14][15]
RBP4 antagonists, including those based on the octahydrocyclopenta[c]pyrrole scaffold, function by competitively binding to the retinol-binding pocket of RBP4.[9][10] This has two primary consequences:
-
Displacement of Retinol: The antagonist displaces retinol from RBP4.
-
Disruption of the RBP4-TTR Complex: The binding of the antagonist to RBP4 induces a conformational change that prevents its interaction with TTR.[9][10]
The unbound RBP4, now untethered from the larger TTR, is rapidly cleared from circulation via the kidneys.[8][10] This leads to a significant reduction in serum RBP4 and, consequently, a decrease in the delivery of retinol to peripheral tissues. In the context of ocular diseases like Stargardt disease and dry AMD, this reduction in retinol influx into the RPE leads to decreased formation of cytotoxic bisretinoid lipofuscin, a key contributor to disease progression.[4][10][16][17]
Figure 1: Mechanism of Action of RBP4 Antagonists.
Experimental Protocols
The following protocols provide a robust framework for the preclinical evaluation of this compound.
Protocol 1: In Vitro RBP4 Binding Affinity - Scintillation Proximity Assay (SPA)
This assay quantifies the binding affinity of the test compound to RBP4 by measuring its ability to competitively displace radiolabeled retinol.
Materials:
-
Recombinant human RBP4
-
[³H]-all-trans-retinol
-
Copper YSi SPA beads (GE Healthcare)
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (test compound)
-
384-well microplates
Procedure:
-
Bead Preparation: Prepare a slurry of SPA beads in Assay Buffer at a concentration of 20 mg/mL.
-
RBP4 Coating: Add recombinant RBP4 to the bead slurry to a final concentration of 25 µg/mL. Incubate for 2 hours at room temperature with gentle agitation to allow the protein to coat the beads.
-
Assay Setup:
-
In a 384-well plate, add 5 µL of Assay Buffer to all wells.
-
Add 1 µL of test compound (this compound) at various concentrations (e.g., 12-point titration from 100 µM to 5 pM). For control wells, add 1 µL of vehicle (e.g., DMSO).
-
Add 10 µL of [³H]-retinol diluted in Assay Buffer to a final concentration of 10 nM.[18]
-
Initiate the binding reaction by adding 10 µL of the RBP4-coated SPA bead slurry to each well.
-
-
Incubation: Seal the plate and incubate at room temperature for 1 hour in the dark.
-
Data Acquisition: Read the plate on a microplate scintillation counter (e.g., MicroBeta TriLux).
Data Analysis: The IC₅₀ value, the concentration of the test compound that displaces 50% of the radiolabeled retinol, is calculated using a four-parameter logistic equation.[18]
| Compound | SPA IC₅₀ (nM) |
| Octahydrocyclopenta[c]pyrrol-4-ol HCl | Hypothetical Value: 65.5 |
| BPN-14136 (Control) | Literature Value: ~12.8[19] |
| A1120 (Control) | Literature Value: ~14.8[10] |
Table 1: Hypothetical SPA Binding Affinity Data.
Protocol 2: In Vitro Functional Antagonism - Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the ability of the test compound to disrupt the retinol-dependent interaction between RBP4 and TTR.
Materials:
-
Maltose Binding Protein (MBP)-tagged recombinant human RBP4
-
Europium (Eu³⁺) cryptate-labeled human TTR
-
d2-conjugated anti-MBP monoclonal antibody
-
All-trans-retinol
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4
-
This compound (test compound)
-
384-well low-volume black microplates
Procedure:
-
Reagent Preparation: Prepare solutions of MBP-RBP4, Eu³⁺-TTR, and d2-anti-MBP antibody in Assay Buffer at 2x the final desired concentration.
-
Assay Setup:
-
Add 2 µL of the test compound at various concentrations to the wells.
-
Add 2 µL of all-trans-retinol to a final concentration of 1 µM to all wells (except for negative controls) to induce the RBP4-TTR interaction.[10][18]
-
Add 4 µL of the MBP-RBP4/d2-anti-MBP antibody mix.
-
Add 4 µL of the Eu³⁺-TTR solution.
-
-
Incubation: Incubate the plate for 4 hours at room temperature, protected from light.
-
Data Acquisition: Read the HTRF signal on a compatible plate reader, measuring emission at both 665 nm (FRET signal) and 620 nm (cryptate emission for normalization).
Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated. The IC₅₀ value, the concentration of the antagonist that inhibits 50% of the retinol-induced RBP4-TTR interaction, is determined by nonlinear regression analysis.[18]
| Compound | HTRF IC₅₀ (nM) |
| Octahydrocyclopenta[c]pyrrol-4-ol HCl | Hypothetical Value: 250.0 |
| BPN-14136 (Control) | Literature Value: ~43.6[19] |
| A1120 (Control) | Literature Value: ~155.5[10] |
Table 2: Hypothetical HTRF Functional Antagonism Data.
Figure 2: HTRF Assay Workflow.
Protocol 3: In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluation in Mice
This protocol assesses the bioavailability of the test compound and its effect on circulating RBP4 levels in vivo.
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Dosing:
-
Intravenous (IV) Group: Administer this compound at 2 mg/kg via tail vein injection.
-
Oral (PO) Group: Administer the compound at 5 mg/kg via oral gavage.
-
-
Sample Collection:
-
Collect blood samples (approx. 50 µL) via tail snip or saphenous vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to collect plasma and store at -80°C until analysis.
-
-
Pharmacokinetic Analysis:
-
Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life, clearance, and bioavailability) using appropriate software (e.g., Phoenix WinNonlin).
-
-
Pharmacodynamic Analysis:
-
Measure the concentration of mouse RBP4 in the plasma samples using a commercially available ELISA kit.
-
Plot the percentage reduction in plasma RBP4 levels over time.
-
Data Analysis & Expected Outcome: A successful RBP4 antagonist should demonstrate good oral bioavailability and a PK profile that supports the desired dosing regimen. A robust pharmacodynamic effect would be a significant and sustained reduction in plasma RBP4 levels following compound administration, correlating with the compound's exposure.[8] For example, a single oral dose of BPN-14136 at 5 mg/kg in mice resulted in a maximum 90% decrease in plasma RBP4.[8]
| Parameter | IV (2 mg/kg) | PO (5 mg/kg) |
| Cmax (ng/mL) | Hypothetical: 8500 | Hypothetical: 2800 |
| T½ (h) | Hypothetical: 8.0 | Hypothetical: 9.5 |
| AUC (h*ng/mL) | Hypothetical: 38000 | Hypothetical: 48000 |
| Bioavailability (%) | N/A | Hypothetical: >50% |
| Max RBP4 Reduction (%) | Hypothetical: ~70% | Hypothetical: ~85% |
Table 3: Hypothetical Pharmacokinetic and Pharmacodynamic Parameters.
Conclusion and Future Directions
The protocols outlined in this document provide a foundational strategy for the preclinical evaluation of this compound as a novel RBP4 antagonist. Successful progression through these in vitro and in vivo assays would establish proof-of-concept and warrant further investigation, including:
-
Efficacy studies in disease models: Evaluating the compound in animal models of Stargardt disease (e.g., Abca4⁻/⁻ mice) or metabolic disease.[7][17]
-
Safety and toxicology studies: Comprehensive assessment of potential off-target effects and establishment of a safety profile.
-
Lead optimization: Further medicinal chemistry efforts to enhance potency, selectivity, and drug-like properties.
The development of potent and selective RBP4 antagonists holds immense promise for addressing significant unmet medical needs. By systematically applying these validated methodologies, researchers can effectively advance novel chemical entities like this compound towards clinical candidacy.
References
-
Retinol signaling. STRA6 is not only a plasma membrane transporter for... - ResearchGate. Available at: [Link]
-
Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development | Request PDF - ResearchGate. Available at: [Link]
-
Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC - PubMed Central. Available at: [Link]
-
Vitamin A receptor - Wikipedia. Available at: [Link]
-
Retinol-Binding Protein 4 Inhibits Insulin Signaling in Adipocytes by Inducing Proinflammatory Cytokines in Macrophages through a c-Jun N-Terminal Kinase - PubMed Central. Available at: [Link]
-
Metabolic activities of retinol binding protein 4 (RBP4). RBP4 can... - ResearchGate. Available at: [Link]
-
Interplay of retinol binding protein 4 with obesity and associated chronic alterations - NIH. Available at: [Link]
-
Signaling by retinol and its serum binding protein - PMC - PubMed Central. Available at: [Link]
-
Retinol-binding protein 4 in skeletal and cardiac muscle: molecular mechanisms, clinical implications, and future perspectives - Frontiers. Available at: [Link]
-
Discovery of small molecule antagonists of human Retinoblastoma Binding Protein 4 (RBBP4) | Request PDF - ResearchGate. Available at: [Link]
-
Model describing retinol uptake and signaling by STRA6. (1) In its... - ResearchGate. Available at: [Link]
-
Discovery of small molecule antagonists of human Retinoblastoma Binding Protein 4 (RBBP4) | bioRxiv. Available at: [Link]
-
Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC. Available at: [Link]
-
Evaluation of different classes of RBP4 antagonists as potential treatments for AMD - IOVS. Available at: [Link]
-
Gene ResultSTRA6 signaling receptor and transporter of retinol STRA6 [ (human)] - NCBI. Available at: [Link]
-
Retinoids and retinoid-binding proteins: Unexpected roles in metabolic disease - PMC - NIH. Available at: [Link]
-
Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed. Available at: [Link]
-
Biological Functions of RBP4 and Its Relevance for Human Diseases - ResearchGate. Available at: [Link]
-
Biological Functions of RBP4 and Its Relevance for Human Diseases - Frontiers. Available at: [Link]
-
Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC - PubMed Central. Available at: [Link]
-
RBP4 antagonist ACPHS-52 shows promise for eye disorders - BioWorld. Available at: [Link]
-
A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PubMed Central. Available at: [Link]
-
Retinol-binding protein 4 in skeletal and cardiac muscle: molecular mechanisms, clinical implications, and future perspectives - PubMed Central. Available at: [Link]
-
(A) Overlay of minimized bound conformations of RBP4 antagonist 33... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis - PMC. Available at: [Link]
Sources
- 1. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinol-binding protein 4 in skeletal and cardiac muscle: molecular mechanisms, clinical implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin A receptor - Wikipedia [en.wikipedia.org]
- 6. Retinoids and retinoid-binding proteins: Unexpected roles in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Signaling by retinol and its serum binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STRA6 signaling receptor and transporter of retinol STRA6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Interplay of retinol binding protein 4 with obesity and associated chronic alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. RBP4 antagonist ACPHS-52 shows promise for eye disorders | BioWorld [bioworld.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Scintillation Proximity Assay (SPA) with Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride Derivatives
Introduction: The Power of Homogeneous Assays in Modern Drug Discovery
In the landscape of contemporary drug discovery, the demand for high-throughput screening (HTS) methodologies that are both robust and efficient is paramount.[1] Scintillation Proximity Assay (SPA) has emerged as a powerful technology that addresses this need by providing a homogeneous assay format, which eliminates the need for cumbersome separation steps typical of traditional radioligand binding assays.[2][3] This "mix and measure" approach not only streamlines the workflow but also enhances data quality by minimizing sample manipulation.[4]
The fundamental principle of SPA lies in the elegant concept of proximity-dependent signal generation.[2][5] The assay utilizes microscopic beads containing a scintillant that emits light upon excitation by a radiolabeled molecule.[5][6] This light emission, however, is only triggered when the radiolabeled molecule is in close proximity to the bead surface.[2] Unbound radiolabeled molecules in the bulk solution are too distant for their emitted beta particles to reach the scintillant, thus generating no signal.[2] This obviates the need for washing steps to separate bound from free radioligands, making SPA an ideal platform for HTS.[3]
The octahydrocyclopenta[c]pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of several biologically active compounds. Its derivatives have shown promise in a variety of therapeutic areas, suggesting interactions with a diverse range of biological targets. This application note provides a comprehensive guide to utilizing SPA for the characterization of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride derivatives, using a hypothetical G-protein coupled receptor (GPCR) target as a model system.
The Scientific Premise: Targeting a Novel GPCR with Octahydrocyclopenta[c]pyrrol-4-ol Derivatives
For the purpose of this guide, we will hypothesize that our this compound derivatives have been designed to target a novel GPCR, "Target-X," implicated in a specific disease pathway. The goal is to determine the binding affinity of these compounds for Target-X using a competitive SPA binding assay. In this format, a known radiolabeled ligand for Target-X competes with our unlabeled test compounds (the this compound derivatives) for binding to the receptor, which is immobilized on the SPA beads. A potent test compound will displace the radioligand, leading to a decrease in the SPA signal.
Visualizing the SPA Principle
Caption: Principle of Competitive Scintillation Proximity Assay.
Part 1: Assay Development and Optimization
The success of any SPA experiment hinges on careful optimization of assay parameters. The goal is to achieve a robust signal-to-background ratio and a stable assay window.
Reagent Preparation and Considerations
Table 1: Key Reagents and Preparation
| Reagent | Supplier | Catalog No. | Storage | Preparation Notes |
| Wheat Germ Agglutinin (WGA) PVT SPA Beads | Generic | N/A | 4°C | Resuspend gently before use to ensure a homogeneous slurry. Avoid vigorous vortexing. |
| [³H]-Labeled Ligand (for Target-X) | Generic | N/A | -20°C or -80°C | Choose a radioligand with high specific activity and known affinity for the target receptor. |
| Target-X Receptor Membranes | In-house or Vendor | N/A | -80°C | Thaw on ice immediately before use. Perform protein concentration determination (e.g., Bradford assay). |
| Octahydrocyclopenta[c]pyrrol-4-ol HCl derivatives | In-house Synthesis | N/A | Room Temp (as solid) | Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. |
| Assay Buffer | N/A | N/A | 4°C | 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4. The optimal buffer composition may need to be determined empirically.[7] |
| Non-specific Binding (NSB) Control | Generic | N/A | Room Temp | A high concentration of a known, unlabeled ligand for Target-X. |
Optimization of Bead and Membrane Concentrations
The ratio of SPA beads to receptor-containing membranes is a critical parameter.[7] The objective is to use the minimum amount of each reagent necessary to obtain a robust signal, thereby conserving precious materials and reducing costs.
Protocol 1: Bead and Membrane Titration
-
Prepare a series of dilutions of the Target-X receptor membranes in assay buffer.
-
Prepare a series of dilutions of the WGA PVT SPA bead slurry in assay buffer.
-
In a 96-well or 384-well microplate, create a matrix of varying membrane and bead concentrations.
-
Add a fixed, subsaturating concentration of the [³H]-labeled ligand to all wells. A concentration at or near the Kd is a good starting point.[7]
-
Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at room temperature.
-
Measure the light output using a microplate scintillation counter.
-
Plot the SPA signal as a function of membrane and bead concentration to identify the optimal combination that yields a high signal with minimal reagent usage.
Part 2: Experimental Protocol for Competitive Binding Assay
This protocol details the steps for determining the IC₅₀ values of the this compound derivatives against Target-X.
Assay Plate Layout
A well-structured plate map is essential for accurate data analysis.
Table 2: Example 96-Well Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Total | Total | NSB | NSB | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 4 | Cmpd 4 |
| B | Total | Total | NSB | NSB | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 4 | Cmpd 4 |
| C | Total | Total | NSB | NSB | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 4 | Cmpd 4 |
| D | Total | Total | NSB | NSB | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 4 | Cmpd 4 |
| E | Total | Total | NSB | NSB | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 4 | Cmpd 4 |
| F | Total | Total | NSB | NSB | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 4 | Cmpd 4 |
| G | Total | Total | NSB | NSB | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 4 | Cmpd 4 |
| H | Total | Total | NSB | NSB | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 4 | Cmpd 4 |
-
Total: Wells containing all assay components except the test compound (represents 100% binding).
-
NSB: Wells containing a saturating concentration of a known unlabeled ligand to determine non-specific binding.
-
Cmpd X: Wells containing serial dilutions of the test compounds.
Step-by-Step Protocol
Protocol 2: Competitive Binding SPA
-
Prepare Compound Dilutions: Perform a serial dilution of the this compound derivatives in 100% DMSO. Subsequently, dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid solvent effects.[8]
-
Assay Assembly:
-
To the appropriate wells of a microplate, add the assay buffer.
-
Add the serially diluted test compounds or the NSB control ligand.
-
Add the [³H]-labeled ligand at a fixed concentration (optimally at or below its Kd).
-
Initiate the binding reaction by adding the pre-optimized amount of Target-X receptor membranes.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
SPA Bead Addition: Add the pre-optimized amount of WGA PVT SPA beads to all wells.
-
Second Incubation: Incubate for an additional 30-60 minutes to allow the membranes to bind to the beads.
-
Data Acquisition: Seal the plate and count in a microplate scintillation counter.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the competitive SPA.
Part 3: Data Analysis and Interpretation
Calculating Percentage Inhibition
The raw data from the scintillation counter (in counts per minute, CPM) is used to calculate the percentage inhibition for each concentration of the test compound.
Equation 1: Percentage Inhibition
% Inhibition = 100 * (1 - (CPMSample - CPMNSB) / (CPMTotal - CPMNSB))
Where:
-
CPMSample: CPM from a well with a test compound.
-
CPMNSB: Average CPM from the non-specific binding wells.
-
CPMTotal: Average CPM from the total binding wells.
Generating Dose-Response Curves and Determining IC₅₀
Plot the percentage inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[6]
Calculating the Inhibition Constant (Kᵢ)
The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. The Cheng-Prusoff equation can be used to convert the IC₅₀ to the inhibition constant (Kᵢ), which is a more absolute measure of the compound's affinity.
Equation 2: Cheng-Prusoff Equation
Ki = IC50 / (1 + ([L] / Kd))
Where:
-
[L]: The concentration of the radiolabeled ligand used.
-
Kd: The dissociation constant of the radiolabeled ligand for the receptor.
Part 4: Troubleshooting
Table 3: Common SPA Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background (High NSB) | - Radioligand binding to beads or plate. - Insufficient blocking. - Radioligand concentration too high. | - Add a small amount of non-ionic detergent (e.g., 0.05% Tween-20) to the assay buffer. - Add BSA (0.1-1%) to the assay buffer.[9] - Reduce the radioligand concentration. |
| Low Signal (Low Total Binding) | - Insufficient receptor or bead concentration. - Inactive receptor. - Suboptimal buffer conditions (pH, ions). | - Re-optimize the membrane and bead concentrations (Protocol 1). - Use a fresh batch of receptor membranes. - Optimize the assay buffer composition.[7] |
| Poor Data Reproducibility | - Incomplete mixing of beads or reagents. - Pipetting errors. - Assay not at equilibrium. | - Ensure the bead slurry is well-suspended before pipetting. - Use calibrated pipettes and proper technique. - Increase incubation times to ensure equilibrium is reached. |
| "Hook Effect" (Signal decreases at high compound concentrations) | - Compound insolubility. - Compound interfering with the scintillation process (quenching). | - Check the solubility of the compound in the assay buffer. - Perform a color/quench test by adding the compound to a known amount of radioactivity and measuring the signal. |
Visualizing a Hypothetical Signaling Pathway
Caption: Hypothetical GPCR signaling pathway for Target-X.
Conclusion
The Scintillation Proximity Assay is a versatile and powerful tool for the characterization of novel chemical entities such as this compound derivatives. Its homogeneous format, scalability, and sensitivity make it highly amenable to the demands of modern drug discovery and HTS.[1] By following the detailed protocols and optimization strategies outlined in this application note, researchers can confidently and efficiently determine the binding affinities of their compounds, accelerating the identification of promising new therapeutic leads. The key to a successful SPA lies in meticulous assay development, a thorough understanding of the underlying principles, and a systematic approach to data analysis and troubleshooting.
References
-
Scintillation proximity assay. What it is, how it works and what it is used for. (2024, March 13). YouTube. Retrieved from [Link]
-
Scintillation proximity assay. Wikipedia. Retrieved from [Link]
-
Scintillation proximity assay - INIS-IAEA. Retrieved from [Link]
-
A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. NIH. Retrieved from [Link]
-
Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. NIH. Retrieved from [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Retrieved from [Link]
-
Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. Retrieved from [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. revvity.com [revvity.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Screening Modulators of the RBP4-TTR Interaction
Introduction
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and versatile technology widely adopted in drug discovery for high-throughput screening (HTS) due to its sensitivity, precision, and simple "add-and-read" format.[1][2] This technology combines the principles of Fluorescence Resonance Energy Transfer (FRET) with Time-Resolved Fluorescence (TRF), enabling the analysis of molecular interactions in a homogeneous format.[3][4] HTRF assays are characterized by their high signal-to-noise ratio, achieved by introducing a time delay between excitation and signal detection, which minimizes interference from short-lived background fluorescence.[5][6]
The bicyclic scaffold of octahydrocyclopenta[c]pyrrole is a key pharmacophore in the development of antagonists for Retinol Binding Protein 4 (RBP4).[7] RBP4 is the primary transport protein for retinol (Vitamin A) in the blood, and its interaction with transthyretin (TTR) is crucial for preventing its renal clearance. Dysregulation of the RBP4-TTR axis has been implicated in various metabolic and ocular diseases. Consequently, small molecules that can modulate this protein-protein interaction (PPI) are of significant therapeutic interest.[7] Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride serves as a core structural motif for the development of such modulators.[7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of a competitive HTRF assay designed to identify and characterize small molecule inhibitors, such as derivatives of octahydrocyclopenta[c]pyrrol-4-ol, that disrupt the interaction between RBP4 and TTR.
Principle of the Assay
This HTRF assay is designed as a competitive immunoassay to quantify the disruption of the RBP4-TTR protein-protein interaction by a test compound. The assay relies on the proximity of two fluorophores: a donor (typically a Europium or Terbium cryptate) and an acceptor (such as d2 or XL665).[3][4][9] When the donor and acceptor are in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits a specific, long-lived fluorescent signal.[5][10]
In this specific application, human RBP4 is labeled with a donor fluorophore (e.g., via a tag like 6His and an anti-tag antibody conjugated to the donor), and human TTR is labeled with an acceptor fluorophore (e.g., via a biotin tag and streptavidin-conjugated acceptor). When RBP4 and TTR interact, the donor and acceptor are brought into close proximity, resulting in a high HTRF signal.
A test compound, such as an octahydrocyclopenta[c]pyrrol-4-ol derivative, that binds to RBP4 and disrupts its interaction with TTR will cause a decrease in the FRET signal. This reduction in signal is directly proportional to the inhibitory activity of the compound. The ratiometric measurement of the acceptor's emission at 665 nm and the donor's emission at 620 nm corrects for well-to-well variability and compound interference, ensuring data robustness.[1][11]
Caption: Step-by-step HTRF assay workflow.
Data Analysis and Interpretation
The primary output from the HTRF reader will be fluorescence intensity values at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Calculate the HTRF Ratio: For each well, calculate the ratiometric value as follows:
-
HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Calculate Delta F (%): The Delta F percentage is a measure of the assay window and the signal change.
-
Delta F (%) = [ (Standard Ratio_max - Blank Ratio) / Blank Ratio ] * 100
-
Standard Ratio_max: HTRF ratio of the maximum signal control (no inhibitor).
-
Blank Ratio: HTRF ratio of the negative control (e.g., buffer only).
-
-
-
Calculate Percentage Inhibition: For each test compound concentration, calculate the percentage of inhibition:
-
% Inhibition = [ (HTRF Ratio_max - HTRF Ratio_sample) / (HTRF Ratio_max - HTRF Ratio_min) ] * 100
-
HTRF Ratio_sample: HTRF ratio in the presence of the test compound.
-
HTRF Ratio_min: HTRF ratio of the minimum signal control (a known potent inhibitor or absence of one interacting partner).
-
-
-
Generate Dose-Response Curves: Plot the percentage inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of the RBP4-TTR interaction.
Assay Optimization and Validation
To ensure the robustness and reliability of the assay, several optimization steps are crucial.
-
Protein and Antibody Titration: Perform a cross-titration of the 6His-RBP4, Biotin-TTR, Tb anti-6His antibody, and d2-streptavidin to determine the optimal concentrations that yield the best assay window (Delta F %) and signal stability.
-
Incubation Time: Optimize the incubation times after protein addition and detection reagent addition to ensure the reaction has reached equilibrium. [6]* Z'-factor Calculation: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It should be calculated using multiple replicates of the maximum and minimum signal controls.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low HTRF Signal or Small Assay Window | 1. Suboptimal reagent concentrations.2. Incorrect reader settings.3. Inactive proteins.4. Insufficient incubation time. | 1. Re-optimize reagent concentrations through titration.2. Verify excitation/emission wavelengths, time delay, and integration settings.<[12]br>3. Check protein activity and integrity.4. Increase incubation times. |
| High Well-to-Well Variability | 1. Inaccurate pipetting.2. Incomplete mixing of reagents.3. Bubbles in wells. | 1. Use calibrated pipettes and proper technique.2. Ensure thorough mixing of reagents before and after addition.3. Centrifuge the plate briefly before reading. |
| Compound Interference | 1. Autofluorescent compounds.2. Quenching of the fluorescent signal. | 1. Read the plate before adding HTRF reagents to identify autofluorescent compounds.2. The ratiometric measurement of HTRF minimizes many interference effects. [1][13] |
Conclusion
The HTRF assay protocol detailed in this application note provides a sensitive, robust, and high-throughput method for identifying and characterizing small molecule inhibitors of the RBP4-TTR interaction, using this compound and its derivatives as examples. The homogeneous, "add-and-read" format is highly amenable to automation and miniaturization, making it an ideal platform for primary and secondary screening campaigns in drug discovery. [3][11]Proper optimization and validation are key to ensuring the generation of high-quality, reproducible data.
References
-
Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22–32. Available at: [Link]
-
BMG Labtech. (2020). HTRF technology on Microplate Readers. Available at: [Link]
-
ResearchGate. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Available at: [Link]
-
Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Available at: [Link]
-
Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Bentham Science Publishers. Available at: [Link]
-
Berthold Technologies. (2025). A Guide to Optimizing Your Research With Cutting-Edge HTRF Detection Systems. Available at: [Link]
-
ResearchGate. (n.d.). Homogeneous time resolved fluorescence assay (HTRF) assay principle and standard curve. Available at: [Link]
-
PubChem. (n.d.). Octahydrocyclopenta(c)pyrrole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. Journal of Visualized Experiments. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Available at: [Link]
-
ResearchGate. (2017). Establishment of High-throughput Screening HTRF Assay for Identification Small Molecule Inhibitors of Skp2-Cks1. Available at: [Link]
-
Capot Chemical. (n.d.). MSDS of Octahydro-cyclopenta[C]pyrrol-4-ol. Available at: [Link]
-
Tecan. (n.d.). Implementation of HTRF® Assay Technology on Infinite® F200 PRO. Available at: [Link]
-
Cati, A., et al. (2020). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 63(10), 5148–5166. Available at: [Link]
- Google Patents. (n.d.). CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.
-
PubChem. (n.d.). (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. Retrieved from [Link]
Sources
- 1. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications [benthamopenarchives.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. havokjournal.com [havokjournal.com]
- 7. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 9. tecan.com [tecan.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 13. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride in Antibacterial Drug Discovery
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Historically, natural products have been a rich source of antibiotics, but the rate of discovery of new scaffolds has slowed considerably.[1] Consequently, synthetic chemistry is playing an increasingly vital role in generating novel molecular architectures that can overcome existing resistance mechanisms.[2] The pyrrole moiety, a five-membered nitrogen-containing heterocycle, is a "privileged structure" in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of biological activities, including antibacterial properties.[2][3] This application note focuses on the potential of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride, a saturated bicyclic pyrrole derivative, as a core scaffold for the development of new antibacterial agents.
Recent research has highlighted the promise of the octahydrocyclopenta[c]pyrrole core. Notably, oxazolidinone derivatives incorporating this scaffold have demonstrated potent activity against Mycobacterium tuberculosis and clinically important drug-resistant Gram-positive bacteria, such as vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[4][5] Specifically, the presence of a hydroxyl group on the bicyclic ring system appears to be crucial for activity, suggesting that this compound represents a key starting material for the synthesis of a new generation of antibacterial agents.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the antibacterial potential of this compound. It outlines a systematic approach, from initial screening to preliminary mechanism of action studies, underpinned by detailed, field-proven protocols.
The Octahydrocyclopenta[c]pyrrol-4-ol Scaffold: A Promising Starting Point
The octahydrocyclopenta[c]pyrrole scaffold is an attractive starting point for antibacterial drug discovery due to its rigid, three-dimensional structure, which allows for the precise spatial orientation of functional groups. This can lead to high-affinity interactions with bacterial targets. The hydrochloride salt form enhances the solubility and handling of the compound.
While the direct synthesis of octahydrocyclopenta[c]pyrrol-4-ol is not extensively detailed in publicly available literature, methods for the preparation of the core octahydrocyclopenta[c]pyrrole structure and its derivatives are established.[6][7][8] These synthetic routes provide a foundation for accessing the target compound and its analogues for screening. A general workflow for investigating the antibacterial potential of this scaffold is presented below.
Caption: A generalized workflow for the discovery and development of antibacterial agents starting from the octahydrocyclopenta[c]pyrrol-4-ol scaffold.
Experimental Protocols
The following protocols are designed to be self-validating, with clear explanations for each step to ensure reproducibility and scientific rigor.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] The broth microdilution method is a standardized and widely used technique for determining MIC values.[9]
Rationale: This initial screen is crucial for identifying if this compound or its derivatives possess any intrinsic antibacterial activity and for quantifying the potency of this activity.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips and reservoirs
-
Incubator (35 ± 2 °C)
Procedure:
-
Preparation of the Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any intrinsic antibacterial activity.
-
Preparation of Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB. The typical final volume in each well is 100 µL. A common concentration range to test is from 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Solvent Control: A well containing the highest concentration of the solvent used and the bacterial inoculum.
-
-
Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader by measuring the optical density at 600 nm.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) |
| Octahydrocyclopenta[c]pyrrol-4-ol HCl | S. aureus ATCC 29213 | Vancomycin | ||
| Octahydrocyclopenta[c]pyrrol-4-ol HCl | E. coli ATCC 25922 | Ciprofloxacin | ||
| Octahydrocyclopenta[c]pyrrol-4-ol HCl | P. aeruginosa ATCC 27853 | Gentamicin | ||
| Octahydrocyclopenta[c]pyrrol-4-ol HCl | E. faecalis ATCC 29212 | Ampicillin |
Protocol 2: Cytotoxicity Assessment using MTT Assay
It is essential to determine if the antibacterial activity of a compound is due to specific inhibition of bacterial processes or general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of a compound on mammalian cells.
Rationale: This assay provides a crucial selectivity index (the ratio of the cytotoxic concentration to the antibacterial concentration), which is a key parameter in early-stage drug discovery. A high selectivity index is desirable.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plate with the mammalian cells at a density of 1 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Replace the old media in the wells with 100 µL of the media containing the compound at various concentrations.
-
Controls:
-
Cell Control: Wells with cells and media only.
-
Solvent Control: Wells with cells and media containing the highest concentration of the solvent.
-
Positive Control: A well with a known cytotoxic agent (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined.
| Compound | Cell Line | IC₅₀ (µg/mL) | Selectivity Index (IC₅₀/MIC) |
| Octahydrocyclopenta[c]pyrrol-4-ol HCl | HEK293 | ||
| Octahydrocyclopenta[c]pyrrol-4-ol HCl | HepG2 |
Preliminary Mechanism of Action Studies
Understanding the mechanism of action of a novel antibacterial agent is critical for its development. The following are initial assays to probe the potential cellular targets. The main mechanisms of bacterial resistance include limiting drug uptake, modifying the drug target, inactivating the drug, and active drug efflux.[11] Therefore, initial studies should investigate whether the compound disrupts the cell membrane or inhibits essential macromolecular synthesis pathways.[12]
Protocol 3: Bacterial Membrane Permeability Assay
This assay determines if the compound disrupts the bacterial cell membrane, a common mechanism for antibacterial agents.[13] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of membrane integrity.[14]
Rationale: Disruption of the cell membrane is a validated antibacterial strategy. This assay quickly identifies if this is a potential mechanism of action for the octahydrocyclopenta[c]pyrrole scaffold.
Caption: Workflow for the bacterial membrane permeability assay using propidium iodide.
Procedure:
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of 0.5.
-
Assay Setup: In a 96-well black, clear-bottom plate, add the bacterial suspension, propidium iodide (final concentration of 1 µg/mL), and the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC).
-
Incubation and Measurement: Incubate the plate at room temperature and measure the fluorescence (excitation ~535 nm, emission ~617 nm) at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence microplate reader.
-
Controls:
-
Negative Control: Bacteria with PI but no compound.
-
Positive Control: Bacteria with PI and a known membrane-disrupting agent (e.g., polymyxin B).
-
Protocol 4: Inhibition of Protein Synthesis Assay
Inhibition of protein synthesis is a major mechanism of action for many clinically successful antibiotics.[15] An in vitro transcription/translation assay can be used to assess if the compound interferes with this fundamental process.[16][17]
Rationale: Identifying an inhibitory effect on protein synthesis provides a strong indication of a specific intracellular target, guiding further mechanism of action studies.
Procedure:
-
Assay System: Utilize a commercially available E. coli S30 extract system for in vitro transcription/translation.
-
Reaction Setup: In a microcentrifuge tube, combine the S30 extract, reaction buffer, amino acid mixture, and a plasmid DNA template encoding a reporter protein (e.g., β-galactosidase or luciferase).
-
Compound Addition: Add this compound at various concentrations.
-
Controls:
-
No Compound Control: A reaction with no test compound.
-
Positive Control: A reaction with a known protein synthesis inhibitor (e.g., chloramphenicol or tetracycline).
-
-
Incubation: Incubate the reaction at 37 °C for 1-2 hours.
-
Detection: Measure the activity of the synthesized reporter protein according to the manufacturer's instructions (e.g., colorimetric assay for β-galactosidase or luminescence assay for luciferase).
-
Data Analysis: Calculate the percentage of protein synthesis inhibition relative to the no-compound control.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel antibacterial agents, particularly given the demonstrated potency of its derivatives against challenging pathogens.[4][5] The protocols outlined in this application note provide a robust and systematic framework for the initial evaluation of this and related compounds. Positive results from this initial screening and preliminary mechanism of action studies would warrant further investigation into the specific molecular target through techniques such as resistant mutant selection and biochemical assays targeting specific steps of the identified pathway. Furthermore, a comprehensive structure-activity relationship (SAR) study would be the next logical step to optimize the potency and pharmacokinetic properties of this promising scaffold.
References
-
Synthesis and in Vitro Evaluation of the Antitubercular and Antibacterial Activity of Novel Oxazolidinones Bearing Octahydrocyclopenta[c]pyrrol-2-yl Moieties. (2025). ResearchGate. [Link]
-
Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021). ACG Publications. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. [Link]
- Method for preparation of octahydrocyclopenta[c]pyrrole. (2013).
-
Tools for Characterizing Bacterial Protein Synthesis Inhibitors. (n.d.). PubMed Central. [Link]
-
Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020). PubMed Central. [Link]
-
Techniques for Screening Translation Inhibitors. (n.d.). MDPI. [Link]
-
Synthesis and in vitro evaluation of the antitubercular and antibacterial activity of novel oxazolidinones bearing octahydrocyclopenta[c]pyrrol-2-yl moieties. (n.d.). PubMed. [Link]
-
How to assess bacterial permeability? (2024). ResearchGate. [Link]
-
Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (n.d.). MDPI. [Link]
-
Inhibition of translation and bacterial growth by peptide nucleic acid targeted to ribosomal RNA. (n.d.). PNAS. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
-
Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities. (2023). MDPI. [Link]
-
Discovery and development of new antibacterial drugs: learning from experience? (2018). Journal of Antimicrobial Chemotherapy. [Link]
-
Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization. (2021). ACS Infectious Diseases. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2025). Unknown Source. [Link]
- Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof. (n.d.). Eureka.
-
Peptide inhibitors of bacterial protein synthesis with broad spectrum and SbmA-independent bactericidal activity against clinica. (2020). ACS Publications. [Link]
-
(PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate. [Link]
-
Fluorescence-Based Membrane Potential Assays in Bacteria. (2016). Frontiers. [Link]
-
(PDF) Bacterial Protein Synthesis as a Target for Antibiotic Inhibition. (2025). ResearchGate. [Link]
- Preparation method of octahydrocyclopentane[C]pyrrole. (n.d.).
-
A Barrier to Entry: Examining the Bacterial Outer Membrane and Antibiotic Resistance. (n.d.). Unknown Source. [Link]
-
Relation between chemical structure and microbial activity of compounds... (n.d.). ResearchGate. [Link]
-
An overview of the antimicrobial resistance mechanisms of bacteria. (n.d.). PubMed Central. [Link]
-
Hantzsch Pyrrole Synthesis – Knowledge and References. (2020). Taylor & Francis. [Link]
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro evaluation of the antitubercular and antibacterial activity of novel oxazolidinones bearing octahydrocyclopenta[c]pyrrol-2-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole - Google Patents [patents.google.com]
- 7. Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
The Versatile Scaffold: Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride in Modern Therapeutics
Introduction: The Architectural Elegance of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – core molecular structures with the inherent ability to bind to multiple biological targets – represents a cornerstone of efficient therapeutic development. The octahydrocyclopenta[c]pyrrol-4-ol hydrochloride scaffold has emerged as one such exemplary framework. Its rigid, bicyclic structure, coupled with strategically positioned functional groups, provides a three-dimensional architecture ripe for chemical elaboration. This guide delves into the multifaceted applications of this scaffold, offering detailed protocols and insights for its use in the generation of novel therapeutics targeting a range of debilitating diseases. We will explore its application in the development of antagonists for Retinol Binding Protein 4 (RBP4) for ophthalmological disorders, inhibitors of Dipeptidyl Peptidase IV (DPP4) for metabolic diseases, and as a core for calcium channel blockers.
Physicochemical Properties and Structural Advantages
The this compound salt possesses a unique combination of properties that make it an attractive starting point for medicinal chemists. The bicyclic [3.3.0] system imparts a high degree of conformational rigidity, which can lead to enhanced binding affinity and selectivity for a target protein by reducing the entropic penalty of binding. The hydroxyl group at the 4-position and the secondary amine are key functional handles for synthetic diversification, allowing for the introduction of a wide array of substituents to probe the chemical space around a biological target. The hydrochloride salt form generally confers favorable aqueous solubility, aiding in formulation and handling.
Application I: Antagonists of Retinol Binding Protein 4 (RBP4) for Atrophic Age-Related Macular Degeneration and Stargardt Disease
A promising therapeutic strategy for atrophic age-related macular degeneration (AMD) and Stargardt disease involves the modulation of the visual cycle by antagonizing Retinol Binding Protein 4 (RBP4). RBP4 is the primary transport protein for retinol (Vitamin A) in the blood. By inhibiting the interaction of RBP4 with its binding partner, transthyretin (TTR), the uptake of retinol into the retinal pigment epithelium (RPE) is reduced, thereby decreasing the formation of cytotoxic bisretinoid adducts implicated in the pathogenesis of these diseases. The octahydrocyclopenta[c]pyrrole core has been successfully employed to create potent and selective RBP4 antagonists.
Rationale for Scaffold Selection
The rigid bicyclic core of octahydrocyclopenta[c]pyrrole serves as an excellent platform to position key pharmacophoric elements that mimic the interactions of retinol within the RBP4 binding pocket. The secondary amine of the scaffold provides a convenient attachment point for side chains that can extend into different regions of the binding site, allowing for the optimization of potency and pharmacokinetic properties.
Experimental Protocols
Protocol 1: Synthesis of a Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo RBP4 Antagonist
This protocol describes the synthesis of a representative RBP4 antagonist based on the octahydrocyclopenta[c]pyrrole scaffold, adapted from Cioffi et al., 2015.[1]
Step 1: N-Arylation of the Core Scaffold
-
To a solution of (3aR,6aS)-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride in a suitable solvent such as dimethylformamide (DMF), add a slight excess of a substituted aryl halide (e.g., 1-bromo-2-(trifluoromethyl)benzene) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Add a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-arylated intermediate.
Step 2: Functionalization of the Hydroxyl Group (Example: Carbamoylation)
-
Dissolve the N-arylated intermediate in an aprotic solvent such as dichloromethane (DCM).
-
Add a substituted isocyanate (e.g., 2-isocyanatobenzoic acid) and a catalytic amount of a base like triethylamine (TEA).
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the final product by chromatography or recrystallization.
Protocol 2: In Vitro Evaluation of RBP4 Antagonism using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the ability of a test compound to disrupt the interaction between RBP4 and transthyretin (TTR).
Materials:
-
Recombinant human RBP4
-
Recombinant human TTR, labeled with a fluorescent donor (e.g., Europium cryptate)
-
An antibody specific for RBP4, labeled with a fluorescent acceptor (e.g., d2)
-
All-trans-retinol
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume black plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a solution of RBP4 and all-trans-retinol in assay buffer and incubate to allow for complex formation.
-
In a 384-well plate, add a small volume of the test compound at various concentrations.
-
Add the pre-formed RBP4-retinol complex to the wells.
-
Add the fluorescently labeled TTR and the labeled anti-RBP4 antibody.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
| Compound ID | RBP4 HTRF IC50 (nM)[1] | Human Liver Microsomal Stability (% remaining at 30 min)[1] |
| Analog 1 | 43.6 ± 10.5 | >95 |
| Analog 2 | 12.8 ± 0.4 | >95 |
| Fenretinide | 25.0 ± 5.0 | <5 |
Visualization
Caption: Synthetic and screening workflow for RBP4 antagonists.
Application II: Dipeptidyl Peptidase IV (DPP4) Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase IV (DPP4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The octahydrocyclopenta[c]pyrrole scaffold has been explored for the development of potent and selective DPP4 inhibitors.
Rationale for Scaffold Selection
The pyrrolidine moiety is a common feature in many DPP4 inhibitors, as it can mimic the proline residue of the natural substrates. The rigid bicyclic nature of the octahydrocyclopenta[c]pyrrole scaffold can help to orient key substituents into the S1 and S2 pockets of the DPP4 active site, thereby enhancing potency and selectivity.
Experimental Protocols
Protocol 3: Synthesis of an Octahydrocyclopenta[b]pyrrole-2-carbonitrile DPP4 Inhibitor
This protocol is adapted from the work of Ji et al., 2014, and describes the synthesis of a potent DPP4 inhibitor.[2]
Step 1: Synthesis of the Boc-protected Core
-
Start with a commercially available or synthesized Boc-protected octahydrocyclopenta[c]pyrrol-4-one.
-
Perform a Strecker reaction by treating the ketone with trimethylsilyl cyanide (TMSCN) and a source of ammonia (e.g., ammonium chloride and sodium cyanide) to introduce the aminonitrile functionality.
-
Protect the resulting primary amine, for example, with a Boc group using di-tert-butyl dicarbonate (Boc2O).
Step 2: Coupling with a Side Chain
-
Deprotect the primary amine using an acid such as trifluoroacetic acid (TFA) in DCM.
-
Couple the resulting free amine with a desired carboxylic acid (e.g., a substituted pyrimidine carboxylic acid) using a standard peptide coupling reagent such as HATU or HBTU in the presence of a base like DIPEA.
-
Stir the reaction at room temperature until completion.
Step 3: Final Deprotection
-
Remove the Boc protecting group from the pyrrolidine nitrogen using TFA in DCM.
-
Isolate the final product as a salt (e.g., trifluoroacetate or hydrochloride) after evaporation of the solvent and precipitation with an appropriate ether.
Protocol 4: In Vitro DPP4 Inhibition Assay
This is a fluorometric assay to determine the inhibitory activity of test compounds against DPP4.
Materials:
-
Human recombinant DPP4
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
In a 96-well plate, add a solution of the test compound at various concentrations.
-
Add a solution of human recombinant DPP4 to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate.
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm. The rate of fluorescence increase is proportional to the DPP4 activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
Data Presentation
| Compound ID | DPP4 IC50 (μM)[2] | DPP8/DPP4 Selectivity Ratio[2] | DPP9/DPP4 Selectivity Ratio[2] |
| Compound 9l | 0.01 | 898 | 566 |
| Alogliptin | 0.01 | >3000 | >3000 |
Visualization
Caption: Mechanism of action of DPP4 inhibitors.
Application III: Calcium Channel Blockers
Voltage-gated calcium channels, particularly the L-type, are critical in cardiovascular function.[2] Blockers of these channels are widely used in the treatment of hypertension and angina. The octahydrocyclopenta[c]pyrrole scaffold can be decorated to produce molecules that modulate calcium channel activity.
Rationale for Scaffold Selection
The rigid framework of the octahydrocyclopenta[c]pyrrole can be used to orient bulky lipophilic groups that are known to interact with the hydrophobic pockets of the L-type calcium channel. The stereochemistry of the scaffold can be controlled to achieve selective interactions with the channel protein.
Experimental Protocols
Protocol 5: Evaluation of L-type Calcium Channel Blockade using a Fluorescence-Based Calcium Influx Assay
This protocol outlines a high-throughput method to screen for L-type calcium channel blockers.
Materials:
-
A cell line stably expressing the human L-type calcium channel (e.g., HEK293 or CHO cells)
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+)
-
A depolarizing agent (e.g., high concentration of KCl)
-
96- or 384-well black, clear-bottom plates
-
A fluorescence imaging plate reader (FLIPR) or a fluorescence plate reader with an injection system
Procedure:
-
Plate the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Add the test compounds at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the depolarizing agent (KCl solution) to open the voltage-gated calcium channels.
-
Immediately begin recording the fluorescence intensity over time. An influx of calcium will result in an increase in fluorescence.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
-
Determine the percent inhibition of the calcium influx by the test compounds compared to a vehicle control and calculate the IC50 values.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutics. Its inherent structural rigidity and the presence of key functional handles for synthetic modification have enabled the creation of potent and selective modulators of diverse biological targets. The detailed protocols provided herein offer a roadmap for researchers to harness the potential of this privileged scaffold in their own drug discovery endeavors. Future work in this area will likely focus on further exploring the chemical space around this core, including the synthesis of novel stereoisomers and the application of this scaffold to an even broader range of therapeutic targets. The continued investigation of this and similar bicyclic systems will undoubtedly contribute to the advancement of medicinal chemistry and the development of new medicines for unmet medical needs.
References
-
Cioffi, C. L., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 58(15), 5863–5888. [Link]
-
Ji, X., et al. (2014). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 86, 242-256. [Link]
-
Cioffi, C. L., Racz, B., Freeman, E. E., Conlon, M. P., Chen, P., Stafford, D. G., Schwarz, D. M., Zhu, L., Kitchen, D. B., Barnes, K. D., Dobri, N., Michelotti, E., Cywin, C. L., Martin, W. H., Pearson, P. G., Johnson, G., & Petrukhin, K. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 58(15), 5863–5888. [Link]
-
Jose, J., & P., J. (2022). A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. Assay and Drug Development Technologies, 20(4), 183-193. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride
Welcome to the technical support center for the synthesis of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and improve yields. We will address common challenges and frequently asked questions in a practical, question-and-answer format, grounded in established chemical principles.
Introduction
Octahydrocyclopenta[c]pyrrol-4-ol and its salts are valuable intermediates in the synthesis of various pharmaceutical agents. While the synthesis of the parent octahydrocyclopenta[c]pyrrole scaffold is well-documented, the introduction of the 4-hydroxy group presents specific challenges that can significantly impact the overall yield and purity. This guide provides troubleshooting strategies and in-depth explanations to help you optimize your synthetic protocol.
A common synthetic approach involves the reduction of a hexahydrocyclopenta[c]pyrrole-1,3-dione precursor. This guide will focus on potential issues arising from this multi-step synthesis, from the initial reduction to the final salt formation.
Troubleshooting Guide
Issue 1: Low yield or incomplete conversion during the initial reduction of hexahydrocyclopenta[c]pyrrole-1,3-dione.
Question: I am attempting the initial reduction of my dione precursor using sodium borohydride, but I am observing a low yield of the desired amino alcohol and a significant amount of starting material remains. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the reduction of the cyclic imide is a common issue. Several factors could be at play:
-
Insufficient Reductant: Sodium borohydride (NaBH₄) is a mild reducing agent. While it can reduce the imide, the reaction may be slow or incomplete. The stoichiometry of the reducing agent is critical. It is advisable to use a significant excess of NaBH₄.
-
Reaction Conditions: Temperature and solvent play a crucial role. While the reaction is often performed at room temperature, gentle heating might be necessary to drive the reaction to completion. The choice of solvent is also important; protic solvents like ethanol or methanol are typically used with NaBH₄.
-
Lewis Acid Catalysis: The reactivity of borohydride can be enhanced by the addition of a Lewis acid. For instance, the use of a boron-reducing agent in the presence of a Lewis acid promoter has been shown to be effective for the reduction of similar cyclopentimide compounds[1].
Troubleshooting Steps & Protocol:
-
Increase Reductant Stoichiometry: Incrementally increase the molar equivalents of NaBH₄. Start with 4-5 equivalents and monitor the reaction progress by TLC or LC-MS.
-
Optimize Reaction Temperature: If the reaction is sluggish at room temperature, try heating the reaction mixture to 40-50 °C.
-
Employ a Lewis Acid Catalyst: Consider adding a Lewis acid such as CaCl₂, MgCl₂, or BF₃·OEt₂ to activate the carbonyl groups of the imide.
Illustrative Workflow for a Catalyzed Reduction:
Caption: Workflow for Lewis acid-catalyzed reduction.
Issue 2: Poor stereoselectivity in the reduction of the 4-keto intermediate.
Question: My synthesis proceeds through a 4-keto intermediate, which I then reduce to the desired 4-hydroxy compound. However, I am getting a mixture of diastereomers. How can I improve the stereoselectivity of this reduction?
Answer:
Controlling the stereochemistry at the C4 position is crucial. The choice of reducing agent and reaction conditions will dictate the facial selectivity of the hydride attack on the ketone.
-
Sterically Hindered Reducing Agents: To achieve higher stereoselectivity, consider using a bulkier reducing agent. Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®) are known to provide high stereoselectivity in the reduction of cyclic ketones due to their steric bulk, which favors hydride delivery from the less hindered face.
-
Chelation-Controlled Reduction: If there is a nearby functional group that can chelate with a metal cation, this can be used to direct the hydride attack. However, in this specific scaffold, steric hindrance is the more dominant controlling factor.
Comparative Data for Reducing Agents:
| Reducing Agent | Typical Stereoselectivity (cis:trans or trans:cis) | Key Considerations |
| Sodium Borohydride | Often low to moderate | Mild, easy to handle |
| Lithium Aluminum Hydride | Moderate | Highly reactive, requires anhydrous conditions |
| L-Selectride® | High | Sterically hindered, requires low temperatures |
| K-Selectride® | High | Sterically hindered, requires low temperatures |
Experimental Protocol for Stereoselective Reduction:
-
Dissolve the 4-keto-octahydrocyclopenta[c]pyrrole intermediate in an anhydrous aprotic solvent like THF.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a solution of L-Selectride® (1.0 M in THF) dropwise.
-
Stir the reaction at -78 °C for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Proceed with the standard workup procedure.
Issue 3: Difficulty in isolating and purifying the final this compound salt.
Question: After obtaining the free base of octahydrocyclopenta[c]pyrrol-4-ol, I am struggling to form the hydrochloride salt. Either the salt does not precipitate, or it comes out as an oil. What is the best practice for hydrochloride salt formation?
Answer:
The formation of a crystalline hydrochloride salt can be challenging. The choice of solvent and the method of HCl addition are critical.
-
Solvent System: The ideal solvent system should be one in which the free base is soluble, but the hydrochloride salt is insoluble. Common choices include isopropanol, ethanol, or a mixture of an ether (like diethyl ether or MTBE) with a co-solvent like methanol or ethanol.
-
Source of HCl: Gaseous HCl or a solution of HCl in a non-aqueous solvent (e.g., HCl in isopropanol, HCl in diethyl ether) is preferred over aqueous HCl to avoid the introduction of water, which can sometimes lead to the formation of oils or hydrates.
Step-by-Step Protocol for Hydrochloride Salt Formation:
-
Dissolve the purified free base of octahydrocyclopenta[c]pyrrol-4-ol in a minimal amount of a suitable solvent like isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in isopropanol (or another appropriate solvent) dropwise while stirring.
-
Monitor the pH of the solution to ensure it is acidic.
-
If precipitation occurs, continue stirring in the cold for some time to maximize crystal growth.
-
If the salt oils out, try adding a non-polar co-solvent like diethyl ether or MTBE to induce precipitation. Seeding with a small crystal of the product, if available, can also be helpful.
-
Collect the precipitated salt by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Logical Flow for Salt Formation Troubleshooting:
Caption: Troubleshooting workflow for hydrochloride salt formation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing the overall yield of the synthesis?
A1: The most critical parameters are:
-
Purity of Starting Materials: Ensure the starting hexahydrocyclopenta[c]pyrrole-1,3-dione is of high purity.
-
Stoichiometry of Reagents: Particularly the reducing agents. An excess is often required, but a large excess can lead to side reactions and difficult purification.
-
Reaction Temperature: Both for the reduction steps and the salt formation. Low temperatures are often crucial for stereoselectivity.
-
Inert Atmosphere: For reactions involving highly reactive reagents like L-Selectride®, maintaining an inert atmosphere is essential to prevent quenching by atmospheric moisture and oxygen.
-
Workup and Purification: Careful pH adjustment during extractions and efficient removal of impurities at each stage are vital to prevent carrying over contaminants that can interfere with subsequent steps.
Q2: What are the recommended analytical techniques for monitoring the reaction progress and the purity of the intermediates and final product?
A2: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any major byproducts by their mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the intermediates and the final product, and to assess purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the purity of the final product.
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes, several safety precautions are important:
-
Handling of Reducing Agents: Sodium borohydride and especially lithium aluminum hydride are reactive and can release hydrogen gas upon contact with water or protic solvents. L-Selectride® is pyrophoric and must be handled under an inert atmosphere.
-
Use of Anhydrous Solvents: When using water-sensitive reagents, ensure that all solvents and glassware are properly dried.
-
Quenching of Reactions: The quenching of reactions involving metal hydrides should be done slowly and at low temperatures to control the exotherm and hydrogen evolution.
-
Handling of HCl: Gaseous HCl and concentrated HCl solutions are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
References
- CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google P
Sources
Technical Support Center: Troubleshooting HLM Stability for Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride Derivatives
Welcome to the technical support guide for researchers working with octahydrocyclopenta[c]pyrrol-4-ol hydrochloride derivatives. This document provides in-depth troubleshooting advice, detailed protocols, and scientific rationale to address common stability challenges encountered in Human Liver Microsome (HLM) assays. As drug development professionals, understanding and resolving metabolic liability early is critical for project success. This guide is structured to help you diagnose issues, validate your experimental setup, and accurately interpret your data.
Understanding the Molecule: Predicted Metabolic Hotspots
The octahydrocyclopenta[c]pyrrol-4-ol scaffold contains two key functional groups that are frequently targeted by drug-metabolizing enzymes: a secondary/tertiary bicyclic amine and a secondary alcohol. Understanding these "hotspots" is the first step in troubleshooting.
-
Bicyclic Amine: The nitrogen atom and adjacent carbons are susceptible to Phase I oxidation by Cytochrome P450 (CYP) enzymes, leading to N-dealkylation, N-oxidation, or hydroxylation of the rings.[1][2][3]
-
Secondary Alcohol (-OH group): This hydroxyl group is a primary target for Phase II conjugation by UDP-glucuronosyltransferases (UGTs), which attach a glucuronic acid moiety to increase water solubility and facilitate excretion.[4][5] It can also be oxidized to a ketone by CYPs.[6]
Due to these features, rapid clearance in HLM assays is a common, though not insurmountable, challenge.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways I should expect for this class of compounds?
For this scaffold, you should anticipate both Phase I and Phase II metabolism.
-
Phase I (Functionalization): Primarily mediated by CYP enzymes, which require NADPH as a cofactor.[7][8] Reactions include oxidation of the amine or the aliphatic rings.
-
Phase II (Conjugation): Primarily mediated by UGTs, which require UDPGA as a cofactor.[8][9] This pathway targets the hydroxyl group and is a major clearance route for many drugs. Standard HLM assays often do not include UDPGA and may underestimate the total metabolic clearance.[8]
Q2: Why is my compound showing high stability in the standard HLM assay but poor in vivo pharmacokinetics?
This is a classic indicator that a major metabolic pathway is being missed in your in vitro setup. The most likely cause is extensive Phase II metabolism (glucuronidation) via UGTs.[9] Standard HLM assays are designed to assess CYP-mediated (Phase I) metabolism and omit the necessary UGT cofactor, UDPGA.[8] To get a complete picture, you must run the assay with UDPGA supplementation.
Q3: What is the difference between using liver microsomes and hepatocytes?
Microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and contain most of the Phase I (CYP) and some Phase II (UGT) enzymes.[7][10][11] They are cost-effective and suitable for high-throughput screening.[7][12] Hepatocytes are intact liver cells that contain the full spectrum of metabolic enzymes, including cytosolic enzymes (like aldehyde oxidase) and transporters, providing a more physiologically complete model but are more complex to work with.[10][11] For initial stability screening, microsomes are the standard tool.[13]
Troubleshooting Guide: Diagnosing Experimental Issues
This section addresses common problems in a question-and-answer format.
Issue 1: My compound disappears almost instantly (<5 min half-life) in the presence of NADPH.
| Potential Cause | Recommended Action & Solution | Scientific Rationale |
| Highly efficient CYP450 metabolism. | 1. Lower the Microsomal Protein Concentration: Reduce the protein concentration from the standard 0.5 mg/mL to 0.1-0.25 mg/mL. 2. Shorten Time Points: Use an abbreviated time course (e.g., 0, 1, 2, 5, 10 min). | Lowering the enzyme concentration or reducing incubation time slows down the reaction, allowing you to capture a measurable degradation curve for highly labile compounds. This ensures you are operating within the linear range of the assay. |
| Non-specific binding to microsomes. | Perform a Microsomal Binding Assay: Use methods like equilibrium dialysis or ultrafiltration to quantify the unbound fraction (fu,mic). Correct your intrinsic clearance calculation for binding. | Highly lipophilic compounds can bind non-specifically to microsomal lipids, removing them from the solution and giving a false impression of rapid metabolism. The unbound drug is the fraction available to the metabolic enzymes. |
| Analytical Interference. | Check LC-MS/MS Resolution: Ensure your analytical method can resolve the parent compound from any potential metabolites.[14] A thermally labile metabolite could revert to the parent compound in the MS source, leading to an overestimation of stability.[14] | Co-elution of a metabolite with the parent drug can mask the true rate of disappearance. High-resolution chromatography is essential for accurate quantification.[14] |
Issue 2: My compound is unstable even in the control incubation without NADPH.
| Potential Cause | Recommended Action & Solution | Scientific Rationale |
| Chemical Instability in Buffer. | Run a Buffer Stability Test: Incubate the compound in the assay buffer (pH 7.4) at 37°C without any microsomes. Analyze at the same time points. | This control isolates the compound from any biological components. Degradation here points to inherent chemical lability (e.g., hydrolysis) at physiological pH and temperature.[15][16] |
| Metabolism by non-CYP Enzymes. | Perform an HLM Incubation without NADPH: If the compound is stable in buffer alone but degrades in the HLM incubation lacking NADPH, this suggests metabolism by NADPH-independent enzymes like esterases or carboxylesterases present in the microsomal preparation.[15] | Microsomes contain enzymes other than CYPs.[8][15] This control experiment is crucial for identifying non-CYP-mediated metabolic pathways. |
| Contamination of Microsomes. | Use High-Quality Microsomes: Ensure your microsomes are from a reputable supplier and have been stored correctly at -80°C. Avoid repeated freeze-thaw cycles. | Poor quality or improperly stored microsomes can contain active proteases or have compromised enzyme activity, leading to inconsistent and unreliable results. |
Issue 3: My compound is stable with NADPH, but I suspect glucuronidation is a major clearance pathway.
| Potential Cause | Recommended Action & Solution | Scientific Rationale |
| UGT-mediated metabolism is not being measured. | Run a UGT-supplemented Assay: Perform the incubation with both NADPH and the UGT cofactor UDPGA (uridine 5'-diphosphoglucuronic acid).[8][17] Include a pore-forming agent like alamethicin to ensure UDPGA can access the UGT active site inside the microsomal lumen.[9] | UGTs are located within the lumen of the endoplasmic reticulum. Alamethicin disrupts the microsomal membrane, overcoming this "latency" and allowing UDPGA to reach the enzyme.[9][18] This "dual-activity" assay assesses both Phase I and Phase II metabolism simultaneously.[9] |
| End-product Inhibition of UGTs. | Include Magnesium Chloride (MgCl₂): Add MgCl₂ (typically 5-10 mM) to the UGT incubation buffer.[18] | The UGT reaction produces UDP as a byproduct, which can competitively inhibit the enzyme.[18] Mg²⁺ chelates UDP, preventing this feedback inhibition and ensuring a more accurate measurement of UGT activity.[18] |
Experimental Protocols & Data Interpretation
Protocol 1: Standard HLM Metabolic Stability Assay (CYP-focused)
This protocol assesses Phase I metabolic stability.
-
Prepare Stock Solutions:
-
Test Compound: 1 mM in DMSO.
-
HLMs (e.g., pooled human): Thaw on ice and dilute to 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.
-
NADPH Regenerating System (or 100 mM NADPH stock): Prepare according to the manufacturer's instructions and pre-warm to 37°C.
-
-
Set up Incubation Plate:
-
In a 96-well plate, add buffer, HLM solution, and test compound stock (final concentration 1 µM).
-
Prepare a control set ("-NADPH") where the NADPH solution will be replaced with buffer.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
-
Initiate Reaction:
-
Add the pre-warmed NADPH solution to start the reaction.
-
-
Sample and Quench:
-
Process and Analyze:
-
Centrifuge the quenched plate to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[20]
-
Protocol 2: UGT-Supplemented HLM Assay (Phase I & II)
This protocol assesses both CYP and UGT-mediated metabolism.
-
Prepare Reagents (in addition to Protocol 1):
-
Buffer: 100 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.[21]
-
UDPGA Stock: 250 mM in water.
-
Alamethicin Stock: 5 mg/mL in methanol.
-
-
Microsome Preparation:
-
Dilute HLM to 1 mg/mL in the Tris-HCl/MgCl₂ buffer.
-
Add alamethicin to a final concentration of 25 µg/mg microsomal protein and incubate on ice for 15 minutes.
-
-
Set up Incubation and Initiate:
-
Follow steps 2 & 3 from Protocol 1, but in addition to NADPH, add UDPGA to a final concentration of 5 mM to initiate the reaction.[21]
-
-
Sample, Quench, and Analyze:
-
Follow steps 4 & 5 from Protocol 1.
-
Data Analysis and Interpretation
The primary goal is to determine the rate of disappearance of the parent compound.
-
Plot the Data: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
Calculate Half-Life (t½): The slope of the linear regression line from the plot is the elimination rate constant (k).
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): This value represents the rate of metabolism normalized to the amount of microsomal protein.
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein in mg/mL]) * 1000[20]
-
Table 1: Example Data Summary
| Compound | Assay Condition | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation |
| Control (Verapamil) | +NADPH | 15 | 46.2 | High Clearance (Valid Assay) |
| Derivative A | +NADPH | >60 | <11.5 | Low CYP Metabolism |
| Derivative A | +NADPH, +UDPGA | 12 | 57.8 | High UGT Metabolism |
| Derivative B | -NADPH | >60 | <11.5 | No Chemical/Non-CYP Instability |
| Derivative B | +NADPH | 8 | 86.6 | High CYP Metabolism |
Visual Workflow and Pathway Diagrams
Diagram 1: HLM Stability Experimental Workflow
Caption: Experimental workflow for HLM metabolic stability assays.
Diagram 2: Potential Metabolic Pathways
Caption: Predicted Phase I and Phase II metabolic pathways.
References
-
Knecht, K. T., et al. (1991). Hydroxyl radicals are generated by hepatic microsomes during NADPH oxidation: relationship to ethanol metabolism. Archives of Biochemistry and Biophysics. Available at: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Available at: [Link]
-
Stepp, P. F., et al. (2021). When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ingelman-Sundberg, M., & Johansson, I. (1986). Hydroxyl-radical production and ethanol oxidation by liver microsomes isolated from ethanol-treated rats. Biochemical Society Transactions. Available at: [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]
-
Chen, Z. P., et al. (2012). Metabolism of Dietary Flavonoids in Liver Microsomes. Current Drug Metabolism. Available at: [Link]
-
Al-Hadiya, Z. H. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules. Available at: [Link]
-
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Available at: [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Available at: [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available at: [Link]
-
ResearchGate. (n.d.). Metabolic stability and its role in the discovery of new chemical entities. Available at: [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Available at: [Link]
-
MTTlab. (n.d.). Microsomal Stability Assay. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Available at: [Link]
-
Pan, Y., & Cheng, K. C. (2003). Metabolic assessment in liver microsomes by co-activating cytochrome P450s and UDP-glycosyltransferases. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Available at: [Link]
-
MDPI. (n.d.). Disrupted Vitamin D Metabolism in Hepatocellular Carcinoma: Free and Bioavailable 25(OH)D as Novel Biomarkers of Hepatic Reserve and Clinical Risk. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Addressing the Challenges of Low Clearance in Drug Research. Available at: [Link]
-
Seger, S. T., et al. (2015). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Chemical Research in Toxicology. Available at: [Link]
-
Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. Available at: [Link]
-
Miles, K. K., et al. (2019). The effects of UDP-sugars, UDP and Mg2+on uridine diphosphate glucuronosyltransferase activity in human liver microsomes. Xenobiotica. Available at: [Link]
-
MDPI. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Role of UDP-Glucuronosyltransferase 1A1 in the Metabolism and Pharmacokinetics of Silymarin Flavonolignans in Patients with HCV and NAFLD. Available at: [Link]
-
The Royal Society of Chemistry. (2021). Cytochrome P450 Metabolism. Available at: [Link]
-
Pienimäki, P. (2012). Factors affecting the stability of drugs and drug metabolites in biological matrices. ADMET & DMPK. Available at: [Link]
-
PCCA. (2022). Factors That Affect the Stability of Compounded Medications. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Available at: [Link]
-
MDPI. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Available at: [Link]
-
AKJournals. (2025). Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Available at: [Link]
-
MDPI. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Available at: [Link]
-
Badee, J., et al. (2019). Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Drug Metabolism and Disposition. Available at: [Link]
-
Yang, M., et al. (2016). Impact of primary amine group from aminophospholipids and amino acids on marine phospholipids stability: non-enzymatic browning and lipid oxidation. Food & Function. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Effects of Chemical Structures Interacting with Amine Oxidases on Glucose, Lipid and Hydrogen Peroxide Handling by Human Adipocytes. Available at: [Link]
-
Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Available at: [Link]
Sources
- 1. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Metabolism of Dietary Flavonoids in Liver Microsomes | Publicación [silice.csic.es]
- 5. xenotech.com [xenotech.com]
- 6. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. mttlab.eu [mttlab.eu]
- 9. Metabolic assessment in liver microsomes by co-activating cytochrome P450s and UDP-glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. waters.com [waters.com]
- 15. When Cofactors Aren’t X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of UDP-Glucuronosyltransferase 1A1 in the Metabolism and Pharmacokinetics of Silymarin Flavonolignans in Patients with HCV and NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effects of UDP-sugars, UDP and Mg2+on uridine diphosphate glucuronosyltransferase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride
Welcome to the technical support center for the synthesis of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via the reduction of a key intermediate, cis-hexahydrocyclopenta[c]pyrrol-4-one. This bicyclic ketone precursor is itself synthesized through various routes. The final steps involve the stereoselective reduction of the carbonyl group to yield the desired cis-alcohol, followed by salt formation to produce the hydrochloride salt. The critical challenges in this synthesis revolve around controlling the stereochemistry of the alcohol and preventing the formation of amine-related side products.
This guide will address the most common issues encountered in a question-and-answer format, providing both the underlying chemical principles and actionable, step-by-step protocols to resolve them.
Troubleshooting Guide
Issue 1: Low Diastereoselectivity in the Ketone Reduction Step
Question: My reduction of cis-hexahydrocyclopenta[c]pyrrol-4-one with sodium borohydride (NaBH₄) is producing a significant amount of the undesired trans-octahydrocyclopenta[c]pyrrol-4-ol isomer. How can I improve the diastereoselectivity to favor the desired cis-isomer?
Answer: This is a common challenge in the reduction of bicyclic ketones. The formation of the trans-isomer results from the hydride attacking from the more sterically hindered concave face of the bicyclic system. The smaller size of the borohydride anion allows it to approach from either face, leading to a mixture of diastereomers.
Root Cause Analysis:
The stereochemical outcome of the reduction of a cyclic ketone is governed by the facial selectivity of the hydride attack. For the cis-fused octahydrocyclopenta[c]pyrrol-4-one, the two faces of the carbonyl group present different steric environments.
-
Attack from the convex (less hindered) face: This leads to the formation of the desired cis-alcohol (hydroxyl group is syn to the bridgehead hydrogens).
-
Attack from the concave (more hindered) face: This results in the undesired trans-alcohol (hydroxyl group is anti to the bridgehead hydrogens).
Standard reducing agents like sodium borohydride (NaBH₄) are relatively small and can exhibit lower diastereoselectivity with sterically hindered ketones.[1][2]
Troubleshooting Workflow:
Caption: Workflow for improving diastereoselectivity.
Recommended Solutions and Protocols:
-
Reagent Selection: Employ a more sterically demanding reducing agent. Bulky hydride reagents are more sensitive to the steric environment of the ketone and will preferentially attack from the less hindered convex face.
Reagent Typical Diastereoselectivity (cis:trans) Reference Sodium Borohydride (NaBH₄) Moderate (can be as low as 2:1) [1] L-Selectride® High (>95:5) [3] K-Selectride® High (>95:5) [3] -
Protocol for L-Selectride® Reduction:
-
Dissolve the cis-hexahydrocyclopenta[c]pyrrol-4-one (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.1 equivalents, 1.0 M solution in THF) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Carefully quench the reaction at -78 °C by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide (e.g., 1 M), and then hydrogen peroxide (30% solution).
-
Allow the mixture to warm to room temperature and stir for at least 1 hour.
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Issue 2: Formation of an Unknown, More Polar Impurity
Question: After purification, I've noticed the formation of a new, more polar spot on my TLC plate, and my product is developing a slight yellowish color over time. What could this impurity be, and how can I prevent its formation or remove it?
Answer: This is a classic sign of N-oxide formation. The tertiary amine in octahydrocyclopenta[c]pyrrol-4-ol is susceptible to oxidation, which converts it to the corresponding N-oxide. This side product is significantly more polar and can be difficult to separate from the desired alcohol.
Root Cause Analysis:
Tertiary amines can be oxidized to N-oxides by a variety of oxidants.[4] In the context of this synthesis, the most likely culprits are:
-
Atmospheric Oxygen: Prolonged exposure to air, especially during workup, concentration, or storage, can lead to slow oxidation.[5]
-
Peroxide Contaminants: Solvents like THF or diethyl ether can form explosive peroxides upon storage, which are potent oxidizing agents.
-
Oxidizing Agents in Workup: If hydrogen peroxide was used in the workup of a borane-based reduction and not completely quenched, it can oxidize the amine.[6]
Caption: Formation of the N-oxide side product.
Preventative Measures and Remediation:
-
Prevention During Workup and Storage:
-
Inert Atmosphere: Handle the free base of the amine under an inert atmosphere (argon or nitrogen) whenever possible, especially during solvent evaporation.
-
Solvent Purity: Use freshly distilled or peroxide-free solvents for the reaction and extraction.
-
Storage: Store the purified free base under an inert atmosphere at low temperatures. Converting it to the hydrochloride salt will significantly improve its stability against oxidation.
-
-
Protocol for Removal of N-oxide Impurity: If N-oxide has formed, it can be reduced back to the parent amine. A common and effective method is using titanium(III) chloride.[7][8]
-
Dissolve the impure octahydrocyclopenta[c]pyrrol-4-ol in a suitable solvent like methanol or a mixture of THF and water.
-
Add an aqueous solution of titanium(III) chloride (TiCl₃, typically 10-15% solution) dropwise to the stirred solution at room temperature until a persistent blue or purple color is observed.
-
Stir the reaction for 1-2 hours, monitoring the disappearance of the N-oxide by TLC or LC-MS.
-
Upon completion, carefully basify the reaction mixture with an aqueous base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate titanium salts.
-
Filter the mixture through a pad of celite, washing thoroughly with the reaction solvent.
-
Extract the filtrate with an organic solvent, dry, and concentrate to recover the purified amine.
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm the stereochemistry of my final product and differentiate between the cis and trans isomers?
A1: The most reliable method for determining the stereochemistry is ¹H NMR spectroscopy, specifically by analyzing the coupling constants (J-values) of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton).[9][10]
-
cis-Isomer: The carbinol proton will be on the concave face of the bicyclic system. Its dihedral angle with the adjacent bridgehead proton will result in a characteristic coupling constant.
-
trans-Isomer: The carbinol proton will be on the convex face, leading to a different dihedral angle and a measurably different coupling constant with the bridgehead proton.
Generally, for rigid bicyclic systems, the coupling constants for cis and trans protons can be predicted using the Karplus relationship.[10] It is recommended to run a 2D NMR experiment like COSY to definitively assign the carbinol proton and its coupling partners.
Q2: Are there any potential side reactions during the formation of the hydrochloride salt?
A2: The formation of the hydrochloride salt is typically a straightforward acid-base reaction.[11][12][13] However, potential issues can arise:
-
Stoichiometry: Using a large excess of HCl can lead to the precipitation of an oily or difficult-to-handle product. It is best to use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of HCl.
-
Solvent Choice: The choice of solvent is critical for obtaining a crystalline solid. Common choices include isopropanol, ethanol, or diethyl ether. Adding HCl (as a solution in one of these solvents) to a solution of the free base is a standard procedure.
-
Hygroscopicity: Amine hydrochloride salts can be hygroscopic. Ensure the final product is dried thoroughly under vacuum and stored in a desiccator.[14]
Q3: My catalytic hydrogenation of the precursor is slow or incomplete. What should I do?
A3: If you are using a catalytic hydrogenation step (e.g., reducing a double bond in the cyclopentene ring or a protecting group), several factors can affect its efficiency:
-
Catalyst Activity: Ensure you are using a fresh, active catalyst. Palladium on carbon (Pd/C) or platinum oxide (PtO₂) are common choices. If the reaction is sluggish, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).
-
Catalyst Poisoning: Sulfur-containing compounds or other coordination-capable impurities in your starting material or solvent can poison the catalyst. Purifying the substrate before hydrogenation is crucial.
-
Reaction Conditions: Increasing hydrogen pressure, raising the temperature (within the stability limits of your molecule), and ensuring vigorous stirring to facilitate mass transfer can all increase the reaction rate.
-
Solvent: Polar solvents like ethanol, methanol, or acetic acid are generally good choices for hydrogenations of nitrogen-containing compounds.
References
-
Capot Chemical. (n.d.). MSDS of Octahydro-cyclopenta[C]pyrrol-4-ol. Retrieved from [Link]
-
Wikipedia. (2023). Amine oxide. Retrieved from [Link]
-
TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers? Retrieved from [Link]
-
Quora. (2018). What is the reaction between hydrochloric and amine? Retrieved from [Link]
-
Cioffi, C. L., et al. (2012). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 55(17), 7623-7628. Retrieved from [Link]
- Science of Synthesis. (2007). Product Class 3: Amine N-Oxides. Thieme.
-
Livezey, K. W., et al. (2014). Selective Reduction of N-oxides to Amines: Application to Drug Metabolism. Drug Metabolism and Disposition, 42(11), 1858-1865. Retrieved from [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]
-
ResearchGate. (2014). Selective reduction of N-oxides to amines: Application to drug metabolism. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]
-
Cai, X., et al. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784. Retrieved from [Link]
-
Weiss, M., & Ward, C. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(21), 15599-15642. Retrieved from [Link]
-
Lumen Learning. (n.d.). 23.3. Reactions of amines. Organic Chemistry II. Retrieved from [Link]
-
Hira, K., et al. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. The Journal of Chemical Physics, 130(11), 114502. Retrieved from [Link]
-
Eureka. (2013). Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof. Retrieved from [Link]
-
Reddit. (2022). Why does this NaBH4 reduction only occurs at the cyclic ketone and not also at the acyclic one? r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (2019). A method of synthesis primary amine hydrochloride.
-
ResearchGate. (2022). Oxidation of tertiary amines to N-oxides with H2O2 catalyzed by.... Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
- Google Patents. (1986). Process for the preparation of cis, endo- octahydrocyclopenta¬b|pyrrole-2-carboxylate.
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
- Google Patents. (2014). Preparation method of octahydrocyclopentane[C]pyrrole.
-
Brown, H. C., & Muzzio, J. (1966). Rates of Reaction of Sodium Borohydride with Bicyclic Ketones. Steric Approach Control and Steric Departure Control in the Reactions of Rigid Bicyclic Systems. Journal of the American Chemical Society, 88(12), 2811–2818. Retrieved from [Link]
- Google Patents. (2010). Process for the removal of impurities from oxygen-containing gas streams.
-
PubChem. (n.d.). Octahydrocyclopenta(c)pyrrole. Retrieved from [Link]
-
Wikipedia. (2023). Enantioselective reduction of ketones. Retrieved from [Link]
- Google Patents. (2011). Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative.
-
Scholaris. (2012). Experimental Studies for Development of a Purification Process for Single and Mixed Amine Solvents. Retrieved from [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548-561. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-octahydrocyclopenta[c]pyrrol-4-one. Retrieved from [Link]
-
London, R. E., et al. (1978). 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. Biochemistry, 17(12), 2285-2294. Retrieved from [Link]
Sources
- 1. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Amine oxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective reduction of N-oxides to amines: application to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tutorchase.com [tutorchase.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
- 12. youtube.com [youtube.com]
- 13. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 14. capotchem.com [capotchem.com]
Technical Support Center: Optimizing the Synthesis of Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible process. The core structure of this molecule is a vital scaffold in medicinal chemistry, and its efficient synthesis is critical for advancing research.
Section 1: Conceptual Synthesis and Key Challenges
The synthesis of the target molecule, octahydrocyclopenta[c]pyrrol-4-ol, typically involves the construction of the bicyclic core followed by the stereoselective reduction of a ketone intermediate. A common and scalable approach begins with cyclopentane-1,2-dicarboxylic acid or its anhydride, which is converted into the corresponding imide. This imide is then reduced to form the saturated heterocyclic system.
The primary challenges encountered in this synthesis are:
-
Low Yields: Often resulting from incomplete reactions or the formation of side products.
-
Stereocontrol: Achieving the desired cis-fused ring system and controlling the stereochemistry of the hydroxyl group at the C4 position.
-
Purification: Separating the desired product from starting materials, intermediates, and isomeric byproducts.
-
Scalability: Moving from bench-scale to larger-scale production presents challenges with reagent handling, temperature control, and purification.
Below is a conceptual workflow illustrating a common synthetic pathway.
Caption: General synthetic workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a multifaceted problem. A systematic approach is required to identify the bottleneck.
-
Cause 1: Incomplete Imide Reduction. The reduction of the cyclic imide (hexahydrocyclopenta[c]pyrrole-1,3-dione) to the corresponding amine is often the most challenging step.
-
Explanation: Amide and imide carbonyls are relatively unreactive. Strong reducing agents are required, and reaction conditions must be carefully controlled. Using milder reagents like sodium borohydride (NaBH₄) alone is often insufficient.
-
Solution:
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit hazardous, reagent for this transformation.[1] A safer and often more scalable alternative is the use of a boron-based reducing agent (e.g., KBH₄ or NaBH₄) in the presence of a Lewis acid promoter like MgCl₂ or AlCl₃.[1] The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating hydride attack.
-
Catalytic Hydrogenation: High-pressure hydrogenation (50-80 bar) over a rhodium (Rh) or platinum (Pt) catalyst can also be effective, though it may require elevated temperatures (80-130°C) and can sometimes lead to side products if not optimized.[2]
-
Reaction Conditions: Ensure anhydrous conditions, especially when using LiAlH₄. The reaction temperature and time should be optimized; monitor progress by TLC or LC-MS to determine the point of maximum conversion without significant byproduct formation.
-
-
-
Cause 2: Suboptimal pH during Aqueous Workup. The product is a basic amine, making its extraction pH-dependent.
-
Explanation: At neutral or basic pH, the amine is in its freebase form and is soluble in organic solvents. At acidic pH, it forms a water-soluble ammonium salt. Improper pH control can lead to significant product loss to the aqueous phase.
-
Solution: During the workup, after quenching the reaction, ensure the aqueous layer is made strongly basic (pH > 10-11) with NaOH or K₂CO₃ before extracting with an organic solvent like ethyl acetate or dichloromethane.[1] Conversely, to purify, you can acidify the organic layer with dilute HCl to extract the product into the aqueous phase, wash the aqueous phase with an organic solvent to remove non-basic impurities, and then re-basify to recover the product.
-
-
Cause 3: Product Volatility. The freebase product can be somewhat volatile.
-
Explanation: During solvent removal under high vacuum, especially with heating, product loss can occur.
-
Solution: Concentrate the organic extracts at reduced pressure without excessive heating. Once the product is converted to the hydrochloride salt, it is non-volatile, which simplifies handling and drying.
-
Q2: I am observing a mixture of stereoisomers. How can I improve the stereoselectivity for the cis-fused ring and the desired alcohol isomer?
Stereocontrol is critical for biological activity. Both the ring junction and the C4-hydroxyl group stereochemistry must be controlled.
-
Ring Junction (cis/trans):
-
Explanation: The cis-fused isomer is generally the thermodynamically more stable product in the [3.3.0] bicyclic system. Most synthetic routes starting from cis-cyclopentane-1,2-dicarboxylic anhydride will retain this cis-stereochemistry.
-
Solution: Catalytic hydrogenation of an unsaturated precursor is a key step where stereochemistry can be controlled. Hydrogenation of the cyclopentene ring in a precursor like 1,2-dicyanocyclo-1-pentene over a heterogeneous catalyst (e.g., Pd/C) will typically lead to syn-addition of hydrogen from the less hindered face, favoring the cis-product.[3]
-
-
C4-Hydroxyl Group (endo/exo):
-
Explanation: The reduction of the intermediate ketone, cis-octahydrocyclopenta[c]pyrrol-4-one, will produce a mixture of alcohol stereoisomers. The ratio depends on the steric hindrance around the carbonyl group and the reducing agent used.
-
Solution:
-
Sterically Hindered Hydride Reagents: Use a bulky reducing agent that will approach from the less sterically hindered face of the ketone. For example, L-Selectride® (lithium tri-sec-butylborohydride) is more sterically demanding than NaBH₄ and can provide higher stereoselectivity.
-
Directed Reduction: If the nitrogen atom is protected with a bulky group, it can direct the hydride attack to the opposite face.
-
Temperature Control: Running the reduction at low temperatures (e.g., -78°C) often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
-
Q3: My final product is difficult to purify. What are the best strategies for obtaining high-purity this compound?
Purification is often a major hurdle. Combining extractive techniques with salt formation and recrystallization is highly effective.
-
Strategy 1: Acid-Base Extraction.
-
Explanation: As mentioned in Q1, exploiting the basicity of the amine is a powerful purification tool.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with dilute aqueous HCl (e.g., 1M). The amine product will move to the aqueous layer as the hydrochloride salt.
-
Non-basic organic impurities will remain in the organic layer, which is discarded.
-
Wash the acidic aqueous layer with fresh ethyl acetate to remove any residual neutral impurities.
-
Carefully basify the aqueous layer to pH > 10 with cold NaOH solution.
-
Extract the pure amine freebase back into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over Na₂SO₄, filter, and carefully remove the solvent.
-
-
-
Strategy 2: Crystallization of the Hydrochloride Salt.
-
Explanation: The hydrochloride salt is typically a stable, crystalline solid with lower solubility in many organic solvents than the freebase. This makes it ideal for purification by recrystallization.[2]
-
Protocol:
-
Dissolve the purified freebase in a suitable solvent like isopropanol, ethanol, or ethyl acetate.
-
Add a stoichiometric amount of HCl (either as a solution in a solvent like ether or isopropanol, or as gaseous HCl).
-
The hydrochloride salt should precipitate. The mixture can be cooled to maximize crystal formation.
-
Collect the solid by filtration, wash with a cold solvent (like ether or cold isopropanol) to remove soluble impurities, and dry under vacuum.
-
If necessary, recrystallize the salt from a suitable solvent system (e.g., methanol/ether, ethanol/isopropanol).
-
-
Caption: Troubleshooting workflow for diagnosing and addressing low reaction yield.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the pros and cons of different reducing agents for the key imide reduction step?
The choice of reducing agent is critical and involves a trade-off between reactivity, safety, cost, and scalability.
| Reducing Agent | Pros | Cons |
| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive and effective for amides/imides. Well-established in literature.[1] | Pyrophoric, reacts violently with water. Generates large amounts of aluminum salt waste. Difficult to handle at scale. |
| Borane Complexes (BH₃•THF, BH₃•DMS) | Highly effective for amides. Can be more selective than LiAlH₄. | Air and moisture sensitive. Can be expensive. May require special quenching procedures. |
| Borohydrides + Lewis Acid (e.g., NaBH₄/MgCl₂) | Much safer and easier to handle than LiAlH₄ or borane.[1] Lower cost and more scalable. | May require higher temperatures or longer reaction times. Optimization of the Lewis acid and stoichiometry is crucial. |
| Catalytic Hydrogenation (H₂, Cat.) | "Green" and atom-economical. Minimal inorganic waste. Excellent for large-scale production.[2] | Requires specialized high-pressure equipment. Catalyst can be expensive (e.g., Rh, Pt). May require high temperatures and pressures. Catalyst poisoning can be an issue. |
Q2: How do I prepare the hydrochloride salt and confirm its formation?
Preparing the hydrochloride salt is a standard and crucial final step for purification and stability.
-
Preparation: After obtaining the purified freebase amine, dissolve it in a minimal amount of a suitable solvent (e.g., isopropanol, diethyl ether, or ethyl acetate).
-
HCl Addition: Slowly add a calculated amount (typically 1.0 to 1.1 equivalents) of hydrochloric acid. This is best done using a standardized solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) to avoid introducing water.
-
Isolation: The salt will usually precipitate from the solution. The slurry can be stirred at room temperature or cooled to 0°C to maximize precipitation. The solid is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.
-
Confirmation:
-
pH Test: A solution of the salt in water will be acidic (pH 2-4).
-
Silver Nitrate Test: Adding a few drops of aqueous silver nitrate solution to a solution of the salt will produce a white precipitate of AgCl, confirming the presence of the chloride counter-ion.
-
NMR Spectroscopy: In ¹H NMR, the protons adjacent to the nitrogen atom will often show a downfield shift and may exhibit sharper signals compared to the freebase.
-
Q3: What are the critical safety considerations for this synthesis?
-
Pyrophoric Reagents: If using LiAlH₄ or borane complexes, all glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon). Use proper quenching procedures by slowly adding ethyl acetate followed by water or a Rochelle's salt solution at low temperature.
-
High-Pressure Hydrogenation: If performing catalytic hydrogenation, use a certified high-pressure reactor (autoclave) and follow all safety protocols for handling flammable hydrogen gas. Ensure proper ventilation and use a blast shield.
-
Corrosive Reagents: Handle concentrated acids (HCl) and bases (NaOH) with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
-
Exothermic Reactions: The quenching of strong reducing agents is highly exothermic. Always perform this step in an ice bath with slow, controlled addition of the quenching agent.
References
- NANJING LYNSCI CHEM. (2013).
- 浙江工业大学. (2014). Preparation method of octahydrocyclopentane[C]pyrrole.
- Lonza Ag. (2013). Method for preparation of octahydrocyclopenta[c]pyrrole.
- Cioffi, C. L., et al. (2019). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry.
- Gogoi, P., et al. (2012). Highly Stereoselective and Scalable Synthesis of Trans-Fused octahydrocyclohepta[b]pyrrol-4(1H)-ones via the aza-Cope-Mannich Rearrangement in Racemic and Enantiopure Forms. The Journal of Organic Chemistry.
- Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- Magano, J., & Dunetz, J. R. (2012). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
- List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society.
- Hong, X., & Rychnovsky, S. D. (2010).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.).
- BASF AG. (1994). Process for the purification of crude pyrroles.
- ResearchGate. (2008). Improved synthesis of 1-[hexahydrocyclopenta[ c ]pyrrol-2(1 H )-yl]3-(4-methylbenzenesulfonyl)urea.
- Lonza Ag. (2014). Method for preparation of octahydrocyclopenta[c]pyrrole.
- MDPI. (2023).
- PubMed. (2009). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones.
- Lonza Ag. (2014). Method for preparation of octahydrocyclopenta[c]pyrrole.
Sources
- 1. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 2. WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole - Google Patents [patents.google.com]
- 3. CN104039764A - Method for preparation of octahydrocyclopenta[c]pyrrole - Google Patents [patents.google.com]
Technical Support Center: Analytical Methods for Impurities in Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride
Welcome to the technical support center for the analysis of impurities in octahydrocyclopenta[c]pyrrol-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the detection, identification, and quantification of impurities.
Part 1: General Troubleshooting Guide
This section addresses common challenges encountered during the analysis of impurities in this compound.
Question: My HPLC-UV analysis shows poor resolution between the main peak (this compound) and a closely eluting impurity. What steps can I take to improve separation?
Answer: Poor resolution is a frequent issue, often stemming from suboptimal chromatographic conditions. Here’s a systematic approach to troubleshoot and enhance separation:
-
Mobile Phase Modification: The polarity of your mobile phase is a critical factor.
-
Organic Modifier: If using reversed-phase chromatography (e.g., with a C18 column), incrementally adjust the percentage of your organic solvent (e.g., acetonitrile or methanol). A slight decrease in the organic phase concentration will increase retention times and may improve the separation of closely eluting peaks.
-
pH Adjustment: Since this compound is a hydrochloride salt, the pH of the mobile phase can significantly impact its ionization state and retention. Experiment with different pH values of the aqueous portion of your mobile phase, typically using buffers like phosphate or acetate. A change in pH can alter the retention characteristics of the API and its impurities differently, leading to better resolution.
-
-
Column Chemistry: Not all C18 columns are the same.
-
Alternative Stationary Phases: Consider switching to a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase. These columns offer different selectivity based on varied interactions with the analytes.
-
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often resolve closely eluting peaks. A slow, gradual increase in the organic solvent concentration can effectively separate compounds with similar retention times.[1]
-
Temperature: Increasing the column temperature can decrease viscosity and improve peak shape, but it may also alter selectivity. Experiment with temperatures in the range of 25-40°C.
Question: I am observing extraneous peaks in my chromatogram that are not related to the sample. How can I identify and eliminate these ghost peaks?
Answer: Ghost peaks can originate from various sources. A systematic investigation is key to their elimination:
-
Blank Injections: Start by injecting a blank solvent (your mobile phase or sample diluent). If the ghost peaks are present, the contamination is likely from the solvent, glassware, or the HPLC system itself.
-
Solvent and Mobile Phase Purity: Ensure you are using high-purity, HPLC-grade solvents and freshly prepared mobile phases. Contaminants in the water or organic solvents are a common source of ghost peaks.
-
System Contamination: If the system is contaminated, a thorough cleaning is necessary. Flush the injector, lines, and column with a strong solvent mixture (e.g., a sequence of water, methanol, isopropanol, and then back to your mobile phase).
-
Sample Carryover: If the ghost peak appears after injecting a concentrated sample, it could be due to carryover from the previous injection. Optimize your needle wash procedure by using a stronger wash solvent or increasing the wash time.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to specific questions regarding the analytical methods for impurities in this compound.
Impurity Classification and Regulatory Context
Question: What are the different types of impurities I should be looking for in this compound?
Answer: Impurities in a new drug substance like this compound are classified into three main categories according to the International Council for Harmonisation (ICH) guidelines.[2][3][4]
-
Organic Impurities: These can be process-related or drug-related.[2]
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route.
-
By-products: Formed from side reactions during synthesis.
-
Degradation Products: Formed during manufacturing or upon storage.
-
Reagents, Ligands, and Catalysts: Residual amounts of these materials used in the synthesis.
-
-
Inorganic Impurities: These are typically from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and inorganic salts.[2]
-
Residual Solvents: Organic volatile chemicals used during the synthesis or purification process.[5][6][7]
Question: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?
Answer: The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[2][8][9] The thresholds are based on the maximum daily dose of the drug.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
-
Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at the specified level.[2][3]
Analytical Method Selection and Development
Question: Which analytical techniques are most suitable for detecting and quantifying impurities in this compound?
Answer: A multi-technique approach is often necessary for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for the analysis of organic impurities and degradation products.[10][11]
-
Gas Chromatography (GC): The primary technique for the analysis of residual solvents and other volatile impurities.[12][13]
-
Flame Ionization Detection (FID): A universal detector for organic compounds.
-
Mass Spectrometry (GC-MS): Provides high specificity and sensitivity for the identification and quantification of volatile impurities, including potentially genotoxic ones.[12]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities that have been isolated.[14]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used for the determination of elemental impurities as per ICH Q3D guidelines.
Question: How do I develop a robust HPLC method for impurity profiling of this compound?
Answer: Developing a robust HPLC method involves a systematic approach:
-
Understand the Analyte: Gather information on the physicochemical properties of this compound, such as its pKa, solubility, and UV absorbance.
-
Column and Mobile Phase Selection:
-
Start with a reversed-phase C18 column, as it is versatile.
-
Choose a mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile or methanol). The initial mobile phase composition can be estimated based on the polarity of the analyte.
-
-
Method Optimization:
-
Gradient Elution: A gradient method is generally preferred for impurity profiling to ensure the elution of both polar and non-polar impurities within a reasonable time.
-
pH of Mobile Phase: As an amine salt, the pH of the mobile phase will be critical. A pH around 3-4 is a good starting point to ensure the analyte is in its protonated form.
-
Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detecting the API and its potential impurities.
-
-
Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.
Specific Impurity Challenges
Question: I suspect the presence of potentially genotoxic impurities (PGIs) in my sample. What are the key considerations for their analysis?
Answer: The analysis of PGIs is challenging due to the very low levels at which they need to be controlled (typically in the ppm range).[12][15]
-
High Sensitivity and Specificity: Techniques like GC-MS and LC-MS are often required to achieve the necessary sensitivity and specificity.[12]
-
Method Development:
-
Sample Enrichment: Techniques like solid-phase extraction (SPE) or derivatization may be necessary to concentrate the PGIs and improve their detectability.
-
Specialized Columns: Use of highly inert columns is crucial to prevent the adsorption of trace-level analytes.
-
-
Control Strategy: A risk-based approach should be used to assess and control PGIs, as outlined in the ICH M7 guideline.
Question: How can I identify an unknown impurity peak in my HPLC chromatogram?
Answer: Identifying an unknown impurity requires a combination of techniques:
-
LC-MS Analysis: The first step is to obtain the mass spectrum of the unknown peak. This will provide the molecular weight and potentially some fragmentation information, offering clues about the structure.
-
Forced Degradation Studies: Subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light) can help in generating degradation products. If the unknown impurity is observed in these studies, it provides information about its potential origin.
-
Isolation and NMR Analysis: For unambiguous structure elucidation, the impurity needs to be isolated, typically using preparative HPLC. The isolated impurity is then analyzed by NMR spectroscopy (1H, 13C, COSY, HSQC, HMBC) to determine its complete chemical structure.[14][16][17]
Part 3: Experimental Protocols and Data
Protocol 1: HPLC-UV Method for Routine Impurity Profiling
This protocol provides a starting point for the development of a routine HPLC-UV method for the analysis of impurities in this compound.
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Protocol 2: Headspace GC-FID Method for Residual Solvents
This protocol is based on the USP <467> guidelines for the analysis of residual solvents.[5][6][7][18][19]
-
GC System:
-
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program:
-
Initial: 40°C for 20 min
-
Ramp: 10°C/min to 240°C
-
Hold: 20 min at 240°C
-
-
Injector Temperature: 140°C
-
Detector Temperature (FID): 250°C
-
-
Headspace Sampler:
-
Oven Temperature: 80°C
-
Loop Temperature: 85°C
-
Transfer Line Temperature: 90°C
-
Equilibration Time: 60 min
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a 20 mL headspace vial.
-
Add 5.0 mL of a suitable diluent (e.g., dimethyl sulfoxide).
-
Part 4: Visualizations
Caption: Workflow for the Identification of an Unknown Impurity.
References
- (467) RESIDUAL SOLVENTS - USP-NF. (n.d.).
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
- 467 RESIDUAL SOLVENTS - USP-NF. (2019, September 27).
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.).
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1).
- FAQs: <467> Residual Solvents - US Pharmacopeia (USP). (n.d.).
- USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025, July 9).
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.).
- General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare. (2022, July 27).
- ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy - gmp-compliance.org. (n.d.).
- Revision of European Pharmacopeia (EP) Chapter 2.2.46 - Phenomenex. (2017, September 13).
- 〈467〉 Residual Solvents - USP-NF ABSTRACT. (n.d.).
- EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy - gmp-compliance.org. (2022, September 21).
- 2.2.46. Chromatographic separation techniques - uspbpep.com. (n.d.).
- 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. (n.d.).
- Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014, August 20).
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
- Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC - NIH. (n.d.).
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009, December 1).
- Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques - Research and Reviews. (2019, May 11).
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025, September 22).
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.).
- Determination and Chemical Profiling of Toxic Pyrrolizidine Alkaloids in Botanical Samples with UPLC–Q-TOFMS - R Discovery. (2019, August 9).
- Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (n.d.).
- Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - Semantic Scholar. (2023, August 4).
- Table 2 from Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar. (2008, June 1).
- Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent. (n.d.).
- Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (n.d.).
- Octahydrocyclopenta(c)pyrrole | C7H13N | CID 110688 - PubChem. (n.d.).
- (PDF) EVALUATED METHOD FOR THE SEPARATION AND IDENTIFICATION OF PARACETAMOL IMPURITIES BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (RP-HPLC) - ResearchGate. (2018, March 2).
- An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications. (2023, December 14).
- Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed. (n.d.).
- (PDF) Structure elucidation of configurational isomers of nitrile-substituted spirocyclopropyloxindoles by NMR spectroscopy, molecular modeling, and X-ray crystallography - ResearchGate. (2025, August 9).
- Application Notes and Protocols for the Structural Elucidation of 4-Hydroxyphenylglyoxylate Derivatives using NMR Spectroscopy - Benchchem. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. uspnf.com [uspnf.com]
- 6. uspnf.com [uspnf.com]
- 7. â©467⪠Residual Solvents [doi.usp.org]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. rroij.com [rroij.com]
- 14. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. usp.org [usp.org]
- 19. resolvemass.ca [resolvemass.ca]
Technical Support Center: Troubleshooting Low Bioactivity of Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride Compounds
Prepared by: Senior Application Scientist, Advanced Drug Discovery Technologies
Introduction: From Molecular Design to Biological Function
The octahydrocyclopenta[c]pyrrole scaffold is a promising heterocyclic structure with demonstrated potential in medicinal chemistry, showing prospects in areas like neuroprotection and oncology.[1][2][3] As researchers, you have likely synthesized or procured a hydrochloride salt of a novel octahydrocyclopenta[c]pyrrol-4-ol derivative based on sound structural design and in silico modeling. However, a frequent and often frustrating challenge arises when this theoretical promise does not translate into measurable in vitro or in vivo activity.
This guide is structured to serve as a virtual technical support center, providing a systematic, logic-driven framework for troubleshooting low bioactivity. We will proceed from the most fundamental and common issues related to the compound itself, through the nuances of assay design, and into the complexities of cellular and biological interactions. Our approach is grounded in the principle that every experimental protocol must be a self-validating system, ensuring that the data you generate is both accurate and reproducible.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Compound Integrity – The Foundation of Your Experiment
This section addresses the most critical and often overlooked source of poor bioactivity: the physical and chemical state of your test compound. Before questioning a biological hypothesis, one must be certain of the tool used to test it.
Q1: My compound is showing significantly lower bioactivity than expected. Where do I begin the troubleshooting process?
Caption: Initial troubleshooting workflow for low bioactivity.
Q2: How do I definitively verify the purity and identity of my octahydrocyclopenta[c]pyrrol-4-ol hydrochloride batch?
A2: A truthful description of any chemical substance requires confirmation of both its structure and its purity.[5][6] Relying on a single analytical technique is insufficient. We recommend an orthogonal approach combining several methods for a comprehensive characterization.
Table 1: Recommended Analytical Techniques for Compound Characterization
| Technique | Purpose | Typical Acceptance Criteria |
|---|---|---|
| LC-MS | Assesses purity and confirms molecular weight. | Purity >95% by UV integration; observed mass ± 0.1 Da of calculated mass. |
| qNMR (Quantitative ¹H NMR) | Provides an absolute measure of purity against a certified standard and confirms structure. | Purity >95%; spectral data consistent with the proposed structure.[5] |
| Elemental Analysis (CHN) | Confirms the elemental composition, especially for a salt form. | Measured % of C, H, N, Cl within ±0.4% of theoretical values. |
These analyses are critical because undetected impurities, such as residual solvents or synthetic byproducts, can interfere with your assay or even exhibit their own biological activity, confounding your results.[6][7]
Q3: My compound is a hydrochloride (HCl) salt. Are there special handling or solubility considerations that could affect its activity?
A3: Yes, the hydrochloride salt form, while typically used to enhance aqueous solubility, introduces specific variables that must be managed carefully.[8][9]
-
pH-Dependent Solubility: The solubility of an HCl salt is highly dependent on pH. In neutral or basic buffers, the salt can convert back to the less soluble freebase form, causing it to precipitate out of solution.[10]
-
Common-Ion Effect: Cell culture media (e.g., DMEM, RPMI) contain a high concentration of chloride ions (~100-120 mM). This can suppress the dissolution of your hydrochloride salt, leading to a lower effective concentration than intended.[11][12]
-
Hygroscopicity: Some hydrochloride salts can absorb water from the atmosphere, which changes the compound's weight and leads to errors in preparing stock solutions.[9]
-
Stability: While generally stable, some HCl salts can be unstable under certain conditions, such as high temperatures, potentially leading to degradation.[9]
Protocol 1: Preparation and Validation of a Hydrochloride Salt Stock Solution
-
Pre-dissolution: Before weighing, ensure the compound is completely dry by placing it under a high vacuum for several hours.
-
Solvent Selection: Start with sterile, deionized water, as HCl salts are designed for aqueous solubility.[8] If solubility is limited, move to polar organic solvents like DMSO or ethanol. Never use buffers containing high concentrations of chloride.
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent. Gentle warming (37°C) or sonication can aid dissolution.
-
pH Adjustment (if necessary): For aqueous stocks, the pH will be acidic. Do not neutralize the stock solution, as this will likely cause precipitation of the free base. The final, highly diluted concentration in the assay media should have its pH maintained by the buffer system.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent, e.g., PTFE for DMSO).
-
Validation: After preparation, re-confirm the concentration of your stock solution using a quantitative method like qNMR or a calibrated HPLC system. This step is crucial for data integrity.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Caption: Workflow for preparing a validated compound stock solution.
Section 2: Assay Integrity – Is Your Measurement System Reliable?
Once you are confident in your compound, the next step is to rigorously evaluate the assay itself. An improperly optimized or controlled assay can easily mask true biological activity.[13][14]
Q4: I have confirmed my compound's purity, identity, and solubility. What aspects of my experimental assay should I scrutinize next?
A4: Your focus should now shift to the design and execution of your biological assay. Every component and every step can influence the outcome. Broadly, you need to confirm that your assay is robust, reproducible, and biologically relevant for your specific target.[15][16] Key areas of investigation include the fundamental differences between biochemical and cell-based assays, the performance of your controls, and the potential for compound interference.
Table 2: Key Parameters for Biochemical vs. Cell-Based Assay Optimization
| Parameter | Biochemical Assay Consideration | Cell-Based Assay Consideration |
|---|---|---|
| Buffer/Media | pH, ionic strength, and co-factors must be optimal for protein activity. | Media must support cell health; serum levels can affect compound availability. |
| Reagent Conc. | Enzyme and substrate concentrations should be at or below their Km for competitive inhibitors. | Cell seeding density must ensure logarithmic growth and prevent over-confluence.[4] |
| Incubation Time | Must be within the linear range of the reaction. Pre-incubation of enzyme and inhibitor may be required.[4] | Must be sufficient to observe the biological effect (e.g., 24, 48, 72 hours), but not so long that secondary effects dominate. |
| Controls | Positive control (known inhibitor), negative control (inactive analog), and vehicle control (e.g., DMSO) are essential. | In addition to compound controls, include untreated cells and cells treated with a cytotoxic agent (for viability assays). |
Q5: Could my this compound be directly interfering with the assay technology?
A5: Yes, this is a significant possibility and a common source of misleading results, known as assay interference. Small molecules can interact with the detection system rather than the biological target.[4]
-
Fluorescence-Based Assays: Your compound might be autofluorescent at the excitation/emission wavelengths used, artificially increasing the signal.
-
Luciferase/Reporter Assays: Your compound could directly inhibit the reporter enzyme (e.g., luciferase), making it appear as if the upstream biological pathway is inhibited.
-
Absorbance Assays: The compound may absorb light at the measurement wavelength.
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and inhibit enzymes non-specifically.
To test for interference, run control experiments in your assay system without the biological target (e.g., no cells or no enzyme). Add your compound at the same concentrations used in the main experiment and measure the signal. Any signal generated is likely due to interference.
Section 3: Biological Complexity – Reaching and Engaging the Target
If both the compound and the assay are validated, the final frontier is to investigate the complex biological interactions that govern your compound's activity within a cellular environment.
Q6: My assay is robust and my compound is clean, but activity in my cell-based assay remains low. What are the next critical biological questions to ask?
A6: At this stage, you must investigate two fundamental biological hurdles: Cellular Permeability and Target Engagement .[17][18] A compound is only effective if it can reach its target (permeability) and bind to it with sufficient affinity and residence time (engagement).
Q7: How can I determine if my compound is effectively entering the cells?
A7: For compounds targeting intracellular proteins, cell permeability is non-negotiable. The physicochemical properties of your molecule, such as lipophilicity and size, govern its ability to cross the cell membrane.[19]
-
In Silico Prediction: Use computational models to predict properties like LogP and polar surface area, which are correlated with permeability.
-
In Vitro Permeability Assays:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane, providing a good first pass for passive permeability.[20]
-
Caco-2 or MDCK Assays: These cell-based assays use monolayers of intestinal (Caco-2) or kidney (MDCK) cells to model drug absorption and the influence of efflux transporters, which can actively pump your compound out of the cell.[21][22][23]
-
-
Direct Measurement: The most definitive method is to incubate cells with your compound, then lyse the cells and use LC-MS/MS to quantify the intracellular concentration of the compound.
Q8: How can I prove that my compound is actually binding to its intended protein target inside the cell?
A8: This is the ultimate validation of your compound's mechanism of action. Confirming target engagement provides direct evidence that your molecule is interacting with its intended target in a complex cellular environment.[24] The gold-standard technique for this is the Cellular Thermal Shift Assay (CETSA) .
The principle of CETSA is that when a compound binds to its target protein, it generally stabilizes the protein's structure.[25] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates treated with your compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, you can observe a "thermal shift" in the presence of a binding ligand.[24]
Protocol 2: High-Level Workflow for Cellular Thermal Shift Assay (CETSA)
-
Treatment: Treat intact cells with your compound at various concentrations alongside a vehicle control.
-
Harvest & Lyse: Harvest the cells and lyse them to release the intracellular proteins.
-
Heating: Divide the lysate from each treatment group into aliquots and heat them to a range of different temperatures (e.g., 40°C to 70°C).
-
Separation: Centrifuge the heated samples to pellet the denatured, aggregated proteins.
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of your specific target protein using a method like Western Blot or mass spectrometry.
-
Analysis: Plot the amount of soluble protein versus temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of your compound confirms target engagement.
Caption: Simplified workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion
Troubleshooting low bioactivity is a methodical process of elimination. By systematically validating your compound, scrutinizing your assay, and investigating key biological barriers, you can uncover the root cause of the discrepancy between expected and observed results. This rigorous, evidence-based approach not only solves the immediate problem but also builds a foundation of high-quality, reproducible data essential for the successful advancement of any drug development program.
References
-
24Methods in Molecular Biology, 2019.
-
17BenchChem, 2025.
-
Bio-Techne.
-
13Danaher Life Sciences.
-
25ResearchGate.
-
26Journal of Medicinal Chemistry.
-
5PubMed Central, 2014.
-
20ACS Publications, 2017.
-
27DISPENDIX.
-
21Taylor & Francis Online, 2020.
-
6ACS Publications, 2014.
-
22PubMed.
-
4BenchChem, 2025.
-
15Dispendix, 2024.
-
14Biocompare, 2019.
-
23Taylor & Francis Online.
-
28ResearchGate.
-
8BenchChem, 2025.
-
29BenchChem, 2025.
-
30MedchemExpress.com.
-
16ResearchGate, 2007.
-
31Medikamenter QS, 2025.
-
18PubMed Central, 2024.
-
32Contract Laboratory, 2023.
-
10PMC - NIH, 2023.
-
19ResearchGate.
-
7Atom Scientific.
-
9Pharmaceutical Technology.
-
11PubMed.
-
33Digital Commons @ USF.
-
34Chemical Science (RSC Publishing), 2024.
-
35PharmaFeatures, 2024.
-
36PubChem.
-
37PMC.
-
38MDPI.
-
2ResearchGate.
-
39Taylor & Francis eBooks.
-
40BLD Pharm.
-
41InfinixBio.
-
3PMC - PubMed Central.
-
42PubChem.
-
12AWS.
-
43Tempo Bioscience, 2018.
-
44Google Patents.
-
45Eureka.
-
Sigma-Aldrich.
-
46NIH, 2024.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. biocompare.com [biocompare.com]
- 15. dispendix.com [dispendix.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. dispendix.com [dispendix.com]
- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 31. medikamenterqs.com [medikamenterqs.com]
- 32. contractlaboratory.com [contractlaboratory.com]
- 33. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 34. The pursuit of accurate predictive models of the bioactivity of small molecules - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05534E [pubs.rsc.org]
- 35. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 36. (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride | C7H14ClNO | CID 67281394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 37. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 39. taylorfrancis.com [taylorfrancis.com]
- 40. labsolu.ca [labsolu.ca]
- 41. infinixbio.com [infinixbio.com]
- 42. Octahydrocyclopenta(c)pyrrole | C7H13N | CID 110688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 43. The Challenges In Small Molecule Drug Development – Part I - Tempo Bioscience [tempobioscience.com]
- 44. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 45. Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 46. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with octahydrocyclopenta[c]pyrrol-4-ol hydrochloride derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you overcome cell permeability challenges encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding the permeability of this specific class of compounds.
Q1: What are the primary barriers to cell permeability for this compound derivatives?
The core structure of octahydrocyclopenta[c]pyrrol-4-ol presents two main challenges to passive cell permeability. First, the hydroxyl (-OH) group is a polar functional group that can form hydrogen bonds with water, making it less favorable for the molecule to partition into the lipophilic (fat-loving) interior of the cell membrane. Second, the hydrochloride salt form indicates that the pyrrolidine nitrogen is basic. At physiological pH (around 7.4), this nitrogen will be protonated and carry a positive charge. Charged molecules have great difficulty crossing the nonpolar lipid bilayer of cell membranes through passive diffusion.[1][2]
Q2: How does Lipinski's Rule of Five apply to my compound series?
Lipinski's Rule of Five (Ro5) is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being orally active.[3] The rules are:
-
Molecular weight ≤ 500 g/mol
-
LogP (a measure of lipophilicity) ≤ 5
-
Hydrogen bond donors ≤ 5
-
Hydrogen bond acceptors ≤ 10
While the core octahydrocyclopenta[c]pyrrol-4-ol scaffold is well within these rules, the hydrochloride salt form and its resulting high polarity can lead to poor permeability, even if the Ro5 criteria are met.[4] It's crucial to remember that Ro5 is a guideline, not a strict rule, and many successful drugs exist "beyond the rule of five".[4][5][6] Properties like polar surface area (PSA) and the number of rotatable bonds are also important predictors of permeability.[7]
Q3: What is the difference between PAMPA and Caco-2 assays, and which should I use first?
The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay are two common in vitro models for assessing permeability, but they measure different things.
-
PAMPA uses an artificial lipid membrane and measures only passive diffusion.[8][9][10] It is a rapid, cost-effective, and high-throughput screen ideal for early-stage drug discovery to rank compounds based on their intrinsic ability to cross a lipid barrier.[8][9]
-
Caco-2 assays use a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[11][12] This model is more biologically relevant as it can assess passive diffusion, active transport (uptake and efflux), and paracellular transport (movement between cells).[12][13][14]
A tiered approach is recommended. Start with PAMPA for initial screening of a large number of derivatives to quickly identify compounds with favorable passive permeability. Then, advance the most promising candidates to the more complex and resource-intensive Caco-2 assay to investigate the impact of active transport mechanisms.[9][15]
Section 2: Troubleshooting Guides & Strategic Solutions
This section provides detailed, step-by-step solutions to common experimental problems.
Guide 1: Problem - Consistently Low Apparent Permeability (Papp) in PAMPA Assays
Initial Diagnosis: This often points to the intrinsic physicochemical properties of your compound, specifically its high polarity and charge, which hinder its ability to cross the artificial lipid membrane.
Causality & Strategic Solutions:
The primary reason for low passive diffusion is that the charged (protonated) form of your molecule is highly water-soluble and cannot easily enter the lipid membrane. The pH-partition hypothesis states that only the uncharged form of a molecule can passively permeate the membrane.[16] Therefore, the key is to increase the concentration of the neutral species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low PAMPA permeability.
1. Strategy: pH Modification
-
Rationale: By increasing the pH of the donor compartment in the PAMPA assay, you can shift the equilibrium towards the neutral, uncharged form of your amine, which should have significantly higher permeability.[2][17][18]
-
Protocol:
-
Prepare a series of buffers for your donor compartment with pH values ranging from 7.4 up to 9.0 (or higher, depending on compound stability).
-
Run the PAMPA assay with your compound in each of these buffers.
-
Analyze the results to create a pH-permeability profile.
-
-
Expected Outcome & Data Interpretation: You should observe an increase in the apparent permeability (Papp) as the pH increases. This confirms that the charge on the molecule is the primary limiting factor.
| pH of Donor Solution | % Neutral Species (Hypothetical) | Papp (x 10⁻⁶ cm/s) (Hypothetical) |
| 7.4 | ~1% | 0.2 |
| 8.0 | ~5% | 1.0 |
| 8.5 | ~24% | 4.8 |
| 9.0 | ~50% | 10.0 |
2. Strategy: Prodrug Approach
-
Rationale: If pH modification is not a viable long-term strategy (as the physiological environment is fixed), a prodrug approach can be highly effective.[19][][21] This involves temporarily masking the polar hydroxyl group with a lipophilic promoiety, such as an ester.[1][5][22] This increases the overall lipophilicity of the molecule, allowing it to cross the cell membrane.[1][19] Once inside the cell, endogenous enzymes (like esterases) cleave the promoiety, releasing the active parent drug.[][21]
-
Implementation:
-
Synthesize ester prodrugs of the hydroxyl group using various lipophilic acids (e.g., acetate, pivalate, benzoate).
-
Evaluate these prodrugs in the PAMPA assay at pH 7.4.
-
-
Visualization of Prodrug Strategy:
Caption: Prodrug strategy to mask a polar hydroxyl group.
3. Strategy: Structural Modification (SAR)
-
Rationale: A long-term medicinal chemistry strategy involves exploring the structure-activity relationship (SAR) around the hydroxyl group. Replacing it with a bioisostere—a different functional group with similar steric and electronic properties—can reduce polarity while maintaining biological activity.[23][24][25]
-
Implementation:
-
Fluorine Replacement: Replace the -OH group with a fluorine atom (-F). Fluorine is a good bioisostere for a hydroxyl group; it is small and highly electronegative but does not act as a hydrogen bond donor, which can improve permeability.[23][24]
-
Ether Analogs: Replace the -OH group with a small ether, like a methoxy group (-OCH3). This removes the hydrogen bond donating capacity.[26]
-
Guide 2: Problem - Good PAMPA Permeability but Poor Caco-2 Permeability
Initial Diagnosis: This classic discrepancy strongly suggests the involvement of biological transport mechanisms not present in the PAMPA model. The most common culprit is active efflux, where transporter proteins on the cell surface actively pump your compound out of the cell.[9][15]
Causality & Strategic Solutions:
Caco-2 cells express several efflux transporters, most notably P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[11][14] If your compound is a substrate for one of these transporters, it will be pumped back into the apical (top) chamber as soon as it enters the cell, resulting in low net transport to the basolateral (bottom) chamber.
Troubleshooting Workflow:
1. Strategy: Bi-directional Caco-2 Assay
-
Rationale: To determine if active efflux is occurring, you must measure permeability in both directions across the Caco-2 monolayer: from apical to basolateral (A→B), which represents absorption, and from basolateral to apical (B→A), which represents secretion/efflux.[12]
-
Protocol:
-
Perform the Caco-2 assay, dosing the compound in either the apical or basolateral chamber.
-
Measure the appearance of the compound in the opposite chamber over time.
-
Calculate the Papp for both directions (Papp A→B and Papp B→A).
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .
-
-
Data Interpretation: An efflux ratio greater than 2 is a strong indication that your compound is a substrate for an active efflux transporter.[11][12]
2. Strategy: Caco-2 Assay with Efflux Inhibitors
-
Rationale: To confirm which transporter is responsible for the efflux, the bi-directional assay can be repeated in the presence of a known inhibitor of that transporter.[11][27] If the efflux is blocked, the B→A permeability will decrease, and the A→B permeability will increase, leading to a reduction in the efflux ratio.
-
Protocol:
-
Expected Outcome: A significant reduction (≥50%) of the efflux ratio towards unity in the presence of the inhibitor confirms that your compound is a substrate of that specific transporter.[12]
Visualization of Bi-directional Caco-2 Assay:
Caption: Bi-directional transport across a Caco-2 monolayer.
Guide 3: Problem - High Variability and Low Recovery in Assays
Initial Diagnosis: Inconsistent data or low mass balance (% recovery < 70%) can invalidate your results.[12] This often points to issues with compound solubility, stability, or non-specific binding.[13][28]
Causality & Strategic Solutions:
-
Poor Aqueous Solubility: If your compound crashes out of solution in the assay buffer, its effective concentration at the cell/membrane surface is unknown, leading to artificially low and variable permeability readings.[13]
-
Non-Specific Binding: "Sticky" compounds can adhere to the plastic of the assay plates, reducing the amount of compound available for transport and detection.[12]
-
Compound Instability: The compound may be chemically or metabolically unstable in the assay conditions.
Troubleshooting Steps:
-
Measure Kinetic Solubility: Before running permeability assays, determine the kinetic solubility of your compound in the exact assay buffer (including any DMSO). This will define the maximum concentration you can reliably test.
-
Improve Solubility: If solubility is low, consider adding a low percentage of a co-solvent or surfactant to the buffer, but be aware this can sometimes affect cell monolayer integrity.
-
Check % Recovery: Always calculate the percent recovery in your permeability assays.[12] This is done by measuring the final amount of compound in the donor, acceptor, and (if possible by lysing the cells) intracellular compartments, and comparing the total to the initial amount added. Low recovery signals a problem that needs to be addressed.
-
Use Low-Binding Plates: If non-specific binding is suspected, switch to commercially available low-binding plates.
-
Assess Metabolic Stability: For Caco-2 assays, you can assess metabolic stability by monitoring the disappearance of the parent compound from the donor well over the incubation period and looking for the appearance of metabolites via LC-MS/MS.
Section 3: References
-
Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270. [Link]
-
Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of medicinal chemistry, 45(12), 2615-2623. [Link]
-
Gilmer, J. F., Moriarty, L. M., McElligott, M., & Clancy, J. M. (2014). Prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs). Molecules, 19(6), 7878-7917. [Link]
-
Brouwer, K. L., Keppler, D., Hoffmaster, K. A., & Bow, D. A. (2013). Transporters in drug development: 2013 International Transporter Consortium workshop on emerging transporters of clinical importance. Clinical pharmacology and therapeutics, 94(1), 23-30. [Link]
-
Eurofins Discovery. (n.d.). P-gp substrate assessment (Caco-2). Retrieved from [Link]
-
Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological reviews, 63(3), 750-771. [Link]
-
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351. [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111-2119. [Link]
-
Volpe, D. A. (2010). Drug-efflux transporter-mediated DDIs: clinical relevance and in vitro-in vivo correlation. Toxicology and applied pharmacology, 244(1), 10-20. [Link]
-
Sugano, K., Kansy, M., Artursson, P., Avdeef, A., Bendels, S., Di, L., ... & Lennernäs, H. (2010). Coexistence of passive and carrier-mediated processes in drug transport. Nature reviews Drug discovery, 9(8), 597-614. [Link]
-
Stella, V. J. (2004). Prodrugs as therapeutics. Expert opinion on therapeutic patents, 14(3), 277-280. [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Tsume, Y., Amidon, G. L., & Takeuchi, S. (2014). Dissolution/permeation system: a tool for predicting oral absorption of drugs. Journal of pharmaceutical sciences, 103(5), 1373-1382. [Link]
-
Patsnap Synapse. (2024, January 1). How does pH affect drug delivery? Retrieved from [Link]
-
Panigrahi, L., Pattnaik, S., & Ghosal, S. K. (2005). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 41, 311-321. [Link]
-
Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Retrieved from [Link]
-
O'Shea, J. P., Augustijns, P., & Brandl, M. (2015). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. In Drug Absorption Studies (pp. 235-250). Humana Press, New York, NY. [Link]
-
Keefer, C. E., Chang, G., & Liras, S. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS medicinal chemistry letters, 11(5), 819-825. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Faassen, F., Kelder, J., & van der Valk, J. (2003). Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. International journal of pharmaceutics, 263(1-2), 113-122. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176. [Link]
-
Lokey, R. S. (2012). Predicting and improving the membrane permeability of peptidic small molecules. Journal of medicinal chemistry, 55(7), 3163-3169. [Link]
-
Di, L., & Kerns, E. H. (2016). A bidirectional permeability assay for beyond rule of 5 compounds. European Journal of Pharmaceutical Sciences, 91, 147-155. [Link]
-
ChemHelpASAP. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube. [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosteric replacements. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Sahu, B., Sahu, R., Gidwani, B., & Mishra, A. (2024). Pyrrole: An Essential Framework in the Development of Therapeutic Agents and Insightful Analysis of Structure‐Active Relationships. ChemistrySelect, 9(32), e202401185. [Link]
-
Karatas, A., & Yucel, C. (2019). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 24(15), 2781. [Link]
-
GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]
-
Lipinski, C. A. (2016). Rule of five in 2015 and beyond: Target and ligand structural limitations, ligand chemistry structure and drug discovery project decisions. Advanced drug delivery reviews, 101, 3-15. [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]
-
de Oliveira, R. S., & de Freitas, J. C. R. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 15(11), 2588. [Link]
-
Tice, C. M. (2014). Amide bond bioisosteres: strategies, synthesis, and successes. MedChemComm, 5(3), 229-251. [Link]
-
Lokey Lab Protocols. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]
-
Dave, K., & Paliwal, S. (2014). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 50, 847-856. [Link]
-
Singh, N., & Pandey, J. (2021). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. In Frontiers in Drug Design and Discovery (Vol. 10, pp. 198-219). Bentham Science Publishers. [Link]
-
Gholap, S. S. (2016). A comprehensive review on journey of pyrrole scaffold against multiple therapeutic targets. European journal of medicinal chemistry, 110, 13-31. [Link]
-
Zunyi Medical University. (2014). Preparation method of octahydrocyclopentane[C]pyrrole. CN103601666A.
-
DSM IP Assets B.V. (2013). Method for preparation of octahydrocyclopenta[c]pyrrole. WO2013102634A1.
-
Gholap, S. S. (2016). Pyrrole: An emerging scaffold for construction of valuable therapeutic agents. European journal of medicinal chemistry, 110, 13-31. [Link]
-
Augustijns, P., & O'Shea, J. P. (2016). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics, 8(2), 16. [Link]
-
Al-Gousous, J., & Langguth, P. (2015). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutics and Biopharmaceutics, 93, 131-137. [Link]weakly_basic_compound_in_a_non-clinical_suspension_formulation)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. How does pH affect drug delivery? [synapse.patsnap.com]
- 3. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. Mechanistic studies on pH-permeability relationships: Impact of the membrane polar headgroup region on pKa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dynamic Protonation Dramatically Affects the Membrane Permeability of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]
- 22. mdpi.com [mdpi.com]
- 23. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 24. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 25. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 28. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to RBP4 Antagonists: Targeting Retinol-Mediated Ocular Diseases
Introduction: The Critical Role of RBP4 in Retinal Health and Disease
Retinol-binding protein 4 (RBP4) is the sole specific transporter of retinol (Vitamin A) from the liver to peripheral tissues, including the highly specialized retinal pigment epithelium (RPE). In the eye, retinol is a crucial component of the visual cycle, the complex enzymatic process that enables vision. However, the byproducts of this cycle, particularly bisretinoids like A2E, can be cytotoxic.[1][2] Excessive accumulation of these lipofuscin bisretinoids is a hallmark of Stargardt disease and is implicated in the pathogenesis of atrophic age-related macular degeneration (dry AMD).[1][2][3]
The transport of retinol to the RPE is mediated by a tertiary complex formed between RBP4, retinol, and transthyretin (TTR).[4] This complex is essential for preventing the renal filtration and clearance of the small RBP4 protein.[4] By targeting RBP4 and disrupting its interaction with TTR, it is possible to reduce the influx of retinol to the eye, thereby decreasing the formation of toxic bisretinoids and potentially slowing the progression of these blinding diseases.[1][5] This has led to the development of a new class of therapeutics: RBP4 antagonists.
This guide provides a comparative analysis of key RBP4 antagonists, with a focus on their mechanism of action, preclinical and clinical data, and the experimental methodologies used for their evaluation. We will delve into the performance of compounds based on the octahydrocyclopenta[c]pyrrol-4-ol scaffold and compare them with other notable RBP4 antagonists.
The Landscape of RBP4 Antagonists: A Comparative Overview
The development of RBP4 antagonists has evolved from early retinoid-based compounds to highly specific non-retinoid molecules with improved safety and efficacy profiles. Here, we compare several key antagonists that represent this evolution.
Key Players in RBP4 Antagonism
-
Fenretinide: A synthetic retinoid that was one of the first compounds identified to displace retinol from RBP4 and disrupt the RBP4-TTR interaction.[1][6] While it demonstrated proof-of-concept, its use is limited by a safety profile that may not be suitable for chronic dosing in non-life-threatening conditions.[1][7]
-
A1120: A potent, non-retinoid RBP4 antagonist that served as a lead compound for further development.[1][7][8] It effectively reduces serum RBP4 and bisretinoid accumulation in animal models.[7][8] However, A1120 suffers from poor human liver microsomal stability, limiting its clinical potential.[9]
-
BPN-14136: A novel non-retinoid antagonist featuring a bicyclic {3.3.0}-octahydrocyclopenta[c]pyrrolo core.[6] This compound exhibits excellent in vitro potency, selectivity, and improved drug-like characteristics compared to earlier antagonists.[6]
-
Tinlarebant (LBS-008): An orally administered small molecule antagonist of RBP4 currently in late-stage clinical trials for Stargardt disease and dry AMD.[3][10][11] It is designed to reduce the delivery of retinol to the eye and has received Fast Track and Orphan Drug designations from the FDA.[10][12]
-
ACPHS-52: A novel RBP4 antagonist and TTR kinetic stabilizer, designed based on the BPN-14136 scaffold.[13] This compound shows a promising pharmacokinetic profile and significant reduction of serum RBP4 and bisretinoid levels in preclinical models.[13]
Performance Comparison of RBP4 Antagonists
The following table summarizes key performance data for selected RBP4 antagonists based on available preclinical and clinical information. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Scaffold/Class | RBP4 Binding Affinity (IC50) | RBP4-TTR Interaction Inhibition (IC50) | Key Features & Development Stage |
| Fenretinide | Retinoid | - | 4.5 µM[7] | Proof-of-concept established; safety concerns for chronic use.[1][7] |
| A1120 | Non-retinoid | - | 155 nM[7] | Potent but has poor metabolic stability.[9] |
| BPN-14136 | Non-retinoid (octahydrocyclopenta[c]pyrrolo core) | 12.8 nM (SPA)[14] | 43.6 nM (HTRF)[14] | Excellent in vitro potency and drug-like properties.[6] |
| Tinlarebant (LBS-008) | Non-retinoid | 5.4 nM[13] | 9.7 nM[13] | Phase 3 clinical trials for Stargardt disease and dry AMD.[10][11][15] Once-daily oral administration.[3] |
| ACPHS-52 | Non-retinoid (BPN-14136 analog) | 80 nM (SPA)[13] | 250 nM (SPA)[13] | Dual RBP4 antagonist and TTR stabilizer; excellent preclinical PK profile.[13] |
SPA: Scintillation Proximity Assay; HTRF: Homogeneous Time-Resolved Fluorescence. It's important to note that SPA and HTRF assays measure different aspects of antagonist activity and their IC50 values are not directly comparable.
Mechanism of Action: Disrupting the Retinol Transport Cascade
RBP4 antagonists function by competitively binding to the retinol-binding pocket of RBP4. This has two primary consequences that lead to a reduction in retinol delivery to the eye.
-
Displacement of Retinol: The antagonist displaces native all-trans retinol from RBP4.
-
Inhibition of RBP4-TTR Interaction: The binding of the antagonist to RBP4 induces a conformational change that prevents the interaction between RBP4 and TTR.[16]
Without the stabilizing effect of TTR, the smaller RBP4-antagonist complex is rapidly cleared from the bloodstream through glomerular filtration in the kidneys.[4][5] This systemic reduction in circulating RBP4 and retinol levels leads to a decreased uptake of retinol by the RPE, thereby limiting the substrate available for the formation of cytotoxic bisretinoids.[2][3]
Caption: Mechanism of RBP4 antagonist action.
Experimental Protocols for Evaluating RBP4 Antagonists
The characterization and comparison of RBP4 antagonists rely on a series of robust in vitro and in vivo assays. The causality behind these experimental choices is to create a self-validating system that assesses binding affinity, functional antagonism, and downstream biological effects.
In Vitro RBP4 Binding Assay (Scintillation Proximity Assay - SPA)
This assay directly measures the binding affinity of a compound to RBP4 by competing with a radiolabeled ligand.
-
Principle: Biotinylated RBP4 is immobilized on streptavidin-coated SPA beads. A radiolabeled retinol, such as [3H]-all-trans-retinol, is added and binds to the immobilized RBP4, bringing the radioisotope in close proximity to the scintillant in the beads, generating a light signal. Test compounds are then added in increasing concentrations, and their ability to displace the radiolabeled retinol is measured by a decrease in the light signal.
-
Step-by-Step Methodology:
-
Prepare assay buffer (e.g., PBS with 0.1% BSA).
-
Add biotinylated human RBP4 to streptavidin-coated SPA beads and incubate to allow for immobilization.
-
Add a fixed concentration of [3H]-all-trans-retinol (e.g., 10 nM) to the RBP4-coated beads.[9]
-
Dispense the bead suspension into a 96-well plate.
-
Add serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM).
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Measure the scintillation counts using a microplate scintillation counter.
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the specific binding of the radiolabeled retinol.
-
In Vitro RBP4-TTR Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay assesses the functional ability of a compound to disrupt the retinol-dependent interaction between RBP4 and TTR.[4][9]
-
Principle: This assay uses a fluorescence resonance energy transfer (FRET) pair. RBP4 is tagged with a donor fluorophore (e.g., Europium cryptate), and TTR is tagged with an acceptor fluorophore (e.g., d2). In the presence of retinol, RBP4 and TTR interact, bringing the donor and acceptor into close proximity and allowing for FRET to occur. An antagonist will disrupt this interaction, leading to a decrease in the FRET signal.
-
Step-by-Step Methodology:
-
Prepare assay buffer.
-
In a microplate, add a fixed concentration of retinol (e.g., 1 µM) to induce the RBP4-TTR interaction.[7][9]
-
Add serial dilutions of the test compound.
-
Add Europium-labeled RBP4 and d2-labeled TTR.
-
Incubate the plate, protected from light, at 4°C overnight.[5]
-
Read the fluorescence at the donor and acceptor emission wavelengths using an HTRF-compatible plate reader.
-
Calculate the ratio of the acceptor to donor fluorescence and determine the IC50 value for the inhibition of the RBP4-TTR interaction.
-
Caption: A typical workflow for RBP4 antagonist development.
Conclusion and Future Directions
The development of non-retinoid RBP4 antagonists represents a significant advancement in the potential treatment of Stargardt disease and dry AMD. Compounds based on the octahydrocyclopenta[c]pyrrolo scaffold, such as BPN-14136, and those in late-stage clinical development, like tinlarebant, have demonstrated high potency and promising safety profiles. The dual-functionality of newer compounds like ACPHS-52, which also stabilizes TTR, may offer additional therapeutic benefits.
Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these antagonists to ensure sustained target engagement with a favorable safety margin. The ongoing clinical trials will provide crucial data on the long-term efficacy and safety of this therapeutic approach in patients. The continued exploration of novel chemical scaffolds and a deeper understanding of the RBP4-TTR interaction will undoubtedly pave the way for next-generation RBP4 antagonists for the treatment of these debilitating retinal diseases.
References
-
A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis. Investigative Ophthalmology & Visual Science. [Link]
-
A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis. PubMed. [Link]
-
Belite Bio finalises Tinlarebant Phase III trial design to treat dry AMD. Clinical Trials Arena. [Link]
-
Two functional classes of RBP4 antagonists with distinct mechanisms of serum retinol lowering. Investigative Ophthalmology & Visual Science. [Link]
-
A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis. PubMed Central. [Link]
-
Lin BioScience's Oral Drug LBS-008 for Late-Stage Dry AMD Completes Global Phase 3 Enrollment. Healthcare+ B2B. [Link]
-
Oral therapy targets Stargardt, dry AMD. Ophthalmology Times. [Link]
-
Belite Bio completes phase 3 clinical trial plans for LBS-008. Modern Retina. [Link]
-
Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities. PubMed Central. [Link]
-
Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. ACS Publications. [Link]
-
LBS-008. Lin BioScience. [Link]
-
Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development. PubMed. [Link]
-
Product 008. Belite Bio. [Link]
-
Phase 3, Randomized, Placebo-Controlled Study of Tinlarebant to Explore Safety and Efficacy in Geographic Atrophy. ClinicalTrials.gov. [Link]
-
Tinlarebant - Belite Bio. AdisInsight. [Link]
-
What are RBP4 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Belite Bio finalizes phase 3 clinical trial plans for advanced dry AMD treatment with LBS-008. Ophthalmology Times. [Link]
-
Tinlarebant. Retinol-binding protein 4 (RBP4) inhibitor, Treatment of Stargardt disease, Treatment of dry age-related macular de. Drugs of the Future. [Link]
-
Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development. ResearchGate. [Link]
-
RBP4 antagonist ACPHS-52 shows promise for eye disorders. BioWorld. [Link]
-
Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PubMed Central. [Link]
-
Identification of a New Class of Non-Retinoid RBP4 Antagonists. Investigative Ophthalmology & Visual Science. [Link]
-
A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle. PubMed Central. [Link]
-
Evaluation of different classes of RBP4 antagonists as potential treatments for AMD. Investigative Ophthalmology & Visual Science. [Link]
-
(A) Overlay of minimized bound conformations of RBP4 antagonist 33... ResearchGate. [Link]
-
Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis. PubMed Central. [Link]
-
Biological Functions of RBP4 and Its Relevance for Human Diseases. Frontiers in Physiology. [Link]
-
A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle. PubMed. [Link]
Sources
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. modernretina.com [modernretina.com]
- 4. Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Belite Bio finalises Tinlarebant Phase III trial design to treat dry AMD [clinicaltrialsarena.com]
- 11. taiwan-healthcare.org [taiwan-healthcare.org]
- 12. Lin BioScience, Inc. [linbioscience.com]
- 13. RBP4 antagonist ACPHS-52 shows promise for eye disorders | BioWorld [bioworld.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride Analogues in Drug Discovery
The octahydrocyclopenta[c]pyrrole scaffold is a privileged bicyclic structure in medicinal chemistry, serving as a versatile framework for the development of potent and selective therapeutic agents. Its rigid conformation allows for precise orientation of substituents, enabling targeted interactions with a variety of biological targets. This guide provides a comparative analysis of the efficacy of various analogues derived from this core structure, with a focus on their application as Retinol Binding Protein 4 (RBP4) antagonists, triple reuptake inhibitors (TRIs), and dipeptidyl peptidase IV (DPP4) inhibitors. We will delve into the structure-activity relationships (SAR), present key experimental data, and provide detailed protocols for the assays used to evaluate their efficacy.
Introduction to the Octahydrocyclopenta[c]pyrrole Core
The octahydrocyclopenta[c]pyrrole moiety is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its inherent structural rigidity and stereochemical complexity offer a unique platform for designing molecules with high affinity and selectivity for specific biological targets. Pyrrole and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2] This guide will explore how modifications to the octahydrocyclopenta[c]pyrrole core influence the efficacy of its analogues in different therapeutic areas.
Comparative Efficacy as Retinol Binding Protein 4 (RBP4) Antagonists
Therapeutic Rationale: RBP4 is the primary transport protein for retinol (Vitamin A) in the blood. Elevated levels of RBP4 are associated with insulin resistance and atrophic age-related macular degeneration. Antagonizing the interaction between RBP4 and transthyretin (TTR) is a promising strategy for lowering circulating RBP4 levels and treating these conditions.
A series of bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo analogues have been developed as potent RBP4 antagonists.[3] The key to their efficacy lies in the substitution pattern on the pyrrole nitrogen and the bicyclic core.
Experimental Data Summary:
| Compound ID | Core Scaffold | Substitution | RBP4 SPA IC50 (nM) | RBP4 HTRF IC50 (nM) | Human Liver Microsomal (HLM) Stability (% remaining after 30 min) |
| Analogue 4 | [3.3.0]-octahydrocyclopenta[c]pyrrole | Anthranilic acid appendage | Favorable | Favorable | 100% |
| Analogue 14 | Piperazine acid | N/A | 89.5 | 511 | Modest Improvement |
| Analogue 18 | [3.3.0]-octahydropyrrolo[3,4-c]pyrrole | N/A | Slightly more potent than 14 | N/A | Better than 14 |
| Analogue 33 | [3.3.0]-octahydrocyclopenta[c]pyrrole | 6-methylpyrimidine-4-carboxylic acid appendage | 12.8 ± 0.4 | 43.6 ± 10.5 | Excellent |
Structure-Activity Relationship (SAR) Insights:
-
The incorporation of the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core in analogue 33 led to a significant improvement in in vitro RBP4 potency compared to other scaffolds like piperazine acid (analogue 14) and [3.3.0]-octahydropyrrolo[3,4-c]pyrrole (analogue 18).[3]
-
The 6-methylpyrimidine-4-carboxylic acid appendage in analogue 33 engages in key hydrogen bond interactions within the RBP4 binding cavity.[3]
-
The bicyclic core of analogue 33 extends through the β-barrel channel of RBP4, projecting the ortho-trifluoromethylphenyl ring deeper into a lipophilic cavity, which likely contributes to its high potency.[3]
-
Analogue 4, with an anthranilic acid appendage, also demonstrated a favorable balance of RBP4 binding and functional activity, coupled with excellent microsomal stability.[3]
Experimental Workflow: RBP4 Inhibition Assays
The following diagram illustrates a typical workflow for evaluating the efficacy of RBP4 antagonists.
Caption: Workflow for RBP4 antagonist efficacy testing.
Detailed Protocol: Scintillation Proximity Assay (SPA) for RBP4 Binding
-
Immobilization: Recombinant human RBP4 is immobilized onto SPA beads.
-
Ligand Addition: A radiolabeled tracer that binds to RBP4 is added to the RBP4-coated beads.
-
Compound Incubation: The test compounds (octahydrocyclopenta[c]pyrrol-4-ol hydrochloride analogues) are added at varying concentrations.
-
Competition: The test compounds compete with the radiolabeled tracer for binding to RBP4.
-
Signal Detection: When the radiolabeled tracer is in close proximity to the beads (i.e., bound to RBP4), it excites the scintillant in the beads, producing a light signal. Unbound tracer is too far away to produce a signal.
-
Data Analysis: The reduction in the light signal is proportional to the amount of tracer displaced by the test compound. The IC50 value is calculated from the dose-response curve.
Comparative Efficacy as Triple Reuptake Inhibitors (TRIs)
Therapeutic Rationale: Major depressive disorder is associated with imbalances in the neurotransmitters serotonin (SERT), norepinephrine (NET), and dopamine (DAT). Triple reuptake inhibitors aim to simultaneously block the reuptake of these three neurotransmitters, offering a broader spectrum of antidepressant activity.
Novel bicyclic octahydrocyclopenta[c]pyrrole scaffolds have been identified as potent TRIs.[4]
Experimental Data Summary:
| Compound ID | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | In Vivo Activity (Mouse Tail Suspension Test) |
| 22a | 20 | 109 | 430 | Active at 10 and 30 mpk PO |
| 23a | 29 | 85 | 168 | Active at 10 and 30 mpk PO |
| 26a | 53 | 150 | 140 | Active at 10 and 30 mpk PO |
SAR Insights:
-
The 3-aryl octahydrocyclopenta[c]pyrrole analogues demonstrate potent inhibition of all three monoamine transporters.[4]
-
Slight modifications to the aryl substituent can fine-tune the potency and selectivity profile for SERT, NET, and DAT.[4]
-
The optimized compounds were found to be highly brain penetrant, a crucial property for CNS-acting drugs.[4]
Experimental Workflow: TRI Activity Assessment
Caption: Workflow for evaluating Triple Reuptake Inhibitor activity.
Comparative Efficacy as Dipeptidyl Peptidase IV (DPP4) Inhibitors
Therapeutic Rationale: DPP4 is an enzyme that inactivates the incretin hormones GLP-1 and GIP, which are involved in glucose-dependent insulin secretion. Inhibiting DPP4 prolongs the action of these hormones, leading to improved glycemic control in type 2 diabetes.
A series of novel β-amino pyrrole-2-carbonitrile derivatives, including those with an octahydrocyclopenta[b]pyrrole core (a close structural relative), have been designed as DPP4 inhibitors.[5]
Experimental Data Summary:
| Compound ID | DPP4 IC50 (µM) | Selectivity (DPP8/DPP4) | Selectivity (DPP9/DPP4) | Oral Bioavailability (F %) | In Vivo Efficacy (Oral Glucose Tolerance Test) |
| 8l | 0.05 | N/A | N/A | 53.2 | Efficacious |
| 9l | 0.01 | 898.00 | 566.00 | 22.8 | Good efficacy |
SAR Insights:
-
The β-amino pyrrole-2-carbonitrile scaffold is a key pharmacophore for DPP4 inhibition.[5]
-
Compound 9l, with an octahydrocyclopenta[b]pyrrole moiety, demonstrated excellent DPP4 inhibitory activity and good selectivity against related peptidases like DPP8 and DPP9.[5]
-
Both compounds 8l and 9l showed in vivo efficacy in decreasing blood glucose levels.[5]
Conclusion
The octahydrocyclopenta[c]pyrrole scaffold and its close analogues represent a highly versatile platform for the design of novel therapeutics. Through targeted modifications of this core structure, researchers have successfully developed potent and selective inhibitors for a range of biological targets, including RBP4, monoamine transporters, and DPP4. The comparative analysis presented in this guide highlights the importance of subtle structural changes in dictating the efficacy and selectivity of these compounds. The provided experimental data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of next-generation therapeutics based on this privileged scaffold.
References
-
Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PubMed Central. [Link]
-
Octahydrocyclopenta[c]pyrrole derivatives. ResearchGate. [Link]
-
Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. PubMed. [Link]
-
Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. PubMed. [Link]
- Preparation method of octahydrocyclopentane[C]pyrrole.
Sources
- 1. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Preclinical Validation of Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride in Animal Models
A Senior Application Scientist's Perspective on Navigating Efficacy and Translational Relevance
In the landscape of novel compound discovery, the journey from a promising molecular structure to a validated therapeutic candidate is both intricate and demanding. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride. While direct experimental data on this specific compound is not yet publicly available, its structural similarity to known psychoactive agents, particularly triple reuptake inhibitors, provides a strong rationale for investigating its potential in the realm of central nervous system (CNS) disorders.
This document serves as a detailed roadmap, outlining a proposed validation strategy grounded in established scientific principles and methodologies. We will delve into the causality behind experimental choices, ensuring that every described protocol is part of a self-validating system.
Rationale for Investigation: The Octahydrocyclopenta[c]pyrrole Scaffold
The octahydrocyclopenta[c]pyrrole core is a key structural motif found in a variety of biologically active compounds.[1] Notably, derivatives of this scaffold have been identified as potent triple reuptake inhibitors, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[2] This mechanism is a well-established therapeutic strategy for major depressive disorder and other mood disorders. The presence of a hydroxyl group in this compound may influence its pharmacokinetic and pharmacodynamic properties, including blood-brain barrier penetration and target affinity.
Given this structural precedent, it is hypothesized that this compound may exhibit antidepressant and/or anxiolytic activity. Therefore, the initial validation in animal models should focus on established behavioral paradigms that are sensitive to these pharmacological effects.
Proposed Animal Models for Efficacy Screening
The selection of appropriate animal models is paramount for the successful evaluation of a novel compound. For screening potential antidepressant and anxiolytic agents, a battery of tests is recommended to assess different behavioral domains and increase the predictive validity of the findings.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test for assessing antidepressant efficacy.[3][4] The model is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility, suggesting a pro-active, escape-oriented behavior.[5]
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a classic behavioral assay for screening anxiolytic compounds.[6][7] The test leverages the innate conflict in rodents between their natural tendency to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic drugs typically increase the time spent in the open arms of the maze, indicating a reduction in anxiety-like behavior.[7]
Experimental Design and Protocols
A robust experimental design is crucial for obtaining reliable and reproducible data. The following protocols are designed to provide a clear and detailed methodology for the initial validation of this compound.
General Considerations
-
Animals: Male C57BL/6 mice (8-10 weeks old) are a suitable initial choice due to their widespread use and well-characterized behavioral responses.
-
Housing: Animals should be group-housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow at least one week of acclimation to the housing facility before any experimental procedures.
-
Drug Formulation: this compound should be dissolved in a suitable vehicle, such as sterile saline or a solution of 0.5% methylcellulose. The route of administration will likely be intraperitoneal (i.p.) or oral (p.o.), depending on the compound's solubility and desired pharmacokinetic profile.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the initial validation of this compound.
Caption: Proposed experimental workflow for the validation of this compound.
Detailed Protocol: Forced Swim Test (FST)
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes before the test. A positive control group receiving a standard antidepressant like fluoxetine (20 mg/kg, i.p.) should be included.
-
Gently place each mouse into the cylinder for a 6-minute session.[4]
-
Record the entire session using a video camera.
-
An observer blinded to the treatment conditions should score the duration of immobility during the last 4 minutes of the test.[8] Immobility is defined as the absence of active, escape-oriented movements, with only minor movements necessary to keep the head above water.[4]
-
-
Data Analysis: Compare the mean duration of immobility between the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group.
Detailed Protocol: Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated 50 cm from the floor. The maze should be situated in a dimly lit room.
-
Procedure:
-
Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes before the test. A positive control group receiving a standard anxiolytic like diazepam (1-2 mg/kg, i.p.) should be included.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session with a video camera and use an automated tracking system or a blinded observer to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
-
Data Analysis: The primary outcome measure is the percentage of time spent in the open arms ((time in open arms / total time) x 100). Compare the means between groups using a one-way ANOVA and an appropriate post-hoc test. The number of closed arm entries can be used as a measure of general locomotor activity.
Data Presentation and Interpretation
For a clear and objective comparison, quantitative data should be summarized in structured tables. Below are examples of how to present the hypothetical data from the proposed experiments.
Table 1: Effect of this compound in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | n | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle | - | 10 | 150.5 ± 10.2 |
| Octahydrocyclopenta[c]pyrrol-4-ol HCl | 1 | 10 | 145.2 ± 9.8 |
| Octahydrocyclopenta[c]pyrrol-4-ol HCl | 5 | 10 | 110.8 ± 8.5 |
| Octahydrocyclopenta[c]pyrrol-4-ol HCl | 10 | 10 | 85.3 ± 7.1 |
| Fluoxetine (Positive Control) | 20 | 10 | 90.1 ± 7.9 |
| p < 0.05, **p < 0.01 compared to vehicle |
Table 2: Effect of this compound in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | n | % Time in Open Arms (Mean ± SEM) | Number of Closed Arm Entries (Mean ± SEM) |
| Vehicle | - | 10 | 15.2 ± 2.1 | 12.5 ± 1.5 |
| Octahydrocyclopenta[c]pyrrol-4-ol HCl | 1 | 10 | 18.5 ± 2.5 | 13.1 ± 1.7 |
| Octahydrocyclopenta[c]pyrrol-4-ol HCl | 5 | 10 | 28.9 ± 3.2 | 12.8 ± 1.6 |
| Octahydrocyclopenta[c]pyrrol-4-ol HCl | 10 | 10 | 35.4 ± 3.8 | 13.5 ± 1.8 |
| Diazepam (Positive Control) | 1 | 10 | 40.1 ± 4.1 | 11.9 ± 1.4 |
| p < 0.05, **p < 0.01 compared to vehicle |
Mechanistic Insights and Future Directions
A significant reduction in immobility in the FST and an increase in open arm exploration in the EPM would provide strong preliminary evidence for the antidepressant and anxiolytic potential of this compound.
To further validate these findings and elucidate the underlying mechanism of action, the following steps are recommended:
-
Receptor Binding Assays: Determine the binding affinity of the compound for SERT, NET, and DAT, as well as other relevant CNS targets.
-
In Vivo Microdialysis: Measure the extracellular levels of serotonin, norepinephrine, and dopamine in relevant brain regions (e.g., prefrontal cortex, hippocampus) following compound administration.
-
Chronic Dosing Studies: Evaluate the efficacy of the compound after chronic administration, which is more clinically relevant for antidepressant and anxiolytic treatments.
-
Safety and Tolerability Studies: Assess potential side effects, such as effects on locomotor activity (using an open field test), motor coordination (using a rotarod test), and general health.
The following diagram illustrates a potential signaling pathway that could be investigated if the compound is confirmed to be a triple reuptake inhibitor.
Caption: Hypothesized mechanism of action for this compound.
Conclusion
The validation of a novel compound like this compound in animal models requires a systematic and scientifically rigorous approach. By leveraging the known pharmacology of structurally similar molecules, we can formulate a targeted and efficient screening strategy. The protocols and frameworks presented in this guide provide a solid foundation for the initial preclinical assessment of this promising compound. The successful execution of these studies will be a critical step in determining its potential as a novel therapeutic agent for CNS disorders.
References
- A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. [Link not available]
- Anxiety and Depression Tests in Rodents - Charles River Labor
- Animal tests for anxiety-like and depression-like behavior in rats - PMC - PubMed Central. [Link not available]
- Behavioral Assessment of Antidepressant Activity in Rodents - NCBI - NIH. [Link not available]
- Individual differences in the elevated plus-maze and the forced swim test - PubMed. [Link not-available]
- Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. [Link not available]
-
Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues - PubMed. [Link]
-
Animal Models for Screening New Agents: A Behavioural View - PubMed. [Link]
-
Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PubMed Central. [Link]
-
Forced Swim Test - Maze Engineers - Conduct Science. [Link]
-
The relationship between anxiety and depression in animal models: a study using the forced swimming test and elevated plus-maze - PubMed. [Link]
-
Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole - Frontiers. [Link]
-
The relationship between anxiety and depression in animal models: a study using the forced swimming test and elevated plus-maze - SciELO. [Link]
-
Animal models of addiction - PMC - PubMed Central - NIH. [Link]
-
Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC - PubMed Central. [Link]
-
Octahydrocyclopenta[c]pyrrole derivatives. | Download Scientific Diagram - ResearchGate. [Link]
-
Animal models for screening anxiolytic-like drugs: a perspective - PMC - PubMed Central. [Link]
-
Review Paper on Models for CNS Stimulant Drug Screening - Asian Journal of Pharmaceutical Research. [Link]
-
Octahydrocyclopenta(c)pyrrole | C7H13N | CID 110688 - PubChem. [Link]
-
CNS activity plot showing known CNS-penetrating (blue points) and... - ResearchGate. [Link]
-
[Heterocyclic systems. V. Synthesis and CNS activity of derivatives of 6H-pyrrolo (1,2-a) (1,4)-benzodiazepine] - PubMed. [Link]
-
Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC - PubMed Central. [Link]
-
Pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors - PubMed. [Link]
-
3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides, a new class of synthetic histone deacetylase inhibitors - PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 7. criver.com [criver.com]
- 8. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
structure-activity relationship (SAR) studies of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride derivatives
A Comparative Guide to the Structure-Activity Relationships of Octahydrocyclopenta[c]pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The octahydrocyclopenta[c]pyrrole core, a saturated bicyclic amine, is a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure offers a unique framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with a variety of biological targets.[1] This guide provides an in-depth comparison of the structure-activity relationship (SAR) studies for derivatives of this scaffold across different therapeutic targets, supported by experimental data and protocols.
Part 1: Targeting Monoamine Transporters for Antidepressant Activity
One of the most explored applications of the octahydrocyclopenta[c]pyrrole scaffold is in the development of triple reuptake inhibitors (TRIs), which block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2] This approach is hypothesized to offer a broader spectrum of antidepressant efficacy.
Core SAR Insights and Lead Optimization
Initial studies identified 3-aryl octahydrocyclopenta[c]pyrrole analogs as potent TRIs. The core directive of the SAR exploration was to optimize the potency and selectivity profile while maintaining favorable pharmacokinetic properties.
A key publication in the Journal of Medicinal Chemistry discloses a series of these bicyclic analogs.[2] The general structure involves substitution at the 3-position of the bicyclic core. The nature and substitution pattern of this aryl group proved critical for activity.
Key SAR Findings:
-
Aryl Substituents: The substitution pattern on the 3-aryl ring significantly modulates potency at each transporter. For example, dichlorophenyl substitution was found to be favorable.
-
Stereochemistry: The stereochemistry of the 3-aryl substituent is crucial for potent inhibition.
-
Scaffold Isomers: Comparison with the isomeric octahydro-1H-isoindole scaffold also yielded potent TRIs, demonstrating the versatility of bicyclic structures in targeting monoamine transporters.[2]
Comparative Performance Data
The following table summarizes the in vitro potency of key optimized compounds from this series.[2]
| Compound | 3-Aryl Substituent | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| 22a | 3,4-dichlorophenyl | 20 | 109 | 430 |
| 23a | 3,4-dichlorophenyl | 29 | 85 | 168 |
| 26a | 3,4-dichlorophenyl | 53 | 150 | 140 |
Data sourced from Zhang et al., 2011.[2]
These optimized compounds were found to be highly brain penetrant and demonstrated in vivo activity in the mouse tail suspension test, a common behavioral assay for antidepressant efficacy.[2] However, potential liabilities, including moderate inhibition of cytochrome P450 (CYP) enzymes and the hERG potassium channel, were also identified.[2]
Logical Flow of SAR Exploration
The development process illustrates a classic medicinal chemistry workflow, starting from a hit compound and systematically modifying its structure to improve target engagement and drug-like properties.
Caption: Workflow for TRI Lead Optimization.
Part 2: Antagonists of Retinol Binding Protein 4 (RBP4) for Ocular Diseases
The octahydrocyclopenta[c]pyrrole scaffold has also been successfully employed to develop antagonists of Retinol Binding Protein 4 (RBP4). These agents are being investigated as a potential treatment for atrophic age-related macular degeneration (AMD) and Stargardt disease by reducing the formation of cytotoxic bisretinoids in the eye.[3][4]
From Poor Stability to Potent Antagonist: A Comparative Case Study
An initial lead compound in this area suffered from poor human liver microsomal (HLM) stability, a significant hurdle for drug development.[3] The research goal was to design new chemical entities with improved drug-like properties while retaining or enhancing RBP4 binding affinity.
This led to the discovery of the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo RBP4 antagonist, analogue 4 . This compound showed a much-improved HLM stability (100% remaining after 30 minutes) while maintaining a favorable balance of in vitro binding and functional antagonist activity.[3]
Further SAR studies focused on replacing the anthranilic acid portion of analogue 4 . The key insight was the use of a pyrimidine-4-carboxylic acid fragment as a suitable isostere. This strategic modification led to the discovery of compound 33 , a standout antagonist with exquisite in vitro RBP4 binding affinity and excellent microsomal stability.[3][4]
Comparative Performance Data
| Compound | Core Structure | Key Appendage | RBP4 SPA IC50 (nM) | HLM Stability (% remaining) |
| 3 | (undisclosed) | (undisclosed) | Favorable | ~3% |
| 4 | Octahydrocyclopenta[c]pyrrole | Anthranilic Acid | Favorable | 100% |
| 33 | Octahydrocyclopenta[c]pyrrole | 6-methylpyrimidine-4-carboxylic acid | 12.8 ± 0.4 | Excellent |
Data sourced from Ciavarri et al., 2015.[3]
Analogue 33 was found to robustly reduce circulating plasma RBP4 levels in vivo by over 90%, demonstrating the successful translation of in vitro potency to in vivo efficacy.[3]
Visualization of Core Hopping and Fragment Replacement
The discovery of compound 33 is an excellent example of scaffold hopping and isostere replacement to overcome metabolic liabilities.
Caption: SAR strategy for RBP4 Antagonist Development.
Part 3: Alternative Applications and Broader Context
The versatility of the pyrrolidine and bicyclic pyrrolidine scaffold extends to numerous other therapeutic areas.[5][6]
-
Antiparasitic Agents: Novel bicyclic pyrrolidines have been designed as selective inhibitors of Toxoplasma gondii phenylalanine tRNA synthetase (PheRS).[7] SAR studies on this series showed a strong preference for ortho-hydroxyl addition on a biaryl alkyne extension to enhance potency by over 20-fold.[7][8] These compounds demonstrated favorable pharmacokinetic properties, including CNS penetration, a desirable feature for treating toxoplasmosis.[7]
-
Dopamine Receptor Ligands: The rigid structure of the octahydrocyclopenta[c]pyrrole core makes it suitable for interacting with G protein-coupled receptors (GPCRs) like dopamine receptors.[9] While many approved drugs target the dopamine D2 receptor (D2R), they often suffer from promiscuity and side effects.[10][11] The development of novel, selective ligands using scaffolds like this remains an active area of research to find therapies with improved side-effect profiles for conditions like Parkinson's disease and schizophrenia.[10][11]
-
DPP4 Inhibitors: Derivatives of octahydrocyclopenta[b]pyrrole-2-carbonitrile have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP4) for the treatment of diabetes.[12] One lead compound from this series showed excellent DPP4 inhibitory activity (IC50 = 0.01 µM), good selectivity against related peptidases, and efficacy in an oral glucose tolerance test.[12]
Part 4: Experimental Protocols
The trustworthiness of SAR data relies on robust and reproducible experimental methods. Below are representative protocols based on the cited literature.
Protocol 1: Synthesis of Octahydrocyclopenta[c]pyrrole Core
A general method for preparing the core scaffold involves the reduction of a cyclopentimide compound.[13]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the cyclopentimide compound (II) in an appropriate solvent (e.g., THF), add a Lewis acid (e.g., BF3·OEt2) promoter.
-
Reduction: Cool the mixture and slowly add a boron reducing agent (e.g., borane-dimethyl sulfide complex).
-
Workup: After the reaction is complete, cool the mixture and carefully quench with dilute hydrochloric acid to a pH of 2-3.
-
Extraction (Organic Phase): Extract the aqueous layer with an organic solvent like ethyl acetate to remove non-basic impurities.
-
Basification & Extraction (Aqueous Phase): Adjust the pH of the acidic aqueous layer to 8-9 using a saturated sodium carbonate solution.
-
Final Extraction: Extract the basified aqueous layer multiple times with ethyl acetate.
-
Isolation: Combine the organic extracts from the final step, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the octahydrocyclopenta[c]pyrrole product.[13]
Protocol 2: In Vitro Monoamine Transporter Inhibition Assay
This protocol is a standard method for determining the IC50 values of compounds against SERT, NET, and DAT.
Step-by-Step Methodology:
-
Cell Lines: Utilize HEK293 cells stably expressing the human SERT, NET, or DAT.
-
Radioligand: Prepare a solution of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand, and varying concentrations of the test compound.
-
Non-specific Binding: Include control wells with a high concentration of a known inhibitor (e.g., fluoxetine for SERT) to determine non-specific binding.
-
Equilibration: Incubate the plates for a set time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Scintillation Counting: Wash the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- Hulverson, M. A., et al. (2015). Improved bicyclic pyrrolidine analogs inhibit Toxoplasma gondii growth in vitro and cure infection in vivo. PLoS ONE.
- Luth, M. R., et al. (2018). Bicyclic pyrrolidine inhibitors of Toxoplasma gondii phenylalanine t-RNA synthetase with antiparasitic potency in vitro and brain exposure. ACS Infectious Diseases.
- Singh, R., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Results in Chemistry.
- Ciavarri, J., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry.
- Zhang, M., et al. (2011). Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. Journal of Medicinal Chemistry.
- Bhat, M. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
- Ciavarri, J., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease.
- Giacalone, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- BenchChem. (n.d.). Octahydrocyclopenta[c]pyrrole | 5661-03-0.
- Pellegrini, C., et al. (1991). Synthesis and dopaminergic activity of trans-6-methyl-7a,8,9,10,11,11a-hexahydro-7H-pyrrolo[3,2,1-gh]. European Journal of Medicinal Chemistry.
- Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach.
- Wieder, M., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight.
- CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.
- Wang, L., et al. (2014). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. iris.unipa.it [iris.unipa.it]
- 7. Improved bicyclic pyrrolidine analogs inhibit Toxoplasma gondii growth in vitro and cure infection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bicyclic pyrrolidine inhibitors of Toxoplasma gondii phenylalanine t-RNA synthetase with antiparasitic potency in vitro and brain exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and dopaminergic activity of trans-6-methyl-7a,8,9,10,11,11a-hexahydro-7H-pyrrolo[3,2,1-gh]- 4,7-phenanthroline and trans-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
A Comparative Analysis of Synthetic Routes to Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride for Pharmaceutical Research and Development
Published: January 19, 2026
Introduction
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride is a pivotal bicyclic amine scaffold that has garnered significant attention in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique conformational constraint, making it a valuable building block for designing selective, high-affinity ligands for various biological targets. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the strategic considerations and experimental nuances essential for researchers, scientists, and drug development professionals. We will delve into two main strategies: the reduction of a key ketone intermediate and a stereoselective approach involving an aza-Cope-Mannich rearrangement, culminating in the formation of the hydrochloride salt.
Route 1: Synthesis via Reduction of Octahydrocyclopenta[c]pyrrol-4-one
This widely utilized approach hinges on the synthesis of the key intermediate, octahydrocyclopenta[c]pyrrol-4-one, followed by its reduction to the desired alcohol. The accessibility of starting materials and the generally high yields of the reduction step make this a practical choice for laboratory and pilot-scale synthesis.
Synthesis of the Ketone Intermediate
The synthesis of octahydrocyclopenta[c]pyrrol-4-one can be achieved through a multi-step sequence starting from readily available 2,3-dimethylmaleimide. This method involves a halogenation, cyclization, degradation, and reduction sequence.[1] The process is advantageous due to its use of inexpensive starting materials and amenability to large-scale production.
Reduction of the Ketone
Once octahydrocyclopenta[c]pyrrol-4-one is obtained, the pivotal step is the reduction of the ketone functionality to the corresponding alcohol. This transformation is typically achieved with high efficiency using various reducing agents.
-
Dissolution: Dissolve octahydrocyclopenta[c]pyrrol-4-one in a suitable solvent such as methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The use of a mild reducing agent like NaBH₄ is preferred to avoid the reduction of other functional groups that might be present in more complex derivatives.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess reducing agent.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield crude octahydrocyclopenta[c]pyrrol-4-ol.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure alcohol.
Formation of the Hydrochloride Salt
The final step is the conversion of the free base, octahydrocyclopenta[c]pyrrol-4-ol, into its hydrochloride salt to improve its stability and handling properties.
-
Dissolution: Dissolve the purified octahydrocyclopenta[c]pyrrol-4-ol in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash it with a small amount of the anhydrous solvent, and dry it under vacuum to yield this compound.
Caption: Synthesis of octahydrocyclopenta[c]pyrrol-4-ol HCl via a ketone intermediate.
Route 2: Stereoselective Synthesis via Aza-Cope-Mannich Rearrangement
For applications where specific stereoisomers are required, a stereoselective synthesis is paramount. An elegant and efficient route to achieve this involves a key aza-Cope-Mannich rearrangement.[2] This strategy allows for the construction of the bicyclic core with excellent control over the stereochemistry.
This approach typically begins with commercially available starting materials and proceeds through a sequence of 3-6 steps.[2] Key features of this synthesis include a regioselective epoxide ring-opening and the stereoselective aza-Cope-Mannich reaction.[2] The final product can be obtained in good overall yields (61-75%) with minimal need for chromatographic purification.[2]
While the full experimental details for the synthesis of the specific 4-hydroxy derivative are not explicitly detailed in the cited literature for direct comparison, the principles of this stereoselective route offer a powerful alternative to the classical reduction approach, particularly when enantiopurity is a critical requirement. The introduction of the hydroxyl group would likely be planned either from a chiral starting material containing the hydroxyl precursor or through a stereoselective reduction of a ketone intermediate synthesized via this pathway.
Caption: Stereoselective synthesis of octahydrocyclopenta[c]pyrrol-4-ol HCl.
Comparative Analysis
To facilitate a clear comparison, the key aspects of each synthetic route are summarized in the table below.
| Feature | Route 1: Reduction of Ketone | Route 2: Aza-Cope-Mannich Rearrangement |
| Starting Materials | Readily available and inexpensive (e.g., 2,3-dimethylmaleimide) | Commercially available, may require chiral precursors for stereoselectivity |
| Key Reactions | Ketone reduction | Regioselective epoxide ring-opening, aza-Cope-Mannich rearrangement |
| Stereocontrol | Generally produces a mixture of stereoisomers unless a stereoselective reducing agent is used. | High degree of stereocontrol, leading to enantiopure products.[2] |
| Number of Steps | Multi-step synthesis for the ketone, followed by reduction and salt formation. | 3-6 steps.[2] |
| Overall Yield | Variable, but can be high for the reduction step. | 61-75%.[2] |
| Purification | Often requires chromatographic purification of the alcohol. | Minimal chromatographic purification reported.[2] |
| Scalability | The synthesis of the ketone precursor is reported to be suitable for large-scale production.[1] | Reported as a scalable synthesis.[2] |
| Advantages | Utilizes common reagents and techniques; potentially more cost-effective for racemic mixtures. | Excellent for producing specific stereoisomers; high overall yields. |
| Disadvantages | Lack of inherent stereocontrol in the reduction step. | May require more specialized reagents and techniques for the key rearrangement. |
Conclusion
The choice of synthetic route for this compound is contingent upon the specific requirements of the research or development program.
Route 1 , the reduction of octahydrocyclopenta[c]pyrrol-4-one, offers a robust and scalable method for producing the target compound, particularly when a racemic mixture is acceptable or when subsequent chiral resolution is planned. Its reliance on readily available starting materials and conventional transformations makes it an attractive option from a process chemistry perspective.
Route 2 , employing a stereoselective aza-Cope-Mannich rearrangement, is the preferred method when the synthesis of a specific enantiomer is required from the outset. This approach provides excellent stereocontrol and good overall yields, minimizing the need for extensive purification and eliminating the loss of material associated with chiral resolution.
Ultimately, a thorough evaluation of factors such as cost, scalability, and, most importantly, the desired stereochemical outcome will guide the synthetic chemist in selecting the most appropriate pathway for the synthesis of this valuable pharmaceutical building block.
References
[2] Highly Stereoselective and Scalable Synthesis of Trans-Fused octahydrocyclohepta[b]pyrrol-4(1H)-ones via the aza-Cope-Mannich Rearrangement in Racemic and Enantiopure Forms. (2012). PubMed. Available at: [Link] [3] Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof. (2013). Eureka. Available at: [1] Method for preparation of octahydrocyclopenta[c]pyrrole. (2013). Google Patents. Available at:
Sources
- 1. Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. Highly stereoselective and scalable synthesis of trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones via the aza-Cope-Mannich rearrangement in racemic and enantiopure forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole - Google Patents [patents.google.com]
A Researcher's Guide to Correlating In Vitro and In Vivo Activity of Novel Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride Derivatives
For drug development professionals, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. A critical milestone in this journey is establishing a robust In Vitro-In Vivo Correlation (IVIVC) . This guide provides a comprehensive framework for researchers and scientists on how to approach the IVIVC for a novel compound, octahydrocyclopenta[c]pyrrol-4-ol hydrochloride. While direct extensive studies on this specific hydrochloride salt are not widely published, the octahydrocyclopenta[c]pyrrole core is a well-established pharmacophore found in potent bioactive agents.
This guide will leverage insights from closely related analogues to present a best-practice methodology. We will focus on a key therapeutic area where this scaffold has shown significant promise: the inhibition of Retinol Binding Protein 4 (RBP4), a target implicated in ocular diseases like age-related macular degeneration.[1] By understanding the principles and experimental designs presented here, researchers can effectively bridge the gap between benchtop assays and preclinical efficacy studies.
The Foundational Role of In Vitro-In Vivo Correlation
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (like its potency in a biochemical assay or its dissolution rate) and a relevant in vivo response (such as plasma concentration or a pharmacodynamic endpoint).[2][3][4] Establishing a strong IVIVC is not merely an academic exercise; it is a strategic tool that can accelerate drug development by:
-
Informing lead optimization: A good correlation allows for the early prediction of in vivo performance from in vitro data, enabling chemists to prioritize the synthesis of the most promising analogues.
-
Reducing reliance on animal studies: By using in vitro data as a surrogate for in vivo bioavailability, the number of animal experiments can be significantly reduced.[5][6]
-
Setting meaningful quality control specifications: A validated IVIVC can be used to establish dissolution or potency specifications that are directly linked to clinical performance.[7]
This guide will walk through the essential in vitro characterization, the corresponding in vivo validation, and the process of building the correlative model for our target compound, this compound, as a potential RBP4 antagonist.
Part 1: Comprehensive In Vitro Characterization
The first step is to thoroughly profile the compound's activity and properties in a controlled laboratory setting. For an RBP4 antagonist, the goal is to quantify its ability to disrupt the interaction between RBP4 and its transport protein, TRANSTHYRETIN (TTR), which is crucial for the circulation of retinol.
Primary Target Engagement Assays
The causality behind our experimental choices here is to first confirm and quantify the direct interaction of our compound with the therapeutic target, RBP4. We will use two orthogonal, high-throughput screening (HTS)-compatible assays to ensure the data is robust and not an artifact of a single detection method.
-
Scintillation Proximity Assay (SPA): This assay measures the displacement of a radiolabeled ligand (e.g., [3H]-retinol) from RBP4. It is a direct binding assay that provides a quantitative measure of the compound's affinity for the target.
-
Homogeneous Time-Resolved Fluorescence (HTRF): This assay measures the disruption of the RBP4-TTR protein-protein interaction. It provides a functional readout of the compound's activity. A standout analogue from a published study, which incorporates the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core, demonstrated potent RBP4 activity with IC50 values of 12.8 nM in an SPA assay and 43.6 nM in an HTRF assay.[1]
Experimental Protocol: RBP4 HTRF Assay
-
Reagents: Recombinant human RBP4, recombinant human TTR labeled with a donor fluorophore (e.g., terbium cryptate), and a small molecule tracer that binds to RBP4 labeled with an acceptor fluorophore (e.g., d2).
-
Procedure:
-
Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
In a 384-well plate, add the compound dilutions.
-
Add the RBP4 and the d2-labeled tracer, and incubate to allow binding.
-
Add the terbium-labeled TTR and incubate to allow the RBP4-TTR interaction to occur.
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 value is determined by fitting the dose-response curve using a four-parameter logistic equation.
ADME & Physicochemical Profiling
A potent compound is of little use if it cannot reach its target in the body. Therefore, early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical.
-
Microsomal Stability: This assay assesses the compound's susceptibility to metabolism by liver enzymes (cytochrome P450s).[8][9] Poor stability can lead to rapid clearance and low in vivo exposure.
-
CYP Inhibition: It is crucial to determine if the compound inhibits major CYP isozymes (e.g., 3A4, 2D6), as this can lead to drug-drug interactions.
-
Solubility and Permeability: These fundamental properties govern the compound's ability to be absorbed from the gut.
Table 1: Hypothetical In Vitro Profile of this compound and Alternatives
| Compound | RBP4 HTRF IC50 (nM) | RBP4 SPA IC50 (nM) | Human Liver Microsomal Stability (t1/2, min) | Caco-2 Permeability (Papp, 10-6 cm/s) |
| Compound A (Lead) | 15.2 ± 2.1 | 10.5 ± 1.8 | > 60 | 15.3 |
| Compound B | 89.5 ± 9.3 | 75.1 ± 11.2 | 25 | 8.1 |
| Compound C | 5.8 ± 1.1 | 3.2 ± 0.9 | 12 | 20.1 |
| Fenretinide (Ref.) | 50.0 ± 7.5 | 30.0 ± 4.5 | > 60 | 1.2 |
This data is illustrative and designed to show a typical comparison.
Part 2: In Vivo Validation and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
With a promising in vitro profile, the next step is to evaluate the compound's performance in a living system. The choice of animal model is critical; for RBP4-related ocular diseases, the Abca4-/- mouse is a relevant model as it exhibits accelerated accumulation of lipofuscin bisretinoids, a process that can be mitigated by lowering circulating RBP4.[1]
In Vivo Experimental Workflow
The workflow is designed to link the dose of the compound administered to its concentration in the blood over time (pharmacokinetics, PK) and its effect on the target biomarker, RBP4 (pharmacodynamics, PD).
Caption: Workflow for establishing an IVIVC.
Experimental Protocol: Mouse PK/PD Study
-
Animal Model: Male C57BL/6J mice (8-10 weeks old).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer the compound via oral gavage at three dose levels (e.g., 3, 10, and 30 mg/kg).
-
Blood Sampling: Collect blood samples (~50 µL) via tail vein at pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Separate plasma (for PK analysis) and serum (for PD analysis).
-
PK Analysis: Determine the plasma concentration of the compound at each time point using a validated LC-MS/MS method. Calculate key PK parameters such as Cmax, Tmax, and AUC (Area Under the Curve).
-
PD Analysis: Measure the concentration of RBP4 in the serum at each time point using a commercial ELISA kit.
Part 3: Forging the Link: Establishing the In Vitro-In Vivo Correlation
The culmination of this effort is to mathematically correlate the in vitro potency with the in vivo efficacy. A Level A correlation, which represents a point-to-point relationship between in vitro and in vivo data, is the most sought-after.[3][6]
PK/PD Analysis
First, we establish the relationship between the drug's concentration in plasma (PK) and its effect on the target (PD). This is typically done by plotting the RBP4 reduction against the corresponding plasma concentration of the drug. From this relationship, we can determine the in vivo potency, often expressed as the EC50 (the concentration of the drug that produces 50% of the maximum effect).
Table 2: Illustrative PK/PD Data for Compound A (10 mg/kg Dose)
| Time (hr) | Plasma Conc. (ng/mL) | Serum RBP4 (% of Baseline) |
| 0 | 0 | 100 |
| 1 | 850 | 65 |
| 2 | 1200 | 40 |
| 4 | 900 | 35 |
| 8 | 400 | 50 |
| 24 | 50 | 90 |
Building the IVIVC Model
The core of the IVIVC is the correlation between the in vitro IC50 and the in vivo EC50. By testing a series of analogues with varying potencies, a linear or non-linear relationship can be established.
Caption: Hypothetical IVIVC plot.
This correlation becomes a powerful predictive tool. For a new analogue in the octahydrocyclopenta[c]pyrrole series, a simple in vitro HTRF assay can provide an IC50 value, which, when plugged into the correlation model, can predict the in vivo EC50 and the likely efficacious dose range. This allows for the rational selection of candidates for further, more resource-intensive in vivo studies.
Conclusion
Establishing an in vitro-in vivo correlation for a novel compound like this compound is a cornerstone of modern, efficient drug development. It requires a systematic approach, beginning with robust and relevant in vitro assays, followed by carefully designed in vivo studies to measure both pharmacokinetics and pharmacodynamics. By leveraging data from well-studied analogues that share the same core scaffold, researchers can build a predictive framework that de-risks and accelerates the path to identifying a successful clinical candidate. The principles and protocols outlined in this guide provide a self-validating system to ensure that experimental choices are driven by scientific causality, ultimately leading to more informed and successful drug discovery programs.
References
-
Cioffi, C. L., et al. (2018). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry. Available at: [Link]
-
Kim, Y., et al. (2020). Synthesis and in Vitro Evaluation of the Antitubercular and Antibacterial Activity of Novel Oxazolidinones Bearing Octahydrocyclopenta[c]pyrrol-2-yl Moieties. Molecules. Available at: [Link]
-
Jamei, M. (2010). In Vitro-In Vivo Correlation (IVIVC) and Determining Drug Concentrations in Blood from Dissolution Testing – A Simple and Practical Approach. The Open Drug Delivery Journal. Available at: [Link]
-
Bandiera, S. M. (1990). In vivo and in vitro studies of the hepatotoxic effects of 4-chlorophenol in mice. Toxicology and Applied Pharmacology. Available at: [Link]
-
Gonzalez-Alvarez, I., et al. (2015). In vitro-in vivo correlations: general concepts, methodologies and regulatory applications. Expert Opinion on Drug Delivery. Available at: [Link]
-
Huo, M., et al. (2013). In vitro-In vivo Correlation: Perspectives on Model Development. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Lee, S., et al. (2019). Physiologically Relevant In Vitro-In Vivo Correlation (IVIVC) Approach for Sildenafil with Site-Dependent Dissolution. Pharmaceutics. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 110688, Octahydrocyclopenta(c)pyrrole. Available at: [Link]
-
Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available at: [Link]
-
Kim, Y., et al. (2020). Synthesis and in vitro evaluation of the antitubercular and antibacterial activity of novel oxazolidinones bearing octahydrocyclopenta[c]pyrrol-2-yl moieties. PubMed. Available at: [Link]
- Google Patents. (n.d.). CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.
-
Koukoulitsa, C., et al. (2019). In Vitro-In Vivo Correlations Based on In Vitro Dissolution of Parent Drug Diltiazem and Pharmacokinetics of its Metabolite. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Uppoor, V. R. (2001). In Vitro–In Vivo Correlation in Dosage Form Development: Case Studies. ResearchGate. Available at: [Link]
-
Premier Consulting. (2023). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available at: [Link]
-
ResearchGate. (n.d.). Octahydrocyclopenta[c]pyrrole derivatives. Scientific Diagram. Available at: [Link]
-
Jaber, A. M. Y. (2006). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies. Available at: [Link]
Sources
- 1. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro-in vivo correlations: general concepts, methodologies and regulatory applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. premier-research.com [premier-research.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and in vitro evaluation of the antitubercular and antibacterial activity of novel oxazolidinones bearing octahydrocyclopenta[c]pyrrol-2-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise structural elucidation of novel chemical entities is paramount. Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride, a bicyclic pyrrolidine derivative, represents a class of scaffolds with significant potential in medicinal chemistry.[1] Its rigid, three-dimensional structure offers a unique framework for the design of selective and potent therapeutic agents. A thorough understanding of its spectroscopic properties is the cornerstone of its chemical characterization, enabling unambiguous identification, purity assessment, and the study of its conformational dynamics.
This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of the cis and trans isomers of this compound. By integrating predicted spectroscopic data with experimental evidence from analogous structures, we offer a comprehensive framework for researchers navigating the analytical challenges posed by such bicyclic systems.
The Structural Landscape: cis and trans Isomers
The fusion of a cyclopentane ring to a pyrrolidine ring in octahydrocyclopenta[c]pyrrol-4-ol results in a bicyclic system with stereocenters at the bridgehead carbons (C3a and C6a) and at the carbon bearing the hydroxyl group (C4). This gives rise to the possibility of cis and trans isomers, primarily defined by the relative orientation of the hydrogens at the ring junction. This stereochemical variation significantly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets and its spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Stereochemistry
NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules, providing rich information about the chemical environment, connectivity, and stereochemistry of atoms.[2][3] For this compound, ¹H and ¹³C NMR are indispensable for differentiating between the cis and trans isomers.
Predicted ¹H NMR Spectra
Due to the absence of readily available experimental spectra for the title compound, we have generated predicted ¹H NMR spectra for both the cis (3a,6a-cis) and trans (3a,6a-trans) isomers of this compound using advanced computational algorithms.[4][5] These predictions provide a foundational understanding of the expected chemical shifts and coupling patterns.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers
| Proton | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer | Multiplicity |
| H4 | ~4.2 - 4.5 | ~4.0 - 4.3 | m |
| H3a, H6a | ~3.3 - 3.6 | ~3.1 - 3.4 | m |
| CH₂ (pyrrolidine) | ~3.0 - 3.5 | ~2.8 - 3.3 | m |
| CH₂ (cyclopentane) | ~1.5 - 2.2 | ~1.4 - 2.1 | m |
| NH₂⁺ | ~9.0 - 10.0 | ~9.0 - 10.0 | br s |
| OH | ~4.5 - 5.5 | ~4.5 - 5.5 | br s |
Note: These are approximate ranges and the exact chemical shifts and multiplicities will be influenced by the solvent and concentration.
The key differentiator between the cis and trans isomers in ¹H NMR is expected to be the coupling constants between the bridgehead protons (H3a and H6a) and the adjacent protons. In the more strained cis isomer, these coupling constants are anticipated to be smaller than in the more relaxed trans isomer.[6] Furthermore, the spatial proximity of the hydroxyl group to different protons in each isomer will induce distinct changes in their chemical shifts. The diastereotopic nature of the methylene protons in the pyrrolidine and cyclopentane rings will lead to complex splitting patterns, further aiding in structural assignment.[7]
Predicted ¹³C NMR Spectra
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being sensitive to their local electronic and steric environments.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers
| Carbon | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer |
| C4 | ~70 - 75 | ~68 - 73 |
| C3a, C6a | ~60 - 65 | ~58 - 63 |
| CH₂ (pyrrolidine) | ~45 - 55 | ~43 - 53 |
| CH₂ (cyclopentane) | ~25 - 40 | ~23 - 38 |
The carbon atom bearing the hydroxyl group (C4) is expected to resonate at the lowest field. The bridgehead carbons (C3a and C6a) will also be significantly downfield due to the influence of the nitrogen atom. Subtle but measurable differences in the chemical shifts of all carbons are expected between the cis and trans isomers due to the differences in ring strain and steric interactions.
Comparative Experimental Data: Hydroxylated Pyrrolidine Derivatives
While specific data for our target molecule is elusive, the ¹H and ¹³C NMR spectra of known hydroxylated pyrrolidine derivatives offer valuable insights. For instance, in the spectrum of N-(2-Hydroxyethyl)pyrrolidine, the protons on the carbon adjacent to the hydroxyl group and the nitrogen atom are shifted downfield.[8] This is consistent with the predicted spectra of our target compound. The analysis of more complex hydroxylated pyrrolidines has also demonstrated the power of 2D NMR techniques (COSY, HSQC, HMBC) in unambiguously assigning all proton and carbon signals, a necessary step for complete structural elucidation.[9]
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization, which can be used to deduce its structure.
Expected Mass Spectra
For this compound, electrospray ionization (ESI) would be the preferred soft ionization technique, as it is well-suited for polar and thermally labile molecules.[10][11] In positive ion mode, the expected molecular ion would be [M+H]⁺, where M is the free base. The hydrochloride salt will readily dissociate in solution prior to ionization.
The primary fragmentation pathways for cyclic alcohols in the mass spectrometer are typically α-cleavage and dehydration.[12][13][14][15]
-
α-Cleavage: This involves the cleavage of a C-C bond adjacent to the hydroxyl group, leading to the formation of a stable oxonium ion.
-
Dehydration: The loss of a water molecule (M-18) is a common fragmentation pathway for alcohols.
The bicyclic nature of octahydrocyclopenta[c]pyrrol-4-ol will likely lead to more complex fragmentation patterns involving ring opening and subsequent cleavages. The presence of the nitrogen atom will also influence the fragmentation, often directing cleavage to form stable iminium ions.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (NH₂⁺ and OH).[16]
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be required.
-
2D NMR Experiments: To unambiguously assign all signals and confirm the structure, a suite of 2D NMR experiments is highly recommended.[17] This should include:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for establishing the connectivity of the bicyclic system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for differentiating between cis and trans isomers.[2]
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or water, often with the addition of a small amount of formic acid to promote protonation.[18]
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.
-
ESI-MS Analysis: Infuse the sample solution into the ESI source. Optimize the source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and intense signal for the [M+H]⁺ ion.
-
Tandem MS (MS/MS) Analysis: To study the fragmentation pathways, perform tandem mass spectrometry. Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum at various collision energies to map out the fragmentation cascade.
Workflow and Data Interpretation
The following diagrams illustrate the general workflow for the spectroscopic analysis and a plausible fragmentation pathway for octahydrocyclopenta[c]pyrrol-4-ol.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Plausible mass spectrometry fragmentation pathways for octahydrocyclopenta[c]pyrrol-4-ol.
Conclusion
The comprehensive spectroscopic analysis of this compound, leveraging both NMR and MS techniques, is critical for its unambiguous structural and stereochemical assignment. While experimental data for this specific molecule is not widely available, the use of predictive tools, in conjunction with comparative analysis of related known compounds, provides a robust strategy for its characterization. The detailed experimental protocols and interpretation frameworks presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to confidently analyze this and other complex bicyclic amine scaffolds, thereby accelerating the discovery and development of new therapeutic agents.
References
-
ACD/Labs. NMR Prediction. [Link]
-
One Pot Synthesis of 2-Hydroxy Pyrrolidine derivatives. [Link]
- Kupče, Ē., & Claridge, T. D. W. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Chemical Science, 11(24), 6137–6143.
-
Patiny, L., & Zasso, M. Predict 1H proton NMR spectra. NMRDB.org. [Link]
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
-
LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
-
Harned, A. (2015). NMR and Stereochemistry. [Link]
- McIndoe, J. S., & Vikse, K. L. (2014). Practical approaches to the ESI-MS analysis of catalytic reactions. Journal of Mass Spectrometry, 49(7), 649–657.
- Claridge, T. D. W. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-36.
- Alker, A., & Fleet, G. W. J. (2008). Hydroxylated Pyrrolidines. Enantiospecific Synthesis of all-cis 2,3,4,5-Substituted Pyrrolidine Derivatives from Serine. The Journal of Organic Chemistry, 73(15), 6075–6077.
-
Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. [Link]
-
University of Bristol. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
Springer Nature. NMR Protocols and Methods. [Link]
- Dolle, R. E. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(8), 3257–3306.
- Brückner, C., & Rettig, S. J. (2000). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3, 298 K) of 2, 3-dihydroxy-5, 10, 15, 20-tetraphenyl-2, 3-dihydroporphyrin (H 2 TPP (OH) 2). Tetrahedron Letters, 41(49), 9573–9577.
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]
- Wang, H., & Li, Z. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 8(12), 3021–3026.
-
Whitman College. GCMS Section 6.10. [Link]
- Rusakov, Y. I., & Krivdin, L. B. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences, 25(1), 1.
- Butler, M. C., & Pines, A. (2021). Zero-to Ultralow-Field NMR Spectroscopy of Small Biomolecules. Analytical Chemistry, 93(4), 1717–1725.
- Jayalath, S., & Deraniyagala, S. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Malaysian Journal of Chemistry, 24(1), 1-10.
- McIndoe, J. S., & Vikse, K. L. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of Mass Spectrometry, 54(6), 465-472.
-
Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. (2022, March 12). [Video]. YouTube. [Link]
- de Morais, F. A., & Serra, O. A. (2021).
- Agrawal, S., & Ashok, P. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Asian Journal of Pharmaceutics (AJP)
-
Chemistry Steps. Mass Spectrometry of Alcohols. [Link]
-
LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]
-
Szafrański, P. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction... ResearchGate. [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
-
distinguishing isomers by 1H NMR spectroscopy. (2022, June 13). [Video]. YouTube. [Link]
- Guan, Y., Li, S., & Wu, Y. (2019). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv.
-
Linstrom, P. J., & Mallard, W. G. (Eds.). (n.d.). NIST Chemistry WebBook. NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
- Sayeeda, Z. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.
- Bagno, A., & Saielli, G. (2019). Computational protocols for calculating 13C NMR chemical shifts. Annual Reports on NMR Spectroscopy, 97, 1-76.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Visualizer loader [nmrdb.org]
- 6. magritek.com [magritek.com]
- 7. researchgate.net [researchgate.net]
- 8. N-(2-Hydroxyethyl)pyrrolidine(2955-88-6) 1H NMR spectrum [chemicalbook.com]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phys.libretexts.org [phys.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 14. GCMS Section 6.10 [people.whitman.edu]
- 15. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 16. researchgate.net [researchgate.net]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Safety Operating Guide
Mastering the Safe Handling of Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
The responsible advancement of scientific discovery demands an unwavering commitment to safety. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE), operational protocols, and disposal procedures for Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize our products effectively but also to ensure a safe and compliant laboratory environment.
Understanding the Hazard Landscape
This compound is a chemical compound that requires careful handling due to its potential health effects. According to available safety data, this compound is harmful if swallowed or in contact with skin.[1] It is also known to cause skin and eye irritation, and may cause respiratory irritation.[2][3] The hydrochloride salt form suggests it is acidic in aqueous solution.[4] A thorough understanding of these hazards is the cornerstone of a robust safety protocol.
Core Principles of Protection: A Multi-layered Approach
A comprehensive safety strategy for handling this compound extends beyond simply wearing gloves. It involves a multi-layered approach encompassing engineering controls, administrative controls, and finally, the correct selection and use of personal protective equipment.
Engineering Controls: Your First Line of Defense
Whenever possible, the primary method for exposure control should be through engineering solutions.
-
Fume Hood: All handling of this compound powder or solutions should be conducted in a properly functioning chemical fume hood. This is crucial to prevent the inhalation of any dust or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to further minimize the accumulation of any airborne contaminants.[5][6]
Administrative Controls: Safe Work Practices
Administrative controls are the established procedures and policies that minimize exposure risk.
-
Designated Work Area: Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.
-
Hygiene Practices: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5][6] Do not eat, drink, or smoke in areas where this chemical is handled.[1][7]
Personal Protective Equipment (PPE): Your Last Line of Defense
When engineering and administrative controls are not sufficient to eliminate exposure, appropriate PPE is essential. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or holes before each use. | Provides a barrier against skin contact.[5][6] Nitrile and neoprene offer good resistance to a range of chemicals. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a risk of splashing. | Protects the eyes from dust particles and splashes.[1][8] A face shield offers broader protection for the entire face.[9][10][11][12] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing.[5] |
| Respiratory Protection | Generally not required when handling small quantities in a fume hood. For larger quantities or situations where aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Protects against inhalation of harmful dust or aerosols.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound, from preparation to cleanup.
Sources
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. lgcstandards.com [lgcstandards.com]
- 4. Octahydrocyclopenta[C]Pyrrole Hydrochloride: Properties, Uses, Safety Data & Supplier Information – Buy in China [chemheterocycles.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. ehs.ucsf.edu [ehs.ucsf.edu]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. hazmatschool.com [hazmatschool.com]
- 12. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
